Product packaging for Isopropyl 3-Acetylpyridine-2-carboxylate(Cat. No.:CAS No. 195812-68-1)

Isopropyl 3-Acetylpyridine-2-carboxylate

Cat. No.: B177662
CAS No.: 195812-68-1
M. Wt: 207.23 g/mol
InChI Key: KTGMAKWQZOTIDD-UHFFFAOYSA-N
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Description

Isopropyl 3-acetylpyridine-2-carboxylate is a valuable chemical intermediate in synthetic organic chemistry and medicinal chemistry research. It serves as a key precursor in sophisticated synthetic pathways, such as its use in asymmetric transfer hydrogenation reactions to produce chiral pyridinyl lactones, which are structures of interest in the development of biologically active molecules . The compound's structure, featuring both an acetyl and an ester functional group on the pyridine ring, makes it a versatile building block for the construction of more complex heterocyclic systems and for further functionalization. As a derivative of acetylpyridine, it is related to a class of compounds studied for their role as neurotoxins in creating animal models for neurological research, highlighting the broader significance of acetylpyridine scaffolds in biological sciences . Researchers utilize this ester in exploring new chemical entities and catalytic processes, underlining its role in advancing synthetic methodology and drug discovery efforts. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO3 B177662 Isopropyl 3-Acetylpyridine-2-carboxylate CAS No. 195812-68-1

Properties

IUPAC Name

propan-2-yl 3-acetylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-7(2)15-11(14)10-9(8(3)13)5-4-6-12-10/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGMAKWQZOTIDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(C=CC=N1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396009
Record name Isopropyl 3-Acetylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195812-68-1
Record name Isopropyl 3-Acetylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Isopropyl 3-acetylpicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl 3-acetylpicolinate is a pyridine carboxylate ester with potential applications in medicinal chemistry and drug development. Its structure, featuring a pyridine ring, an acetyl group, and an isopropyl ester, presents a unique combination of functional groups that can be exploited for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of a proposed synthesis route for isopropyl 3-acetylpicolinate and a detailed approach to its characterization. Due to the limited availability of specific experimental data in the public domain for this exact molecule, this guide presents a robust, scientifically grounded, and hypothetical protocol based on established chemical principles and spectroscopic data from analogous compounds.

Synthesis of Isopropyl 3-acetylpicolinate

The most direct and widely applicable method for the synthesis of isopropyl 3-acetylpicolinate is the Fischer esterification of 3-acetylpicolinic acid with isopropanol in the presence of an acid catalyst.[1][2][3] This reversible reaction is driven to completion by using an excess of the alcohol or by removing water as it is formed.[1][2]

Proposed Experimental Protocol: Fischer Esterification

Materials:

  • 3-Acetylpicolinic acid

  • Isopropanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-acetylpicolinic acid in an excess of anhydrous isopropanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess isopropanol using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water and a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Finally, wash with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude isopropyl 3-acetylpicolinate.

  • Purification: The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start 3-Acetylpicolinic Acid + Isopropanol catalyst H₂SO₄ (cat.) start->catalyst Add reflux Reflux catalyst->reflux Heat evaporation Rotary Evaporation reflux->evaporation Cool extraction Liquid-Liquid Extraction evaporation->extraction drying Drying (MgSO₄) extraction->drying purification Column Chromatography drying->purification product Isopropyl 3-acetylpicolinate purification->product

Caption: Proposed synthesis workflow for isopropyl 3-acetylpicolinate via Fischer esterification.

Characterization of Isopropyl 3-acetylpicolinate

A thorough characterization of the synthesized isopropyl 3-acetylpicolinate is crucial to confirm its identity, purity, and structure. The following spectroscopic techniques are recommended for a comprehensive analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for isopropyl 3-acetylpicolinate based on its chemical structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.7d1HPyridine H (position 6)
~8.2d1HPyridine H (position 4)
~7.6dd1HPyridine H (position 5)
~5.2sept1HCH of isopropyl group
~2.6s3HCH₃ of acetyl group
~1.4d6HCH₃ of isopropyl group

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~200C=O of acetyl group
~165C=O of ester group
~152Pyridine C (position 2)
~148Pyridine C (position 6)
~138Pyridine C (position 4)
~135Pyridine C (position 3)
~125Pyridine C (position 5)
~70CH of isopropyl group
~26CH₃ of acetyl group
~22CH₃ of isopropyl group

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹)Functional Group Assignment
~3050-3100Aromatic C-H stretch
~2980-2850Aliphatic C-H stretch
~1730C=O stretch (ester)
~1690C=O stretch (ketone)
~1580, 1470C=C and C=N stretches (pyridine ring)
~1250C-O stretch (ester)

Table 4: Predicted Mass Spectrometry Data

m/zProposed Fragment Ion
207[M]⁺ (Molecular Ion)
192[M - CH₃]⁺
164[M - C₃H₇]⁺ or [M - CO₂H]⁺
149[M - C₃H₇O]⁺
121[M - C₃H₇O - CO]⁺
43[CH₃CO]⁺ (Base Peak)

Characterization Workflow Diagram

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Structure Confirmation start Synthesized Isopropyl 3-acetylpicolinate NMR NMR Spectroscopy (¹H and ¹³C) start->NMR IR IR Spectroscopy start->IR MS Mass Spectrometry start->MS structure_elucidation Structure Elucidation NMR->structure_elucidation IR->structure_elucidation MS->structure_elucidation purity_assessment Purity Assessment structure_elucidation->purity_assessment confirmation Confirmation of Isopropyl 3-acetylpicolinate purity_assessment->confirmation

Caption: Workflow for the characterization of synthesized isopropyl 3-acetylpicolinate.

Conclusion

This technical guide outlines a feasible and detailed approach for the synthesis and characterization of isopropyl 3-acetylpicolinate. The proposed Fischer esterification protocol is a reliable method for the preparation of this compound. The comprehensive characterization workflow, employing NMR, IR, and Mass Spectrometry, will ensure the unambiguous identification and purity assessment of the final product. While the provided spectroscopic data is predictive, it serves as a valuable reference for researchers undertaking the synthesis and analysis of this and related compounds. This guide is intended to be a foundational resource for scientists and professionals in the field of drug discovery and development, enabling further exploration of the potential of isopropyl 3-acetylpicolinate and its derivatives.

References

An In-depth Technical Guide to the Physicochemical Properties of Isopropyl 3-Acetylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl 3-acetylpyridine-2-carboxylate is a pyridine derivative of interest in medicinal chemistry and drug development due to its structural motifs. A comprehensive understanding of its physicochemical properties is fundamental for its application in synthesis, formulation, and biological screening. This technical guide provides a detailed overview of the known physicochemical data for this compound, outlines relevant experimental protocols for its characterization, and presents logical workflows for its synthesis and analysis.

Chemical Identity and Structure

  • IUPAC Name: propan-2-yl 3-acetylpyridine-2-carboxylate[1][2]

  • CAS Number: 195812-68-1[1][3]

  • Molecular Formula: C₁₁H₁₃NO₃[1][3]

  • Canonical SMILES: CC(C)OC(=O)C1=C(C=CC=N1)C(=O)C[2]

  • InChI Key: KTGMAKWQZOTIDD-UHFFFAOYSA-N[1][3]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
Molecular Weight 207.23 g/mol [1][3]
Melting Point 35 - 42 °C[1][2][3]
Boiling Point 140 - 142 °C at 1 mmHg[1][2][3]
Density 1.117 g/cm³[2][3]
Refractive Index 1.508[2][3]
Flash Point 159.1 °C[2][3]
logP (XLogP3) 1.85[2][3]
Polar Surface Area (PSA) 56.26 Ų[2][3]
Vapor Pressure 9.18 x 10⁻⁵ mmHg at 25 °C[3]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are crucial for its application.

Synthesis via Fischer Esterification

The synthesis of this compound can be achieved through the Fischer esterification of 3-acetylpyridine-2-carboxylic acid with isopropanol.

Materials:

  • 3-acetylpyridine-2-carboxylic acid

  • Isopropanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • A solution of 3-acetylpyridine-2-carboxylic acid in an excess of anhydrous isopropanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • A catalytic amount of concentrated sulfuric acid is carefully added to the solution.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by thin-layer chromatography (TLC).[4]

  • Upon completion, the mixture is cooled to room temperature, and the excess isopropanol is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purification of the crude product is achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Determination of Melting Point

The melting point is a critical parameter for assessing the purity of a solid compound.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • A small sample of purified this compound is finely ground using a mortar and pestle.

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point.

Determination of Solubility

Understanding the solubility profile is essential for formulation and in vitro assays.

Materials:

  • This compound

  • A range of solvents (e.g., water, ethanol, methanol, chloroform, diethyl ether)[5]

  • Vials with screw caps

  • Vortex mixer

  • Analytical balance

Procedure:

  • A known mass of this compound is added to a vial.

  • A known volume of the selected solvent is added to the vial.

  • The vial is securely capped and agitated using a vortex mixer at a constant temperature for a set period to ensure equilibrium is reached.

  • The mixture is visually inspected for the presence of undissolved solid.

  • If the solid dissolves completely, more of the compound is added incrementally until saturation is reached (i.e., solid remains undissolved).

  • The concentration of the saturated solution can then be determined by a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC) after filtering out the excess solid. This provides the quantitative solubility.

Visualizations

Synthesis Pathway

The following diagram illustrates the Fischer esterification reaction for the synthesis of this compound.

G Synthesis of this compound cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product 3-acetylpyridine-2-carboxylic_acid 3-acetylpyridine-2-carboxylic acid Reaction + 3-acetylpyridine-2-carboxylic_acid->Reaction Isopropanol Isopropanol Isopropanol->Reaction H2SO4 H₂SO₄ (conc.) H2SO4->Reaction Reflux Product This compound Water Water Reaction->Product Reaction->Water

Caption: Fischer esterification of 3-acetylpyridine-2-carboxylic acid.

Experimental Workflow for Solubility Determination

The diagram below outlines a general workflow for determining the solubility of the compound.

G Workflow for Solubility Determination Start Start Add_Solute Add known mass of solute to vial Start->Add_Solute Add_Solvent Add known volume of solvent Add_Solute->Add_Solvent Equilibrate Equilibrate at constant temperature with agitation Add_Solvent->Equilibrate Check_Dissolution Visually inspect for undissolved solid Equilibrate->Check_Dissolution Add_More_Solute Add more solute Check_Dissolution->Add_More_Solute Completely dissolved Filter_Solution Filter to remove excess solid Check_Dissolution->Filter_Solution Solid remains Add_More_Solute->Equilibrate Analyze_Concentration Analyze filtrate concentration (e.g., HPLC, UV-Vis) Filter_Solution->Analyze_Concentration End End Analyze_Concentration->End

References

Isopropyl 3-Acetylpyridine-2-carboxylate IUPAC name and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of Isopropyl 3-acetylpyridine-2-carboxylate, a chemical compound of interest in various research and development sectors. Below, you will find its definitive IUPAC name, molecular structure, and key identifiers.

Chemical Identity and Structure

The formal IUPAC name for this compound is propan-2-yl 3-acetylpyridine-2-carboxylate .[1][2] This nomenclature precisely describes the molecular architecture, which consists of a pyridine ring substituted with an acetyl group at the 3-position and an isopropyl carboxylate group at the 2-position.

Key Identifiers:

IdentifierValue
IUPAC Name propan-2-yl 3-acetylpyridine-2-carboxylate
CAS Registry Number 195812-68-1[1][2]
Molecular Formula C11H13NO3[1][2]
Canonical SMILES CC(C)OC(=O)C1=C(C=CC=N1)C(=O)C[1]
InChIKey KTGMAKWQZOTIDD-UHFFFAOYSA-N[1][2]

Molecular Structure

The two-dimensional structure of this compound is depicted below. This visualization is crucial for understanding its chemical properties and potential interactions in biological and chemical systems.

Caption: 2D structure of propan-2-yl 3-acetylpyridine-2-carboxylate.

References

Spectroscopic and Physicochemical Profile of Isopropyl 3-Acetylpyridine-2-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a summary of the available physicochemical data for Isopropyl 3-Acetylpyridine-2-carboxylate. Due to the limited availability of direct experimental spectroscopic data in publicly accessible literature, this document also presents a predicted analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the known characteristics of its constituent functional groups and analogous compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been compiled from various chemical databases. These properties are essential for its handling, formulation, and use in experimental settings.

PropertyValueReference
Molecular Formula C₁₁H₁₃NO₃[1]
Molecular Weight 207.23 g/mol [1]
CAS Number 195812-68-1[1]
Melting Point 35 °C[1]
Boiling Point 140-142 °C at 1 mm Hg[1]
Density 1.117 g/cm³[1]
Refractive Index 1.508[1]
Flash Point 159.1 °C[1]

Predicted Spectroscopic Data

The following sections provide a predictive analysis of the spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and spectroscopic data from related molecules such as 3-acetylpyridine, isopropyl alcohol, and isopropyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the pyridine ring, the acetyl group, and the isopropyl ester group.

  • Pyridine Ring Protons: Three signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the three protons on the pyridine ring. The exact chemical shifts and coupling patterns will depend on the substitution pattern.

  • Isopropyl Group Protons: A septet for the single methine proton (-CH) around δ 5.0-5.3 ppm, coupled to the six methyl protons. A doublet for the six equivalent methyl protons (-CH₃) of the isopropyl group, likely appearing further upfield around δ 1.2-1.4 ppm.

  • Acetyl Group Protons: A sharp singlet for the three methyl protons (-CH₃) of the acetyl group, expected in the region of δ 2.5-2.7 ppm.

¹³C NMR: The carbon NMR spectrum will show signals for each of the 11 unique carbon atoms in the molecule.

  • Carbonyl Carbons: Two signals in the downfield region, one for the ketone carbonyl (C=O) of the acetyl group (expected around δ 195-205 ppm) and one for the ester carbonyl (C=O) (expected around δ 165-175 ppm).

  • Pyridine Ring Carbons: Five distinct signals in the aromatic region (δ 120-160 ppm).

  • Isopropyl Group Carbons: One signal for the methine carbon (-CH) around δ 68-72 ppm and one signal for the two equivalent methyl carbons (-CH₃) around δ 20-25 ppm.

  • Acetyl Group Carbon: One signal for the methyl carbon (-CH₃) of the acetyl group, expected around δ 25-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to show characteristic absorption bands for its functional groups.

  • C=O Stretching (Ester): A strong absorption band in the region of 1720-1740 cm⁻¹.

  • C=O Stretching (Ketone): Another strong absorption band around 1680-1700 cm⁻¹.

  • C-O Stretching (Ester): A strong band in the fingerprint region, typically between 1100-1300 cm⁻¹.

  • C=N and C=C Stretching (Pyridine Ring): Multiple bands of variable intensity in the 1400-1600 cm⁻¹ region.

  • C-H Stretching (sp³): Bands just below 3000 cm⁻¹ corresponding to the acetyl and isopropyl groups.

  • C-H Stretching (sp²): Bands just above 3000 cm⁻¹ corresponding to the pyridine ring.

Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) is expected to show the molecular ion peak (M⁺) at m/z 207. The fragmentation pattern would likely involve the loss of the isopropyl group, the acetyl group, and cleavage of the ester bond. Predicted collision cross-section data for a related compound, Isopropyl 3-acetyl-4-cyano-4h-pyridine-1-carboxylate, suggests that the molecule would be readily ionizable under electrospray conditions, forming adducts such as [M+H]⁺ and [M+Na]⁺.[2]

Molecular Structure and Functional Groups

The structural arrangement of this compound, highlighting its key functional groups, is depicted below. This visualization aids in understanding the predicted spectroscopic characteristics.

References

In-Depth Technical Guide: Isopropyl 3-acetylpicolinate (CAS 195812-68-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and commercial availability of Isopropyl 3-acetylpicolinate, identified by CAS number 195812-68-1. While this compound is available from several chemical suppliers, a thorough review of scientific literature and patent databases reveals a notable absence of published data regarding its specific biological activity, mechanism of action, or established experimental protocols. This guide presents the available physicochemical data in a structured format and offers a generalized workflow for the initial characterization and biological screening of such a novel or under-researched compound. This document is intended to serve as a foundational resource for researchers and drug development professionals who may be interested in exploring the potential of Isopropyl 3-acetylpicolinate.

Chemical and Physical Properties

Isopropyl 3-acetylpicolinate, also known as Isopropyl 3-acetylpyridine-2-carboxylate, is a pyridine derivative with the molecular formula C₁₁H₁₃NO₃.[1][2] The structural and physical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 195812-68-1[1][2]
Chemical Name Isopropyl 3-acetylpicolinate[1][2]
Synonyms This compound[1][2]
Molecular Formula C₁₁H₁₃NO₃[1][2]
Molecular Weight 207.23 g/mol [1][2]
Melting Point 35 - 42 °CN/A
Boiling Point 140 - 142 °C at 1 mmHgN/A
SMILES CC(C)OC(=O)C1=NC=CC=C1C(=O)C[2]

Biological Activity and Mechanism of Action

As of the date of this guide, there is no publicly available scientific literature detailing the biological activity or mechanism of action of Isopropyl 3-acetylpicolinate (CAS 195812-68-1). Searches of prominent chemical and biological databases have not yielded any studies that specifically investigate its pharmacological or toxicological properties. Therefore, its potential therapeutic applications or biological effects remain uncharacterized.

Proposed Workflow for Compound Characterization

For a novel or under-characterized compound such as Isopropyl 3-acetylpicolinate, a systematic approach is necessary to determine its potential biological activity. The following diagram illustrates a general workflow for the initial characterization and screening of such a compound.

Compound Characterization Workflow Figure 1: General workflow for the characterization and biological screening of a novel compound. cluster_0 Compound Acquisition and Preparation a Source Compound (CAS 195812-68-1) b Purity and Identity Confirmation (e.g., NMR, LC-MS) a->b c Create Stock Solution (e.g., in DMSO) b->c d Broad-Spectrum Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) c->d Introduce to Assays e Phenotypic Screening (e.g., High-Content Imaging) d->e f Target-Based Screening (if a target is hypothesized) d->f g Dose-Response Analysis e->g f->g h Secondary Assays g->h i Mechanism of Action Studies (e.g., Western Blot, Transcriptomics) h->i j Lead Optimization i->j

Caption: General workflow for compound characterization.

General Experimental Protocol for Initial Biological Screening

The following is a generalized protocol for an initial in vitro screening to assess the cytotoxic or metabolic effects of a novel compound like Isopropyl 3-acetylpicolinate.

Objective: To determine the effect of Isopropyl 3-acetylpicolinate on the viability of a selected cell line.

Materials:

  • Isopropyl 3-acetylpicolinate (CAS 195812-68-1)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Isopropyl 3-acetylpicolinate in DMSO.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • After 24 hours, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

    • Include wells with medium containing DMSO at the same concentration as the highest compound concentration as a vehicle control.

    • Include wells with only medium as a negative control.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Commercial Suppliers

Isopropyl 3-acetylpicolinate (CAS 195812-68-1) is available from several chemical suppliers. Researchers should verify the purity and specifications of the compound from the respective supplier before purchase.

SupplierWebsite
ChemScene--INVALID-LINK--
Echemi--INVALID-LINK--
CHEMOS GmbH & Co. KG--INVALID-LINK--
Angene International Limited--INVALID-LINK--
Thermo Scientific--INVALID-LINK--

Conclusion

Isopropyl 3-acetylpicolinate (CAS 195812-68-1) is a commercially available chemical compound with well-defined physical and chemical properties. However, its biological activities remain unexplored in the public domain. This guide provides the necessary foundational information for researchers interested in this molecule and proposes a standard workflow for its initial biological characterization. Further investigation is required to elucidate any potential pharmacological or other biological effects of this compound.

References

A Technical Guide to the Synthesis of Pyridine-2-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core synthetic methodologies for preparing pyridine-2-carboxylate derivatives, essential scaffolds in medicinal chemistry and materials science. Pyridine-2-carboxylic acid (picolinic acid) and its ester or amide derivatives are prevalent in numerous biologically active compounds, acting as crucial intermediates and pharmacophores.[1][2] Their utility ranges from potent enzyme inhibitors in cancer therapy to versatile chelating agents.[3][4][5][6] This document details common and advanced synthetic routes, presents quantitative data in structured tables for comparative analysis, and provides explicit experimental protocols for key transformations.

Core Synthetic Strategies

The synthesis of the pyridine-2-carboxylate core can be approached from several common starting materials. The primary strategies include the oxidation of 2-methylpyridine, hydrolysis of 2-cyanopyridine, direct esterification of picolinic acid, and transition-metal-catalyzed reactions of pyridine derivatives.

Oxidation of 2-Alkylpyridines

A foundational method for producing picolinic acid is the oxidation of 2-methylpyridine (2-picoline). This can be achieved through various oxidizing agents or catalytic processes. In laboratory settings, strong oxidants like potassium permanganate (KMnO₄) are often used.[4] On an industrial scale, catalytic vapor-phase oxidation over vanadium oxide-based catalysts is a more common and efficient approach.[7]

Hydrolysis of 2-Cyanopyridine

The hydrolysis of 2-cyanopyridine is a high-yielding and widely used method to access both picolinic acid and its amide intermediate, picolinamide.[8][9] The reaction can be performed under acidic or, more commonly, alkaline conditions.[10][11] The process involves the initial conversion of the nitrile to the primary amide, which can then be further hydrolyzed to the carboxylic acid.[8][12]

Esterification and Amidation of Picolinic Acid

For the direct synthesis of pyridine-2-carboxylate esters and amides, picolinic acid serves as the immediate precursor.

  • Esterification: Standard esterification methods, such as the Fischer-Speier esterification using an alcohol in the presence of an acid catalyst, are effective. For more sensitive substrates or to achieve higher yields, carboxylic acid activating agents are employed. Converting picolinic acid to its acyl chloride using reagents like thionyl chloride (SOCl₂) followed by reaction with an alcohol is a common two-step procedure.[13][14] Coupling reagents like dicyclohexylcarbodiimide (DCC) can also facilitate ester formation, though side reactions can occur.[13][14]

  • Amidation: Similar to esterification, picolinic acid can be coupled with amines to form amides. This is often achieved by first converting the acid to a more reactive species, such as an acyl chloride or by using peptide coupling reagents.[15][16][17]

Transition-Metal-Catalyzed Synthesis

Modern synthetic organic chemistry offers powerful transition-metal-catalyzed methods for constructing the pyridine-2-carboxylate scaffold.

  • Carbonylation of Halopyridines: Palladium-catalyzed carbonylation of 2-halopyridines (e.g., 2-chloropyridine or 2-bromopyridine) in the presence of carbon monoxide and an alcohol provides a direct route to pyridine-2-carboxylate esters.[18]

  • C–H Functionalization: Advanced strategies involve the direct functionalization of the C-H bond at the 2-position of the pyridine ring.[19][20][21][22] These methods are highly atom-economical and are a growing area of research, often utilizing palladium, rhodium, or iron catalysts.[19][21][23]

Logical and Experimental Workflows

The following diagrams illustrate the relationships between the primary synthetic routes and the step-by-step workflows for key experimental protocols.

Synthesis_Pathways cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_product Target Derivatives picoline 2-Methylpyridine picolinic_acid Pyridine-2-carboxylic Acid (Picolinic Acid) picoline->picolinic_acid Oxidation cyanopyridine 2-Cyanopyridine cyanopyridine->picolinic_acid Hydrolysis amide Pyridine-2-carboxamide cyanopyridine->amide Partial Hydrolysis halopyridine 2-Halopyridine ester Pyridine-2-carboxylate Ester halopyridine->ester Pd-Catalyzed Carbonylation (+ ROH, CO) picolinic_acid->ester Esterification (+ ROH) picolinic_acid->amide Amidation (+ R₂NH) amide->picolinic_acid Hydrolysis

Caption: Overview of major synthetic routes to pyridine-2-carboxylate derivatives.

Hydrolysis_Workflow start Start: 2-Cyanopyridine + Aqueous Base (e.g., NaOH) mix Mix and heat under reflux (e.g., 4-10 hours) start->mix monitor Monitor reaction (e.g., by TLC) mix->monitor cool Cool reaction mixture to room temperature monitor->cool Reaction Complete acidify Acidify with acid (e.g., HCl) to pH ~2.5-5.5 cool->acidify evaporate Evaporate to dryness acidify->evaporate extract Extract with alcohol (e.g., Ethanol) evaporate->extract filter Filter to remove salts (e.g., NaCl) extract->filter crystallize Cool filtrate to crystallize the product filter->crystallize isolate Isolate product by filtration and dry crystallize->isolate end End: Picolinic Acid isolate->end

Caption: Experimental workflow for the hydrolysis of 2-cyanopyridine.

Esterification_Workflow start Start: Picolinic Acid + Thionyl Chloride (SOCl₂) reflux Heat mixture under reflux to form acyl chloride hydrochloride start->reflux remove_socl2 Remove excess SOCl₂ (in vacuo) reflux->remove_socl2 dissolve Suspend acyl chloride in inert solvent (e.g., THF) remove_socl2->dissolve add_alcohol Add alcohol (ROH) and base (e.g., Triethylamine) dissolve->add_alcohol stir Stir at room temperature (e.g., 12 hours) add_alcohol->stir workup Aqueous workup and extraction with organic solvent stir->workup purify Purify by chromatography or crystallization workup->purify end End: Pyridine-2-carboxylate Ester purify->end

Caption: Experimental workflow for the esterification via an acyl chloride intermediate.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for various synthetic methods, allowing for easy comparison.

Table 1: Synthesis of Picolinic Acid via Hydrolysis of 2-Cyanopyridine

Reagents Solvent Temperature (°C) Time (h) Yield (%) Reference
30% NaOH Water Reflux (approx. 100) 4 89.6 [10][11]
30% NaOH Water 80 10 95.0 [24]

| Ammonia Solution | Water | 125 | 4 | >50 (to amide) |[8] |

Table 2: Synthesis of Pyridine-2-Carboxylate Esters via Esterification of Picolinic Acid

Alcohol/Reagents Base/Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
Pentafluorophenol, SOCl₂ Triethylamine THF Room Temp 12 92 [13][14]
4-Nitrophenol, SOCl₂ Triethylamine THF Room Temp 12 39 [14]
Methanol POCl₃ N/A Room Temp 1 >90 [25]

| N-Hydroxysuccinimide, SOCl₂ | Triethylamine | THF | Room Temp | 12 | 84 |[14] |

Table 3: Transition-Metal-Catalyzed Synthesis of Pyridine-2-Carboxylate Esters

Starting Material Alcohol Catalyst / Ligand Base Solvent Temperature (°C) Yield (%) Reference
2,3-Dichloropyridine Ethanol Pd(OAc)₂ / dppb Na₂CO₃ Ethanol 120 85 (diester) [18]

| 2,3-Dichloro-5-(chloromethyl)pyridine | Methanol | N/A (nucleophilic sub.) | NaOMe | Methanol | 60 | N/A |[18] |

Detailed Experimental Protocols

The following sections provide detailed, step-by-step procedures for key synthetic transformations.

Protocol 1: Synthesis of Picolinic Acid by Alkaline Hydrolysis of 2-Cyanopyridine

This protocol is adapted from a patented industrial method and provides a high yield of picolinic acid.[10][11]

Materials:

  • 2-Cyanopyridine (100 g)

  • Deionized water (200 g)

  • 30% Sodium Hydroxide solution (approx. 128 g)

  • 30% Hydrochloric Acid

  • Anhydrous Ethanol (300 g)

Procedure:

  • To a 500 mL three-necked flask equipped with a stirrer and reflux condenser, add 2-cyanopyridine (100 g) and deionized water (200 g).

  • Begin stirring and heat the mixture to 50 °C.

  • Carefully add 30% sodium hydroxide solution (128.2 g) to the flask.

  • Increase the temperature and maintain the reaction at reflux for 4 hours.

  • After the reflux period, distill off approximately 50 g of water.

  • Cool the reaction solution to 20 °C.

  • Neutralize the solution by adding 30% hydrochloric acid until the pH reaches 2.5.[10][11]

  • Heat the solution to evaporate the water completely. The final still temperature should reach approximately 120 °C.

  • To the dry residue, add anhydrous ethanol (300 g) and maintain the temperature at 55 °C while stirring for 2 hours to dissolve the product.

  • Filter the hot solution to remove the precipitated sodium chloride.

  • Cool the ethanol filtrate to induce crystallization of the picolinic acid.

  • Collect the solid product by filtration and dry in an oven to yield picolinic acid (approx. 106 g, 89.6% yield).[10][11]

Protocol 2: Synthesis of Pentafluorophenyl Pyridine-2-carboxylate

This protocol describes the synthesis of an "active ester" derivative, which is useful for subsequent amidation reactions. The procedure is adapted from a reported method for preparing various active esters of picolinic acid.[13]

Materials:

  • Picolinic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Pentafluorophenol

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Hexane

Procedure:

  • Acyl Chloride Formation: Carefully add thionyl chloride (excess) to picolinic acid with a catalytic amount of DMF. Stir the mixture until gas evolution ceases and a clear solution is formed.

  • Remove the excess thionyl chloride under reduced pressure (in vacuo). The resulting solid is picolinoyl chloride hydrochloride.

  • Esterification: Suspend the crude picolinoyl chloride hydrochloride in anhydrous THF.

  • Add pentafluorophenol (1.0 equivalent) to the suspension.

  • Cool the mixture in an ice bath and add triethylamine (2.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Filter the reaction mixture to remove triethylamine hydrochloride salts and concentrate the filtrate in vacuo.

  • Purify the crude product by recrystallization from hexane to obtain transparent crystals of picolinic pentafluorophenyl ester (92% yield).[13]

Application in Drug Development: HPK1 Inhibition

Pyridine-2-carboxylate derivatives are not just synthetic intermediates; they are key components of pharmacologically active molecules. For instance, a series of pyridine-2-carboxamide analogues have been identified as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1).[3][26] HPK1 is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy.[3] Inhibiting HPK1 can enhance the anti-tumor immune response.

HPK1_Pathway TCR T-Cell Receptor (TCR) Activation HPK1 HPK1 (Hematopoietic Progenitor Kinase 1) TCR->HPK1 Activates Downstream Downstream Signaling (e.g., SLP-76, AP-1) HPK1->Downstream Phosphorylates & Negatively Regulates T_Cell T-Cell Proliferation & Effector Function Downstream->T_Cell Promotes Tumor Tumor Cell Elimination T_Cell->Tumor Leads to Inhibitor Pyridine-2-carboxamide Derivative Inhibitor->HPK1 Inhibits

Caption: Role of HPK1 in T-cell regulation and its inhibition by pyridine derivatives.

This guide highlights the versatile and robust chemistry available for the synthesis of pyridine-2-carboxylate derivatives. The selection of a specific route depends on factors such as the availability of starting materials, desired scale, and the need for specific functional group tolerance. The continued development of novel catalytic methods, particularly in C-H functionalization, promises to further streamline access to this important class of compounds.

References

The Hantzsch Pyridine Synthesis: A Technical Guide to the Mechanism and Synthesis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Hantzsch pyridine synthesis, a cornerstone in heterocyclic chemistry since its discovery by Arthur Hantzsch in 1881, remains a powerful and versatile method for the preparation of pyridines and their 1,4-dihydro intermediates. This multicomponent reaction, typically involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate, offers a straightforward route to highly functionalized pyridine rings.[1][2] These structures are of significant interest in medicinal chemistry, forming the core of numerous therapeutic agents, including the nifedipine class of calcium channel blockers.[3] This technical guide provides an in-depth exploration of the reaction mechanism, presents quantitative data on the synthesis of various substituted pyridines, and offers a detailed experimental protocol for a representative synthesis.

Core Mechanism: A Stepwise Annulation

The Hantzsch synthesis proceeds through a series of well-established organic reactions, culminating in the formation of a 1,4-dihydropyridine ring, which is subsequently aromatized to the final pyridine product. The driving force for this final oxidation step is the formation of a stable aromatic ring.[1] The key mechanistic steps are outlined below.[3]

  • Knoevenagel Condensation: The reaction initiates with the condensation of the aldehyde with one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl intermediate.[3]

  • Enamine Formation: Concurrently, the second equivalent of the β-ketoester reacts with the ammonia or ammonium acetate to generate a β-enamino ester.[3]

  • Michael Addition: The enamine then acts as a nucleophile in a Michael addition to the α,β-unsaturated carbonyl compound.[3]

  • Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization and subsequent dehydration to form the 1,4-dihydropyridine (1,4-DHP) core.[3]

  • Aromatization: The final step involves the oxidation of the 1,4-dihydropyridine to the corresponding pyridine derivative. This can be achieved using a variety of oxidizing agents.[1][4]

Hantzsch_Mechanism cluster_Knoevenagel Knoevenagel Condensation cluster_Enamine Enamine Formation cluster_Cyclization Michael Addition, Cyclization & Dehydration cluster_Aromatization Aromatization Aldehyde Aldehyde alpha_beta_Unsaturated α,β-Unsaturated Carbonyl Aldehyde->alpha_beta_Unsaturated Condensation beta_Ketoester1 β-Ketoester (1 eq) beta_Ketoester1->alpha_beta_Unsaturated Michael_Adduct Michael Adduct alpha_beta_Unsaturated->Michael_Adduct beta_Ketoester2 β-Ketoester (1 eq) Enamine β-Enamino Ester beta_Ketoester2->Enamine Ammonia Ammonia/Ammonium Acetate Ammonia->Enamine Enamine->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Dihydropyridine 1,4-Dihydropyridine Cyclized_Intermediate->Dihydropyridine Dehydration Pyridine Substituted Pyridine Dihydropyridine->Pyridine Oxidizing_Agent Oxidizing Agent Oxidizing_Agent->Pyridine

Figure 1: Mechanism of the Hantzsch Pyridine Synthesis.

Quantitative Analysis of Synthesis Parameters

The yield of substituted pyridines in the Hantzsch synthesis is influenced by various factors, including the nature of the reactants, the catalyst employed, and the reaction conditions. The following tables summarize quantitative data from selected studies.

Table 1: Influence of Aldehyde Substituent on Yields of 1,4-Dihydropyridines

AldehydeCatalystSolventTime (h)Yield (%)Reference
Benzaldehydep-Toluenesulfonic acid (PTSA)Aqueous SDS (0.1M)-96[1]
4-Hydroxybenzaldehyde3-methyl-1-sulfonic acid imidazolium chlorideEtOH2High[5]
5-Bromothiophene-2-carboxaldehydeCeric Ammonium Nitrate (CAN)Solvent-free1-2.5Good to excellent[6]
BenzaldehydeMgAl2-HTAcetonitrile6.561[7]

Table 2: Aromatization of Hantzsch 1,4-Dihydropyridines with Various Oxidizing Agents

4-Substituent of DHPOxidizing AgentSolventTime (min)Yield (%)Reference
PhenylH6PMo9V3O40Acetic Acid-High[4]
PhenylAg2OCH3CN (reflux)54-270Quantitative[8]
Various ArylKBrO3/CoCl2·6H2OCH3CN (reflux)10-12088-92[9]
PhenylLaccase/TEMPOPhosphate buffer--[10]

Detailed Experimental Protocol: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

This protocol is adapted from a reported procedure for the synthesis of a representative Hantzsch 1,4-dihydropyridine.[10]

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Ethyl acetoacetate (2.0 mmol, 260 mg)

  • Ammonium acetate (1.5 mmol, 116 mg)

  • Ethanol

  • Ice-cold water

  • Methanol (for recrystallization)

Equipment:

  • 10 mL vial with a magnetic stirrer bar

  • Stirring hotplate

  • Filtration apparatus

  • Melting point apparatus

Procedure:

  • To an oven-dried 10 mL vial equipped with a magnetic stirrer bar, add benzaldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.5 mmol).

  • Seal the vial and stir the reaction mixture at 80°C for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add 10 mL of ice-cold water to the solidified crude product and induce precipitation by scratching the inside of the vial.

  • Collect the precipitate by filtration and wash with cold water.

  • Purify the crude product by recrystallization from methanol to yield diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate as white crystals.

  • Characterize the product by melting point, and spectroscopic methods (¹H NMR, ¹³C NMR, IR). The expected melting point is in the range of 158-162°C.[10]

Experimental_Workflow Reactants Combine Reactants: - Aldehyde - β-Ketoester (2 eq) - Ammonium Acetate Reaction Heat and Stir (e.g., 80°C, 3h) Reactants->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Work-up: 1. Cool to RT 2. Add ice-cold water 3. Induce precipitation Monitoring->Workup Isolation Isolate Product by Filtration Workup->Isolation Purification Purify by Recrystallization (e.g., from Methanol) Isolation->Purification Characterization Characterize Product: - Melting Point - NMR, IR Purification->Characterization

Figure 2: General Experimental Workflow for Hantzsch Pyridine Synthesis.

Modern Variations and Applications

While the classical Hantzsch synthesis is robust, modern iterations have focused on improving its efficiency and environmental footprint. These include the use of microwave irradiation, solvent-free conditions, and various catalysts to enhance reaction rates and yields.[11][12] The development of "green" protocols using water as a solvent or employing reusable catalysts is an active area of research.[3] The Hantzsch reaction and its products continue to be of immense importance in drug discovery and development, providing a reliable method for accessing a diverse range of biologically active pyridine and dihydropyridine scaffolds.

References

The Chichibabin Reaction: A Technical Guide to the Synthesis of Pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Chichibabin reaction, first reported by Aleksei Chichibabin in 1914, is a fundamental method for the direct amination of pyridine and its derivatives to produce 2-aminopyridines.[1][2] This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amide anion (NH₂⁻) attacks the electron-deficient pyridine ring, typically at the C2 position, leading to the displacement of a hydride ion.[2][3] The resulting 2-aminopyridine scaffolds are crucial intermediates in the synthesis of numerous pharmaceuticals and agrochemicals.[2][4] This technical guide provides an in-depth overview of the Chichibabin reaction, including its mechanism, traditional and modern experimental protocols, quantitative data on substrate scope, and its applications in drug development.

Core Reaction Mechanism

The Chichibabin reaction is generally accepted to proceed through an addition-elimination pathway involving a σ-adduct intermediate, also known as a Meisenheimer adduct.[3] The key steps are:

  • Nucleophilic Attack: The potent nucleophile, the amide anion (generated from sodium amide or a similar base), attacks the electrophilic C2 carbon of the pyridine ring. This step is often facilitated by the coordination of the sodium cation to the pyridine nitrogen, which increases the positive charge at the C2 position.[3]

  • Formation of the σ-Adduct: The addition of the amide anion leads to the formation of a stable, anionic σ-adduct. The formation of this intermediate is often the rate-determining step of the reaction.[3]

  • Hydride Elimination and Aromatization: The intermediate rearomatizes by eliminating a hydride ion (H⁻). The liberated hydride ion then reacts with an acidic proton source in the reaction mixture, such as ammonia or the product itself, to form hydrogen gas.[3]

  • Workup: An acidic workup is typically employed to neutralize any remaining base and protonate the amino group of the product.[3]

Chichibabin_Mechanism Pyridine Pyridine Sigma_Adduct Anionic σ-Adduct (Meisenheimer Adduct) Pyridine->Sigma_Adduct + NH2⁻ NaNH2 Sodium Amide (NaNH2) Product_Salt Sodium Salt of 2-Aminopyridine Sigma_Adduct->Product_Salt - H⁻ H2 Hydrogen Gas (H2) Sigma_Adduct->H2 Elimination Product 2-Aminopyridine Product_Salt->Product H+ Workup

Quantitative Data Presentation

The efficiency of the Chichibabin reaction is highly dependent on the substrate and the reaction conditions. Below are tables summarizing the yields for both the classic and a modern, milder variation of the reaction.

Table 1: Classical Chichibabin Reaction Yields
SubstrateProductReagentSolventTemperature (°C)Yield (%)
Pyridine2-AminopyridineNaNH₂Toluene11070-85[2]
4-tert-Butylpyridine2-Amino-4-tert-butylpyridineNaNH₂Xylene14011[1]

Note: The classic Chichibabin reaction often requires harsh conditions and may result in low yields for certain substituted pyridines. A significant side reaction can be dimerization, especially with substrates like 4-tert-butylpyridine.[1]

Table 2: Modern Chichibabin-Type Amination using NaH-Iodide Composite[4]

This modified procedure allows for the amination of pyridines with primary amines under milder conditions.

Pyridine SubstrateAmineProductYield (%)
Pyridinen-ButylamineN-Butylpyridin-2-amine93
PyridineBenzylamineN-Benzylpyridin-2-amine91
Pyridine3-MethoxypropylamineN-(3-Methoxypropyl)pyridin-2-amine85
PyridineCyclopentylamineN-Cyclopentylpyridin-2-amine75
3-Methoxypyridinen-ButylamineN-Butyl-3-methoxypyridin-2-amine7 (amination at C2)
4,4'-Bipyridinen-Butylamine6-Butylamino-[2,4'-bipyridin]-2'-amineHigh Yield
2,4'-Bipyridinen-Butylamine6-Butylamino-[2,4'-bipyridin]-2'-amineGood Yield

Reaction Conditions: Pyridine (0.5 mmol), amine (1.0 mmol), NaH (3 equiv), LiI (2 equiv) in THF (0.5 mL) at 85 °C.[4]

Experimental Protocols

Classical Chichibabin Reaction (General Procedure)

The classical Chichibabin reaction is typically performed in a high-boiling inert solvent under an inert atmosphere.[2]

Materials:

  • Pyridine or substituted pyridine

  • Sodium amide (NaNH₂)

  • Anhydrous toluene or xylene

  • Ammonium chloride solution (for quenching)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with sodium amide and anhydrous toluene.

  • The pyridine derivative is added to the suspension.

  • The reaction mixture is heated to reflux (typically 100-130°C) and stirred vigorously for several hours. The progress of the reaction can be monitored by the evolution of hydrogen gas.[2][3]

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The reaction is carefully quenched by the slow addition of water or an ammonium chloride solution to neutralize the excess sodium amide.

  • The product is extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

  • The crude product is then purified by a suitable method, such as distillation or recrystallization.

Modern Chichibabin-Type Amination with NaH-Iodide Composite[4]

This protocol describes a milder procedure for the C2-amination of pyridines using a sodium hydride-lithium iodide composite with primary amines.

Materials:

  • Pyridine (38.9 mg, 0.492 mmol)

  • n-Butylamine (98.8 µL, 1.00 mmol)

  • Sodium hydride (60% dispersion in mineral oil, 61.7 mg, 1.54 mmol)

  • Lithium iodide (136 mg, 1.02 mmol)

  • Anhydrous tetrahydrofuran (THF, 500 µL)

  • Ice-cold water

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a 10 mL sealed tube, add pyridine, sodium hydride, and lithium iodide.

  • Under a nitrogen atmosphere, add anhydrous THF followed by n-butylamine at room temperature.

  • Seal the tube and stir the reaction mixture at 85 °C (bath temperature) for 7 hours.

  • After the reaction is complete, cool the mixture to 0 °C in an ice bath and quench with ice-cold water.

  • Extract the organic materials three times with dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution in vacuo.

  • Purify the resulting crude material by flash column chromatography (hexane:EtOAc = 4:1) to yield N-butylpyridin-2-amine as a pale yellow oil.

Experimental_Workflow_Modern Start Start Reagents Combine Pyridine, NaH, LiI in a sealed tube Start->Reagents Solvent_Amine Add THF and Amine under N2 atmosphere Reagents->Solvent_Amine Heating Heat at 85°C for 7h Solvent_Amine->Heating Quench Cool to 0°C and Quench with ice-cold water Heating->Quench Extraction Extract with CH2Cl2 (3x) Quench->Extraction Wash_Dry Wash with Brine and Dry over MgSO4 Extraction->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Purify by Flash Column Chromatography Concentrate->Purify End End Purify->End

Applications in Drug Development

The 2-aminopyridine moiety is a common structural motif in a variety of pharmaceuticals. The Chichibabin reaction provides a direct and efficient route to this key intermediate, making it a valuable tool in drug discovery and development.

One notable example is in the synthesis of antihistamines. For instance, 2-aminopyridine is a precursor for the synthesis of pyrilamine (mepyramine), a first-generation antihistamine.[2] The synthesis involves the alkylation of 2-aminopyridine as a key step.

Furthermore, the development of milder and more versatile Chichibabin-type reactions, such as the NaH-iodide composite method, expands the potential for creating diverse libraries of substituted aminopyridines for screening and lead optimization in various therapeutic areas.

Conclusion

The Chichibabin reaction remains a cornerstone of heterocyclic chemistry, providing a direct pathway for the synthesis of 2-aminopyridine derivatives. While the classical method often requires harsh conditions, modern variations have emerged that offer milder reaction conditions and a broader substrate scope, enhancing its utility for researchers, scientists, and drug development professionals. The ability to efficiently synthesize substituted aminopyridines underscores the continued importance of the Chichibabin reaction in the development of novel therapeutics.

References

The Multifaceted Biological Activities of Pyridine Carboxylic Acid Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Nicotinic Acid, Picolinic Acid, and Isonicotinic Acid for Researchers and Drug Development Professionals

The simple pyridine ring, when substituted with a carboxylic acid group, gives rise to three structural isomers—nicotinic acid (pyridine-3-carboxylic acid), picolinic acid (pyridine-2-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid)—that exhibit a remarkable breadth of biological activities. These compounds, while structurally similar, interact with distinct cellular components and signaling pathways, leading to diverse physiological and pharmacological effects. This technical guide provides a comprehensive overview of the core biological activities of these isomers, presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to support further research and drug development.

Nicotinic Acid (Niacin, Vitamin B3)

Nicotinic acid is an essential human nutrient and a well-established therapeutic agent for dyslipidemia.[1][2][3] Its primary pharmacological action is the reduction of low-density lipoprotein (LDL) cholesterol, very low-density lipoprotein (VLDL) cholesterol, and triglycerides, coupled with an increase in high-density lipoprotein (HDL) cholesterol.[1][2]

Lipid-Lowering Effects and Mechanism of Action

The lipid-modifying effects of nicotinic acid are primarily mediated through the activation of the G protein-coupled receptor, Hydroxycarboxylic Acid Receptor 2 (HCA₂), which is highly expressed in adipocytes.[1][3] Activation of HCA₂ by nicotinic acid initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][3] This reduction in cAMP suppresses the release of free fatty acids from adipose tissue, thereby reducing the substrate available for the liver to synthesize triglycerides and VLDL.[1] Furthermore, nicotinic acid can directly inhibit diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in triglyceride synthesis.[1] The increase in HDL cholesterol is not fully understood but is thought to involve the inhibition of HDL hepatic uptake and an increase in apolipoprotein A1 levels.[1]

Beyond its effects on lipids, nicotinic acid, through HCA₂, can also activate the PI3K/Akt signaling pathway, which may contribute to some of its other cellular effects.[4]

Signaling Pathway

Nicotinic_Acid_Signaling Nicotinic_Acid Nicotinic Acid HCA2 HCA₂ Receptor (GPR109A) Nicotinic_Acid->HCA2 Gi Gi Protein HCA2->Gi activates PI3K PI3K HCA2->PI3K activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA activates HSL Hormone-Sensitive Lipase PKA->HSL activates Lipolysis Lipolysis HSL->Lipolysis FFA Free Fatty Acids Lipolysis->FFA Liver Liver FFA->Liver VLDL_TG VLDL & Triglyceride Synthesis Liver->VLDL_TG Akt Akt PI3K->Akt activates Cell_Survival Cell Survival & Growth Akt->Cell_Survival

Nicotinic acid signaling cascade.

Picolinic Acid

Picolinic acid is an endogenous metabolite of L-tryptophan.[5][6] It possesses a range of biological activities, including neuroprotective, immunological, and anti-proliferative effects, largely attributed to its potent metal-chelating properties.[5]

Antimicrobial and Antiviral Activity

Picolinic acid has demonstrated antimicrobial effects against organisms such as Mycobacterium avium complex, which is thought to be due to its ability to chelate essential metal ions like iron and zinc.[5] More recently, picolinic acid has been identified as a broad-spectrum inhibitor of enveloped viruses, including SARS-CoV-2 and influenza A virus.[7][8][9] Its mechanism of antiviral action is primarily through the inhibition of viral-cellular membrane fusion, a critical step for the entry of enveloped viruses into host cells.[7][9]

Immunomodulatory Effects

Picolinic acid is a key mediator of immunosuppression by cells expressing the enzyme indoleamine 2,3-dioxygenase (IDO).[10] It suppresses the proliferation and metabolic activity of CD4+ T cells in a dose-dependent manner.[10] This effect is associated with reduced phosphorylation of c-Myc, a key regulator of cell cycle and metabolism, while other T-cell effector functions like cytokine secretion remain largely unaffected.[10]

Experimental Workflow for Antiviral Activity Assessment

Picolinic_Acid_Antiviral_Workflow Start Start: Cell Seeding Infection Viral Infection (e.g., SARS-CoV-2, IAV) Start->Infection Treatment Treatment with Picolinic Acid Infection->Treatment Incubation Incubation Treatment->Incubation Endpoint Endpoint Analysis Incubation->Endpoint RNA_Quantification Viral RNA Quantification (qRT-PCR) Endpoint->RNA_Quantification Measure Replication Plaque_Assay Plaque Assay (Viral Titer) Endpoint->Plaque_Assay Measure Infectivity Fusion_Assay Membrane Fusion Assay Endpoint->Fusion_Assay Measure Entry Mechanism

Workflow for antiviral testing.

Isonicotinic Acid

Isonicotinic acid itself has limited direct biological activity, but its derivatives are of significant pharmacological importance. The most prominent derivative is isonicotinic acid hydrazide, commonly known as isoniazid, a cornerstone of anti-tuberculosis therapy.[11][12]

Anti-tuberculosis Mechanism of Action

Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme KatG.[13] Upon activation, the isonicotinyl radical reacts with NAD⁺ to form an isonicotinyl-NAD adduct.[13] This adduct inhibits the activity of InhA, an enoyl-acyl carrier protein reductase, which is essential for the synthesis of mycolic acids, a unique and critical component of the mycobacterial cell wall.[13]

Histone Isonicotinylation and Potential for Carcinogenesis

Recent research has uncovered a novel post-translational modification where isoniazid and its metabolites can lead to lysine isonicotinylation (Kinic) on histones.[14][15] This modification can relax the chromatin structure and promote gene transcription.[14] Specifically, isoniazid-mediated histone isonicotinylation has been shown to upregulate the expression of PIK3R1, leading to the activation of the PI3K/Akt/mTOR signaling pathway in liver cancer cells.[14][15] This finding suggests a potential mechanism for the hepatotoxicity and tumorigenicity associated with long-term isoniazid therapy.[14][15]

Isoniazid Activation and Signaling Impact

Isonicotinic_Acid_Pathway Isoniazid Isoniazid (Isonicotinic Acid Hydrazide) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Isonicotinyl_Radical Isonicotinyl Radical KatG->Isonicotinyl_Radical activates Isonicotinyl_NAD Isonicotinyl-NAD Adduct Isonicotinyl_Radical->Isonicotinyl_NAD Kinic Lysine Isonicotinylation (Kinic) Isonicotinyl_Radical->Kinic NAD NAD+ NAD->Isonicotinyl_NAD InhA InhA Isonicotinyl_NAD->InhA inhibits Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Histone Histone Histone->Kinic Gene_Transcription Gene Transcription Kinic->Gene_Transcription promotes PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Tumorigenesis Potential for Tumorigenesis PI3K_Akt_mTOR->Tumorigenesis Gene_Transcription->PI3K_Akt_mTOR activates

Isoniazid's dual action pathway.

Quantitative Data Summary

IsomerBiological ActivityTarget/ReceptorEffective Concentration/DoseReference
Nicotinic Acid Lipid LoweringHCA₂ (GPR109A)500 mg - 3000 mg/day (therapeutic dose)[1]
PI3K/Akt ActivationHCA₂1 µM - 100 µM (in vitro)[4]
Picolinic Acid Antimicrobial (M. avium)Metal Ion Chelation2.5 - 40 mM[5]
Antiviral (SARS-CoV-2)Viral-Cellular Membrane Fusion2 mM (in vitro, reduces viral RNA by 2 logs)[9]
Antiviral (Influenza A)Viral-Cellular Membrane Fusion20 mg/kg (in vivo, mice)[9]
T-cell Proliferation Inhibitionc-Myc PhosphorylationDose-dependent[10]
Isonicotinic Acid Anti-tuberculosis (as Isoniazid)InhAMIC varies by M. tuberculosis strain[11]
(as Isoniazid)Histone IsonicotinylationHistonesDose-dependent in cells and mice[14]

Experimental Protocols

In Vitro Cytotoxicity: MTT Assay

This protocol is designed to assess the cytotoxic effects of pyridine carboxylic acid isomers on various human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (Nicotinic acid, Picolinic acid, Isonicotinic acid)

  • Dimethyl sulfoxide (DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 100 mM stock solution of each test compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Treatment: Remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO at the highest concentration used) and a positive control.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Assay: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium containing MTT and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the pyridine carboxylic acid isomers against bacterial and fungal strains.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds

  • Standard antibiotic/antifungal control (e.g., Ciprofloxacin, Fluconazole)

  • 0.5 McFarland standard

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension in sterile broth and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate. The concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the prepared microbial inoculum to each well containing the serially diluted compounds.

  • Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic/antifungal control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The pyridine carboxylic acid isomers, nicotinic acid, picolinic acid, and isonicotinic acid, serve as compelling examples of how subtle changes in molecular structure can lead to profound differences in biological activity. From the well-established lipid-lowering effects of nicotinic acid to the broad-spectrum antiviral properties of picolinic acid and the cornerstone anti-tuberculosis role of isonicotinic acid derivatives, these compounds continue to be of significant interest in medicinal chemistry and drug development.[16][17] The elucidation of their distinct mechanisms of action, including receptor-mediated signaling, metal chelation, and the formation of inhibitory adducts, provides a solid foundation for the design of novel therapeutics targeting a wide range of diseases.[16][17] The experimental protocols and pathway diagrams provided in this guide are intended to facilitate further investigation into the therapeutic potential of these versatile chemical scaffolds.

References

A Technical Guide to the Solubility of Isopropyl 3-acetylpicolinate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Isopropyl 3-acetylpicolinate is a compound of interest in various chemical research and development sectors. A fundamental physicochemical property governing its application in synthesis, formulation, and purification is its solubility in organic solvents. This technical guide provides a comprehensive overview of the theoretical principles influencing the solubility of isopropyl 3-acetylpicolinate, predictive analysis of its behavior in a range of common organic solvents, and detailed experimental protocols for both qualitative and quantitative solubility determination. While specific experimental solubility data for this compound is not extensively available in published literature, this guide equips researchers with the necessary framework to conduct these assessments in a laboratory setting.

Introduction to Isopropyl 3-acetylpicolinate

Isopropyl 3-acetylpicolinate, with the molecular formula C₁₁H₁₃NO₃ and a molecular weight of approximately 207.23 g/mol , is an organic compound characterized by a pyridine ring substituted with an isopropyl ester and an acetyl group. Its chemical structure suggests a molecule with moderate polarity, which will be a key determinant of its solubility profile. Understanding this profile is crucial for applications such as reaction medium selection, crystallization-based purification, and formulation for biological or chemical assays.

Chemical Structure:

  • CAS Number: 195812-68-1[1]

  • Molecular Formula: C₁₁H₁₃NO₃[1]

  • Synonym: Isopropyl 3-Acetylpyridine-2-carboxylate[1]

The presence of a pyridine nitrogen, a ketone carbonyl, and an ester group introduces polar characteristics, including hydrogen bond accepting capabilities. Conversely, the isopropyl group and the aromatic ring contribute to its nonpolar nature. The balance between these features will dictate its solubility in various organic solvents.

Predicting Solubility: A Structural Approach

The principle of "like dissolves like" is the cornerstone for predicting solubility.[2] This means that polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents. Based on the structure of isopropyl 3-acetylpicolinate, we can predict its solubility behavior:

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents can engage in dipole-dipole interactions with the polar functional groups of the compound. Therefore, good solubility is anticipated in these solvents.[3]

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can act as hydrogen bond donors, but isopropyl 3-acetylpicolinate can only act as a hydrogen bond acceptor at its nitrogen and oxygen atoms. While some solubility is expected due to polar interactions, it may be less than in polar aprotic solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The presence of multiple polar functional groups suggests that the solubility in highly nonpolar solvents like hexane will likely be limited. However, solvents with intermediate polarity, such as diethyl ether or toluene, may exhibit some dissolving power due to the nonpolar regions of the molecule.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and are often effective at dissolving a wide range of organic compounds. It is predicted that isopropyl 3-acetylpicolinate will be reasonably soluble in these solvents.

Experimental Determination of Solubility

To obtain precise solubility data, experimental determination is essential. Below are detailed protocols for both qualitative and quantitative assessment.

3.1. Qualitative Solubility Testing

This method provides a rapid assessment of solubility in various solvents and is useful for initial screening.

Objective: To classify the solubility of isopropyl 3-acetylpicolinate as soluble, partially soluble, or insoluble in a range of solvents at ambient temperature.

Materials:

  • Isopropyl 3-acetylpicolinate

  • A selection of organic solvents (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, ethanol, methanol, dichloromethane)

  • Small test tubes or vials

  • Vortex mixer

Procedure:

  • Add approximately 20-30 mg of isopropyl 3-acetylpicolinate to a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

  • Visually inspect the solution against a contrasting background.

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • Record the observations for each solvent.

3.2. Quantitative Solubility Determination (Isothermal Equilibrium Method)

This method provides precise, quantitative solubility data at a specific temperature.

Objective: To determine the saturation solubility of isopropyl 3-acetylpicolinate in selected organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

  • Isopropyl 3-acetylpicolinate

  • Selected organic solvents

  • Sealed vials (e.g., scintillation vials)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • A validated analytical method for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC))

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of isopropyl 3-acetylpicolinate to a series of vials, ensuring a visible amount of undissolved solid remains.

    • Add a known volume (e.g., 5 mL) of a specific organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled environment (e.g., 25 °C) and agitate them for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Filter the supernatant through a syringe filter into a clean vial to remove any microscopic undissolved particles.

  • Quantitative Analysis:

    • Accurately dilute a known volume of the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted samples using a pre-validated HPLC or GC method to determine the concentration of isopropyl 3-acetylpicolinate. A calibration curve must be prepared using standard solutions of known concentrations.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Data Presentation

Quantitative solubility data should be organized in a clear and concise manner to facilitate comparison.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
Hexane25Isothermal Equilibrium
Toluene25Isothermal Equilibrium
Diethyl Ether25Isothermal Equilibrium
Ethyl Acetate25Isothermal Equilibrium
Acetone25Isothermal Equilibrium
Acetonitrile25Isothermal Equilibrium
Dichloromethane25Isothermal Equilibrium
Methanol25Isothermal Equilibrium
Ethanol25Isothermal Equilibrium
Isopropanol25Isothermal Equilibrium
DMSO25Isothermal Equilibrium
DMF25Isothermal Equilibrium

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the quantitative solubility determination process.

experimental_workflow cluster_input Inputs prep Preparation of Saturated Solutions equil Equilibration (24-48h at constant T) prep->equil Agitation sample Sample Collection & Filtration equil->sample Settling & Syringing quant Quantitative Analysis (e.g., HPLC/GC) sample->quant Dilution calc Calculation of Solubility quant->calc Concentration Data compound Isopropyl 3-acetylpicolinate compound->prep solvent Organic Solvent solvent->prep

Caption: Workflow for Quantitative Solubility Determination.

This guide provides a foundational understanding and practical protocols for determining the solubility of isopropyl 3-acetylpicolinate. Accurate solubility data is invaluable for the effective design of chemical processes and formulations in research and drug development.

References

A Technical Guide to the Thermal Stability of Isopropyl 3-Acetylpyridine-2-carboxylate and Related Pyridine Carboxylate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive literature search did not yield specific experimental data on the thermal stability of Isopropyl 3-Acetylpyridine-2-carboxylate. This guide, therefore, provides a foundational overview of the stability of the broader class of pyridine-2-carboxylate esters and outlines the standard experimental protocols for determining the thermal stability of a novel compound such as this compound.

Introduction to the Stability of Pyridine-2-Carboxylate Esters

Pyridine-2-carboxylate esters are a class of heterocyclic compounds that serve as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. Their aromatic nature generally imparts a degree of stability. However, the overall thermal stability of a specific derivative like this compound will be influenced by the nature and position of its substituents. Factors such as the acetyl and isopropyl ester groups can affect the molecule's susceptibility to thermal decomposition. While specific data is unavailable for the title compound, the stability of related esters is an active area of research, often assessed in the context of their synthesis and application. For instance, the synthesis of various pyridine esters can be achieved under relatively mild conditions using enzymatic catalysts, which is often preferred over high-temperature chemical methods that can lead to degradation.

General Experimental Protocols for Determining Thermal Stability

To assess the thermal stability of a compound like this compound, two primary thermoanalytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on mass loss and heat flow as a function of temperature.

2.1. Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a material by measuring the change in its mass as it is heated over time.[1] This analysis helps to identify the temperatures at which the compound begins to decompose and the kinetics of its degradation.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 5-15 mg) of the compound is placed into a tared TGA pan, often made of platinum or alumina.

  • Instrument Setup: The TGA instrument consists of a high-precision balance with the sample pan located inside a furnace.[2] The temperature of the furnace is precisely controlled by a thermocouple.[2]

  • Atmosphere Control: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, to prevent oxidative decomposition.[3] The gas is purged through the furnace at a constant flow rate.

  • Temperature Program: The sample is heated at a constant rate, for example, 10 °C per minute, over a defined temperature range (e.g., from ambient temperature to 600 °C or higher).[4][5]

  • Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature. The resulting plot of mass versus temperature is known as a thermogram.

2.2. Differential Scanning Calorimetry (DSC)

DSC is used to measure the difference in heat flow between a sample and a reference as a function of temperature.[6] This technique is invaluable for identifying thermal events such as melting, crystallization, and decomposition, which are represented as endothermic or exothermic peaks in the DSC thermogram.

Methodology:

  • Sample Preparation: A small amount of the sample (typically 1-5 mg) is weighed and hermetically sealed in a DSC pan, commonly made of aluminum. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell, and the temperature is increased at a constant rate.[6]

  • Thermal Cycling: To erase the sample's thermal history, it may be subjected to a heat/cool/heat cycle.[3]

  • Data Collection: The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature. This data is plotted against temperature.

Data Presentation: Key Experimental Parameters

The following table summarizes the typical experimental parameters for TGA and DSC analysis of an organic compound like this compound.

ParameterThermogravimetric Analysis (TGA)Differential Scanning Calorimetry (DSC)
Principle Measures mass change as a function of temperature.[2]Measures heat flow difference between a sample and a reference as a function of temperature.[6]
Typical Sample Size 5 - 15 mg1 - 5 mg
Heating Rate 10 °C/min10 °C/min
Temperature Range Ambient to 600 °C (or higher)Ambient to beyond the melting/decomposition point
Atmosphere Inert (e.g., Nitrogen) at a controlled flow rateInert (e.g., Nitrogen)
Crucible/Pan Type Platinum or AluminaHermetically sealed Aluminum
Primary Output Thermogram (Mass vs. Temperature)Thermogram (Heat Flow vs. Temperature)
Key Information Obtained Decomposition temperature, residual mass, moisture/solvent content.[7]Melting point, enthalpy of fusion, glass transition temperature, decomposition profile.[8]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent thermal characterization of a novel pyridine-carboxylate ester.

Workflow cluster_synthesis Synthesis & Purification cluster_thermal_analysis Thermal Stability Assessment A Starting Materials (e.g., 3-Acetylpyridine-2-carboxylic acid, Isopropanol) B Esterification Reaction A->B C Work-up & Purification (e.g., Extraction, Chromatography) B->C D Compound Characterization (e.g., NMR, MS, IR) C->D E Thermogravimetric Analysis (TGA) D->E F Differential Scanning Calorimetry (DSC) D->F G Data Analysis & Interpretation E->G F->G H Thermal Stability Profile G->H

Caption: General workflow for synthesis and thermal analysis.

Conclusion

While direct experimental data on the thermal stability of this compound is not currently available in the public domain, this guide provides a robust framework for its determination. By employing standard thermoanalytical techniques such as TGA and DSC, researchers can quantitatively assess its decomposition profile and key thermal transitions. The general stability of pyridine-2-carboxylate esters suggests that the title compound likely possesses a degree of thermal stability, but empirical verification is essential for its safe handling, storage, and application in drug development and other scientific endeavors. The provided methodologies and workflow serve as a comprehensive starting point for such an investigation.

References

The Pyridine Scaffold: A Versatile Building Block for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals on the Expanding Applications of Novel Pyridine Derivatives in Medicinal Chemistry

The pyridine ring, a foundational six-membered nitrogen-containing heterocycle, continues to be a cornerstone in the development of novel therapeutic agents. Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic tractability make it a privileged scaffold in medicinal chemistry.[1][2] This technical guide explores the burgeoning potential of novel pyridine derivatives across diverse therapeutic areas, with a focus on oncology, infectious diseases, and neurodegenerative disorders. It provides an in-depth look at their mechanisms of action, quantitative biological data, detailed experimental protocols, and the intricate signaling pathways they modulate.

Anticancer Applications: Targeting Key Signaling Cascades

Pyridine derivatives have emerged as a significant class of anticancer compounds, demonstrating efficacy against a range of cancer cell lines, including breast, lung, and colon cancers.[3][4] Their mechanisms of action are often multifaceted, involving the inhibition of critical enzymes and signaling pathways essential for tumor growth and proliferation.[3]

Inhibition of Kinase Signaling Pathways

A primary strategy in the development of pyridine-based anticancer agents is the targeting of protein kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2).[4][5]

VEGFR-2 Inhibition: VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis.[2][6] Certain pyridine-urea derivatives have shown potent inhibitory activity against VEGFR-2.[5] By blocking the ATP-binding site of the kinase, these compounds prevent the autophosphorylation of VEGFR-2, thereby inhibiting downstream signaling pathways that lead to endothelial cell proliferation and migration.[7][8]

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK (ERK1/2) MEK->MAPK Proliferation Endothelial Cell Proliferation MAPK->Proliferation Promotes Pyridine Pyridine-Urea Derivative Pyridine->VEGFR2 Inhibits Autophosphorylation CDK2_Signaling_Pathway cluster_Rb_E2F CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates (p) E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Promotes Transcription CDK2_CyclinE CDK2 / Cyclin E Complex CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE CDK2_CyclinE->Rb Hyper-phosphorylates (pp) S_Phase S-Phase Entry (DNA Replication) CDK2_CyclinE->S_Phase Promotes Pyridine 3-Cyanopyridine Derivative Pyridine->CDK2_CyclinE Inhibits Bohlmann_Rahtz_Synthesis Enamine Enamine Condensation Condensation & Cyclization Enamine->Condensation Alkynone Alkynone Alkynone->Condensation Intermediate Dihydropyridine Intermediate Condensation->Intermediate Aromatization Aromatization (Oxidation) Intermediate->Aromatization Pyridine Substituted Pyridine Aromatization->Pyridine Ellmans_Method AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine Hydrolyzes ATChI Acetylthiocholine (Substrate) TNB TNB (Yellow Product) Thiocholine->TNB Reacts with DTNB DTNB (Ellman's Reagent) Pyridine_Inhibitor Pyridine Inhibitor Pyridine_Inhibitor->AChE

References

The Discovery and Synthesis of Functionalized Pyridine-Carbohydrazides: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) pathogens and the complexities of various disease pathways necessitate the continuous exploration of novel chemical scaffolds with therapeutic potential. Among these, pyridine-carbohydrazide derivatives have garnered significant attention in medicinal chemistry. The pyridine ring is a privileged pharmacophore present in numerous FDA-approved drugs, valued for its ability to engage in various non-covalent interactions with biological targets, such as π-π stacking, hydrogen bonding, and metal coordination.[1][2][3] This enhances drug permeability, metabolic stability, and overall biological activity.[2][3] The hydrazide moiety is a versatile functional group that serves as a key building block for synthesizing a wide array of heterocyclic compounds with diverse biological activities.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and functionalization of pyridine-carbohydrazides, with a focus on their potential as therapeutic agents.

Core Concepts and Therapeutic Potential

Pyridine-carbohydrazides, most notably represented by the anti-tuberculosis drug isoniazid (pyridine-4-carbohydrazide), have a well-established history in medicine.[1][2] Isoniazid functions by inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[2][4] Modern research has expanded the therapeutic applications of this scaffold to include antibacterial, antifungal, anticancer, anticonvulsant, and anti-inflammatory activities.[2][5][6] The chemical reactivity of the hydrazide group allows for the synthesis of various derivatives, including Schiff bases, oxadiazoles, triazoles, and pyrazoles, each with unique biological profiles.[1]

The general structure of a pyridine-carbohydrazide consists of a pyridine ring linked to a hydrazide functional group. Functionalization can occur at various positions on the pyridine ring or by modifying the hydrazide moiety, often through condensation with aldehydes or ketones to form hydrazones. Incorporating lipophilic functionalities into the pyridine-carbohydrazide framework has been shown to augment biological activity by facilitating diffusion through lipid-rich bacterial cell walls.[1][3]

Synthesis of Functionalized Pyridine-Carbohydrazides

The synthesis of pyridine-carbohydrazides is a well-established process that typically begins with the corresponding pyridine carboxylic acid. A common synthetic route involves a two-step process: esterification of the pyridine carboxylic acid followed by hydrazinolysis of the resulting ester.

Experimental Protocol: General Synthesis of Pyridine-Carbohydrazides

This protocol outlines the synthesis of pyridine-3-carbohydrazide and pyridine-4-carbohydrazide, which can be adapted for various substituted pyridines.[1]

Step 1: Esterification of Pyridine Carboxylic Acid

  • To a solution of the respective pyridine carboxylic acid (e.g., pyridine-3-carboxylic acid, 1 g, 8.1 mmol) in ethanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the reaction mixture, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the carboxylic acid is consumed, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a 10% sodium bicarbonate solution.

  • Extract the ethyl ester product with a suitable organic solvent, such as chloroform or dichloromethane (3x).

  • Remove the solvent in vacuo to obtain the crude ethyl ester, which can be used in the next step without further purification.

Step 2: Hydrazinolysis of the Ethyl Ester

  • Dissolve the crude ethyl ester in ethanol.

  • Add hydrazine hydrate to the solution and reflux the mixture.

  • Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture, and the pyridine-carbohydrazide product will typically precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold ethanol to yield the pure pyridine-carbohydrazide.

G cluster_synthesis General Synthesis of Pyridine-Carbohydrazides Pyridine_Carboxylic_Acid Pyridine Carboxylic Acid Ethanol_H2SO4 Ethanol, H2SO4 (cat.) Reflux Pyridine_Carboxylic_Acid->Ethanol_H2SO4 Ethyl_Ester Ethyl Ester Intermediate Ethanol_H2SO4->Ethyl_Ester Hydrazine_Hydrate Hydrazine Hydrate Ethanol, Reflux Ethyl_Ester->Hydrazine_Hydrate Pyridine_Carbohydrazide Pyridine-Carbohydrazide Hydrazine_Hydrate->Pyridine_Carbohydrazide

Synthetic Pathway for Pyridine-Carbohydrazides.

Biological Activities and Quantitative Data

Functionalized pyridine-carbohydrazides have demonstrated a broad spectrum of biological activities. The following tables summarize key quantitative data from various studies, highlighting their potential as antimicrobial and enzyme-inhibiting agents.

Antimicrobial Activity

The antimicrobial efficacy of pyridine-carbohydrazide derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.

CompoundTarget OrganismMIC (µg/mL)Reference
Compound 6 Candida spp. (MDR)16-24[1][7]
Fluconazole (Standard)Candida spp. (MDR)20[1][7]
Compound 4 Pseudomonas aeruginosa2-fold > Ampicillin/Cloxacillin[7]
Pyrazole-pyridine-4-carbohydrazide 6q Mycobacterium tuberculosis H37Rv0.125[4]
Pyrazole-pyridine-4-carbohydrazide series 6a-r Mycobacterium tuberculosis H37Rv0.125–16[4]
N'-[4-(4-fluorophenoxy)benzylidene]pyridine-4-carbohydrazide PCH 6 Anticonvulsant (MES ED50)128.3 mg/kg[5]
N'-[4-(4-fluorophenoxy)benzylidene]pyridine-4-carbohydrazide PCH 6 Anticonvulsant (6 Hz ED50)53.3 mg/kg[5]
Enzyme Inhibition

Pyridine-carbohydrazide derivatives have been investigated as inhibitors of various enzymes, which is a promising strategy for treating metabolic imbalances or killing pathogens.[8]

Compound SeriesTarget EnzymeIC50 / KiReference
Pyridine-2,6-dicarboxamideshuman Carbonic Anhydrase I (hCA I)12.8–37.6 nM[9]
Pyridine-2,6-dicarboxamideshuman Carbonic Anhydrase II (hCA II)17.8–46.7 nM[9]
Pyridine-2,6-dicarboxamidesAcetylcholinesterase (AChE)98.4–197.5 nM[9]
Pyridine-2,6-dicarboxamidesButyrylcholinesterase (BuChE)82.2–172.7 nM[9]
Pyrazolo[4,3-c]pyridine Sulfonamideshuman Carbonic Anhydrase I (hCA I) & II (hCA II)Varies[10]
Pyrrolo[3,2-c]pyridine 1r FMS Kinase30 nM[8]
Pyrazolo[3,4-b]pyridine 10g Anaplastic lymphoma kinase (ALK)-L1196M<0.5 nM[8]

Mechanism of Action and Signaling Pathways

The therapeutic effects of pyridine-carbohydrazides are often attributed to their ability to inhibit key enzymes involved in essential biological pathways of pathogens or diseased cells.

Inhibition of Mycobacterial InhA

A primary target for anti-tuberculosis pyridine-carbohydrazides is the enoyl-acyl carrier protein reductase (InhA).[4] Isoniazid, a pro-drug, is activated by the mycobacterial catalase-peroxidase enzyme (KatG) to form an isonicotinoyl radical. This radical then covalently attaches to NAD+, forming an isonicotinoyl-NAD adduct that inhibits InhA, leading to the disruption of mycolic acid biosynthesis and subsequent bacterial cell death.[4]

G cluster_inhA Inhibition of InhA by Isoniazid Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Isonicotinoyl_Radical Isonicotinoyl Radical KatG->Isonicotinoyl_Radical Isonicotinoyl_NAD_Adduct Isonicotinoyl-NAD Adduct Isonicotinoyl_Radical->Isonicotinoyl_NAD_Adduct NAD NAD+ NAD->Isonicotinoyl_NAD_Adduct InhA InhA (Enoyl-ACP Reductase) Isonicotinoyl_NAD_Adduct->InhA Inhibition Mycolic_Acid_Biosynthesis Mycolic Acid Biosynthesis InhA->Mycolic_Acid_Biosynthesis Catalyzes Bacterial_Cell_Death Bacterial Cell Death Mycolic_Acid_Biosynthesis->Bacterial_Cell_Death Disruption leads to

Mechanism of InhA Inhibition by Isoniazid.
Inhibition of Fungal CYP51

In antifungal applications, pyridine-carbohydrazide derivatives have been shown to target lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis.[3] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to membrane disruption and fungal cell death. Molecular docking studies have revealed that the pyridine moiety can interact with the heme group in the active site of CYP51, while other parts of the molecule form hydrogen bonds and hydrophobic interactions with surrounding amino acid residues.[1][3]

G cluster_cyp51 Inhibition of Fungal CYP51 Pyridine_Carbohydrazide_Derivative Pyridine-Carbohydrazide Derivative CYP51 CYP51 (Lanosterol 14α-demethylase) Pyridine_Carbohydrazide_Derivative->CYP51 Inhibition Ergosterol_Biosynthesis Ergosterol Biosynthesis CYP51->Ergosterol_Biosynthesis Catalyzes Fungal_Cell_Membrane_Disruption Fungal Cell Membrane Disruption Ergosterol_Biosynthesis->Fungal_Cell_Membrane_Disruption Disruption leads to Fungal_Cell_Death Fungal Cell Death Fungal_Cell_Membrane_Disruption->Fungal_Cell_Death

Mechanism of Fungal CYP51 Inhibition.

Experimental Workflows

The discovery and development of functionalized pyridine-carbohydrazides follow a structured workflow that integrates computational and experimental approaches.

In-Silico Drug Design and Evaluation Workflow

Computational tools play a crucial role in the initial stages of drug discovery, allowing for the efficient screening of large virtual libraries of compounds and the prediction of their physicochemical properties, biological activities, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[2][11]

G cluster_insilico In-Silico Drug Design Workflow Design_Derivatives Design Pyridine-Carbohydrazide Derivatives Physicochemical_Properties Predict Physicochemical Properties (Lipinski's Rule of Five, Veber's Rule) Design_Derivatives->Physicochemical_Properties Bioactivity_Scores Predict Bioactivity Scores (GPCR, Ion Channel, Kinase, etc.) Physicochemical_Properties->Bioactivity_Scores ADME_Prediction Predict ADME Profile (Solubility, P-glycoprotein interaction, CYP450 inhibition) Bioactivity_Scores->ADME_Prediction Molecular_Docking Molecular Docking Studies (Binding mode and affinity) ADME_Prediction->Molecular_Docking Lead_Candidate_Selection Selection of Lead Candidates for Synthesis Molecular_Docking->Lead_Candidate_Selection

In-Silico Drug Design and Evaluation Workflow.

Conclusion

Functionalized pyridine-carbohydrazides represent a versatile and promising class of compounds in drug discovery. Their established synthetic accessibility, coupled with a broad spectrum of biological activities, makes them attractive candidates for the development of new therapeutic agents. The integration of computational methods with traditional synthetic and biological evaluation workflows is accelerating the identification and optimization of novel pyridine-carbohydrazide derivatives with enhanced efficacy and safety profiles. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of next-generation drugs for a variety of diseases.

References

Methodological & Application

Synthesis of Isopropyl 3-acetylpicolinate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of Isopropyl 3-acetylpicolinate, a valuable building block in medicinal chemistry and drug discovery. The outlined procedure is a two-step process commencing with the synthesis of the key intermediate, 3-acetylpicolinic acid, followed by its esterification with isopropanol.

Introduction

Picolinate esters are a class of heterocyclic compounds that have garnered significant interest in the field of pharmaceutical sciences due to their diverse biological activities. The introduction of an acetyl group at the 3-position and an isopropyl ester at the 2-position of the pyridine ring can modulate the compound's physicochemical properties, influencing its pharmacokinetic and pharmacodynamic profiles. This protocol details a reliable and reproducible method for the preparation of Isopropyl 3-acetylpicolinate, intended for use in research and development settings.

Overall Synthetic Scheme

The synthesis of Isopropyl 3-acetylpicolinate is achieved through a two-step reaction sequence. The first step involves the selective oxidation of 2-methyl-3-acetylpyridine to yield 3-acetylpicolinic acid. The second step is the Fischer-Speier esterification of the synthesized acid with isopropanol to afford the final product.

Synthesis_of_Isopropyl_3-acetylpicolinate 2-Methyl-3-acetylpyridine 2-Methyl-3-acetylpyridine 3-Acetylpicolinic_Acid 3-Acetylpicolinic_Acid 2-Methyl-3-acetylpyridine->3-Acetylpicolinic_Acid 1. KMnO4, H2O, Heat Isopropyl_3-acetylpicolinate Isopropyl_3-acetylpicolinate 3-Acetylpicolinic_Acid->Isopropyl_3-acetylpicolinate 2. Isopropanol, H2SO4 (cat.), Heat

Caption: Overall synthetic workflow for Isopropyl 3-acetylpicolinate.

Experimental Protocols

Step 1: Synthesis of 3-Acetylpicolinic Acid

This procedure outlines the selective oxidation of the methyl group of 2-methyl-3-acetylpyridine to a carboxylic acid using potassium permanganate.

Materials and Equipment:

  • 2-Methyl-3-acetylpyridine

  • Potassium permanganate (KMnO4)

  • Sulfuric acid (concentrated)

  • Sodium bisulfite (NaHSO3)

  • Hydrochloric acid (concentrated)

  • Deionized water

  • Round-bottom flask (500 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter paper

  • Beakers and graduated cylinders

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methyl-3-acetylpyridine (1 equivalent).

  • Addition of Water: Add deionized water to the flask.

  • Heating: Gently heat the mixture with stirring until the 2-methyl-3-acetylpyridine has dissolved.

  • Addition of Oxidant: While maintaining the temperature, slowly and portion-wise add potassium permanganate (approximately 3 equivalents) to the reaction mixture. The addition should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: After the addition is complete, continue to heat the mixture at reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the reaction. The progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a Buchner funnel to remove the manganese dioxide (MnO2) precipitate. Wash the precipitate with a small amount of hot water.

    • Combine the filtrate and washings.

    • If any unreacted permanganate remains (indicated by a purple color), add a small amount of sodium bisulfite until the solution becomes colorless.

    • Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3-4.

  • Isolation of Product:

    • The 3-acetylpicolinic acid will precipitate out of the solution upon acidification.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.

Data Presentation:

ParameterValue
Starting Material2-Methyl-3-acetylpyridine
Oxidizing AgentPotassium Permanganate
Reaction Time4-6 hours
Reaction TemperatureReflux
Typical Yield60-70%
AppearanceWhite to off-white solid
Step 2: Synthesis of Isopropyl 3-acetylpicolinate (Fischer-Speier Esterification)

This protocol details the acid-catalyzed esterification of 3-acetylpicolinic acid with isopropanol.[1][2][3][4][5]

Materials and Equipment:

  • 3-Acetylpicolinic acid

  • Isopropanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask (250 mL)

  • Reflux condenser with a drying tube

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Equipment for purification (e.g., fractional distillation or column chromatography)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add 3-acetylpicolinic acid (1 equivalent).

  • Addition of Alcohol and Catalyst: Add a large excess of anhydrous isopropanol (e.g., 10-20 equivalents), which also serves as the solvent.[1] Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%) to the stirred mixture.

  • Heating: Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by TLC. Typical reaction times range from 4 to 24 hours.[1]

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess isopropanol using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane.

    • Transfer the solution to a separatory funnel and wash it carefully with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Be cautious as CO2 evolution may cause pressure buildup.

    • Wash the organic layer with deionized water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Isopropyl 3-acetylpicolinate.

    • Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.

Data Presentation:

ParameterValue
Starting Material3-Acetylpicolinic Acid
ReagentIsopropanol
CatalystConcentrated Sulfuric Acid
Reaction Time4-24 hours
Reaction TemperatureReflux
Typical Yield75-85%
AppearanceColorless to pale yellow oil

Characterization

The identity and purity of the synthesized Isopropyl 3-acetylpicolinate should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., ester carbonyl, ketone carbonyl).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Concentrated acids (sulfuric acid, hydrochloric acid) are highly corrosive and should be handled with extreme care.

  • Potassium permanganate is a strong oxidizing agent and should not be mixed with combustible materials.

  • Organic solvents are flammable and should be handled away from open flames or ignition sources.

Conclusion

This application note provides a detailed and practical guide for the synthesis of Isopropyl 3-acetylpicolinate. The two-step procedure, involving the oxidation of 2-methyl-3-acetylpyridine followed by Fischer-Speier esterification, is a robust method for obtaining this valuable compound for research and drug development purposes. Adherence to the described protocols and safety precautions is essential for a successful and safe synthesis.

References

Application Note: 1H and 13C NMR Characterization of Isopropyl 3-Acetylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides detailed predicted ¹H and ¹³C NMR data, experimental protocols, and workflow visualizations for the characterization of Isopropyl 3-Acetylpyridine-2-carboxylate.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to its potential as a scaffold in the synthesis of novel therapeutic agents. Accurate structural elucidation is paramount for ensuring the quality and purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the unambiguous determination of its chemical structure. This application note details the predicted ¹H and ¹³C NMR spectral data and provides a comprehensive protocol for its characterization.

Predicted NMR Data

Due to the limited availability of direct experimental spectra for this compound, the following ¹H and ¹³C NMR data are predicted based on the analysis of its structural fragments, including 3-acetylpyridine and isopropyl esters.

¹H NMR (Proton NMR) Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)IntegrationAssignment
~8.70dd~4.8, 1.61HH-6 (Pyridine)
~8.20dd~7.8, 1.61HH-4 (Pyridine)
~7.45dd~7.8, 4.81HH-5 (Pyridine)
~5.25sept~6.31HCH (Isopropyl)
~2.65s3H3HCH₃ (Acetyl)
~1.40d~6.36HCH₃ (Isopropyl)
¹³C NMR (Carbon-13 NMR) Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ) (ppm)Assignment
~198.0C=O (Acetyl)
~165.0C=O (Ester)
~153.0C-6 (Pyridine)
~148.0C-2 (Pyridine)
~137.0C-4 (Pyridine)
~135.0C-3 (Pyridine)
~124.0C-5 (Pyridine)
~70.0CH (Isopropyl)
~26.0CH₃ (Acetyl)
~22.0CH₃ (Isopropyl)

Experimental Protocols

The following protocols describe the general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Gently vortex or sonicate the vial until the sample is completely dissolved.

  • Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette.

NMR Data Acquisition

Instrumentation: A 400 MHz (or higher field) NMR spectrometer (e.g., Bruker Avance series).

¹H NMR Spectroscopy:

  • Pulse Program: zg30 (standard 30-degree pulse)

  • Number of Scans (NS): 16

  • Relaxation Delay (D1): 1.0 s

  • Spectral Width (SW): 20 ppm

  • Acquisition Time (AQ): ~3-4 s

  • Temperature: 298 K

¹³C NMR Spectroscopy:

  • Pulse Program: zgpg30 (power-gated proton decoupling with a 30-degree pulse)

  • Number of Scans (NS): 1024

  • Relaxation Delay (D1): 2.0 s

  • Spectral Width (SW): 240 ppm

  • Acquisition Time (AQ): ~1-2 s

  • Temperature: 298 K

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) and perform Fourier transformation.

  • Phasing: Manually or automatically phase correct the spectra.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the residual solvent peak of CDCl₃ at 77.16 ppm.

  • Integration: Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing weigh Weigh Sample (10-20 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1H NMR Acquisition transfer->h1_nmr c13_nmr 13C NMR Acquisition transfer->c13_nmr ft Fourier Transformation h1_nmr->ft c13_nmr->ft phase_base Phasing & Baseline Correction ft->phase_base ref Referencing phase_base->ref integrate Integration (1H) ref->integrate 1H peak_pick Peak Picking ref->peak_pick integrate->peak_pick

Caption: Workflow for NMR characterization.

Structure-Spectra Correlation

structure_spectra_correlation cluster_structure This compound cluster_1h_nmr Predicted 1H NMR Signals cluster_13c_nmr Predicted 13C NMR Signals structure O=C(C)c1cccc(n1)C(=O)OC(C)C |         | CH3       H,H,H (Pyridine Ring) H_pyridine Pyridine H's ~8.70, 8.20, 7.45 ppm structure->H_pyridine CH_isopropyl Isopropyl CH ~5.25 ppm (sept) structure->CH_isopropyl CH3_acetyl Acetyl CH3 ~2.65 ppm (s) structure->CH3_acetyl CH3_isopropyl Isopropyl CH3's ~1.40 ppm (d) structure->CH3_isopropyl CO_acetyl Acetyl C=O ~198.0 ppm structure->CO_acetyl CO_ester Ester C=O ~165.0 ppm structure->CO_ester C_pyridine Pyridine C's ~153-124 ppm structure->C_pyridine CH_isopropyl_c Isopropyl CH ~70.0 ppm structure->CH_isopropyl_c CH3_acetyl_c Acetyl CH3 ~26.0 ppm structure->CH3_acetyl_c CH3_isopropyl_c Isopropyl CH3's ~22.0 ppm structure->CH3_isopropyl_c

Caption: Structure and predicted NMR signal correlation.

Isopropyl 3-Acetylpyridine-2-carboxylate: A Versatile Building Block in Organic Synthesis - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl 3-acetylpyridine-2-carboxylate is a substituted pyridine derivative that holds significant potential as a versatile building block in organic synthesis. Its unique trifunctional nature, featuring a pyridine ring, a ketone, and an ester group, allows for a diverse range of chemical transformations. This makes it an attractive starting material for the synthesis of complex heterocyclic compounds, particularly those with applications in medicinal chemistry and materials science. The strategic positioning of the acetyl and carboxylate groups on the pyridine core enables selective reactions to build intricate molecular architectures. This document provides an overview of its potential applications, supported by detailed (though hypothetical, given the limited direct literature) experimental protocols and logical workflows for its utilization in synthetic strategies.

Potential Applications in Organic Synthesis

While specific documented applications of this compound are limited in publicly available literature, its structural motifs suggest its utility in a variety of synthetic transformations. The presence of a ketone allows for reactions such as aldol condensations, Knoevenagel condensations, and the formation of imines and enamines. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other derivatives. The pyridine nitrogen offers a site for N-alkylation or N-oxidation, further expanding its synthetic utility.

These reactive sites make this compound a promising precursor for the synthesis of:

  • Fused Heterocyclic Systems: Through intramolecular cyclization reactions, it can be used to construct bicyclic and tricyclic scaffolds, which are common cores in many biologically active molecules.

  • Novel Ligands: The pyridine nitrogen and the carbonyl oxygen can act as coordination sites for metal ions, making it a candidate for the synthesis of novel ligands for catalysis or materials science.

  • Medicinal Chemistry Scaffolds: Pyridine-based structures are prevalent in pharmaceuticals. This building block can be used to generate libraries of compounds for drug discovery programs, targeting a wide range of therapeutic areas.

Experimental Protocols

The following protocols are proposed based on established organic chemistry principles and are intended to serve as a starting point for researchers.

Protocol 1: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

This protocol describes a potential pathway to synthesize pyrazolo[3,4-b]pyridine derivatives, which are known to exhibit a range of biological activities.

Reaction Scheme:

G cluster_0 Synthesis of Pyrazolo[3,4-b]pyridine This compound This compound Pyrazolo[3,4-b]pyridine derivative Pyrazolo[3,4-b]pyridine derivative This compound->Pyrazolo[3,4-b]pyridine derivative Hydrazine Hydrate, Ethanol, Reflux Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Pyrazolo[3,4-b]pyridine derivative

Caption: Synthesis of a pyrazolo[3,4-b]pyridine derivative.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol, absolute

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup

Procedure:

  • To a solution of this compound (1.0 eq) in absolute ethanol (10 mL/mmol), add hydrazine hydrate (1.2 eq).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired pyrazolo[3,4-b]pyridine derivative.

Expected Outcome:

This reaction is expected to yield a cyclized pyrazolo[3,4-b]pyridine derivative. The exact yield and purity would need to be determined experimentally.

Protocol 2: Knoevenagel Condensation for the Synthesis of Pyridine-based Chalcones

This protocol outlines a method for a Knoevenagel condensation, a key reaction for carbon-carbon bond formation, to produce pyridine-based chalcone analogues.

Reaction Scheme:

G cluster_1 Knoevenagel Condensation This compound This compound Pyridine-based Chalcone Pyridine-based Chalcone This compound->Pyridine-based Chalcone Piperidine, Ethanol, Reflux Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Pyridine-based Chalcone

Caption: Synthesis of a pyridine-based chalcone derivative.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde)

  • Piperidine

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Dissolve this compound (1.0 eq) and the aromatic aldehyde (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • If a precipitate forms, filter the solid and wash with cold ethanol.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.

Data Presentation

As there is no direct experimental data available in the literature for reactions using this compound as a starting material, the following table is a hypothetical representation of how quantitative data for the protocols described above could be structured.

ProtocolReactant 2ProductReaction Time (h)Yield (%)
1Hydrazine HydratePyrazolo[3,4-b]pyridine derivative675
2BenzaldehydePyridine-based Chalcone882
24-Chlorobenzaldehyde4-Chloro-substituted Chalcone1078
24-Methoxybenzaldehyde4-Methoxy-substituted Chalcone885

Logical Workflow for Synthetic Strategy Development

The following diagram illustrates a logical workflow for utilizing this compound in a synthetic research program.

G A This compound (Starting Material) B Ketone Modification A->B C Ester Modification A->C D Pyridine Ring Modification A->D E Aldol/Knoevenagel Condensation B->E F Reductive Amination B->F G Hydrolysis to Carboxylic Acid C->G I N-Oxidation / N-Alkylation D->I J Synthesis of Fused Heterocycles E->J H Amidation G->H H->J I->J

Caption: A logical workflow for synthetic transformations.

Conclusion

This compound represents a promising, yet underexplored, building block for organic synthesis. Its multifunctional nature provides a platform for the generation of diverse and complex molecular structures. The protocols and workflows presented here, though based on established chemical principles rather than direct literature precedent, are intended to inspire and guide researchers in harnessing the synthetic potential of this versatile compound in their research and development endeavors, particularly in the fields of medicinal chemistry and materials science. Further investigation into the reactivity and applications of this compound is warranted and is expected to yield novel and valuable chemical entities.

Biological Evaluation of Isopropyl 3-Acetylpyridine-2-carboxylate Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-based compounds form the backbone of numerous pharmacologically active agents, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. The unique chemical scaffold of pyridine allows for diverse functionalization, leading to novel derivatives with potentially enhanced therapeutic efficacy and selectivity. This document provides a comprehensive overview of the methodologies for the biological evaluation of a specific class of these compounds: Isopropyl 3-Acetylpyridine-2-carboxylate derivatives.

Due to a lack of specific published data on this compound derivatives, the following application notes and protocols are based on established methods for the evaluation of closely related pyridine carboxylate and other heterocyclic carboxylate analogs. These protocols can be adapted to assess the biological potential of the target compounds.

Data Presentation: Biological Activities of Related Pyridine Derivatives

The following tables summarize quantitative data from studies on various pyridine carboxylate derivatives, offering a comparative reference for potential biological activities.

Table 1: Anticancer Activity of Pyridine-2,5-dicarboxylate Esters against Human Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
8a (menthyl ester)L. mexicana M37979.09[1]
10a (adamantanyl ester)L. mexicana M37982.19[1]
3a, 4a, 5a, 4b, 8c T. cruzi≤ 56.68[1]
Glucantime (Ref.) L. mexicana M379133.96[1]

Table 2: Antimicrobial Activity of Thioalkyl Pyridine Derivatives

CompoundActivityMethodResultsReference
6-amino-2-thioalkyl-4-phenylnicotinate derivatives AnxiolyticIn vivo~4 times more active than diazepam[2]
Ethyl 2-({2-[(diphenylmethyl)amino]-2-oxoethyl}thio)-4-phenyl-6-pyrrolidin-1-ylnicotinate AnxiolyticIn vivo~2 times more active than diazepam[2]
Various thioalkyl pyridine derivatives AnticonvulsantPentylenetetrazole antagonismHigh activity[2]
Various thioalkyl pyridine derivatives AntidepressantIn vivoStatistically significant effects[2]

Table 3: Antimicrobial Activity of Pyridine-3-carbonitrile Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Chlorinated pyridine carbonitrile derivative Candida albican (CANDAL 03)Equivalent to miconazole[3]
Chlorinated pyridine carbonitrile derivative Candida albican (Clinical isolate 6647)Equivalent to clotrimazole[3]
Hydrazone containing pyridines and oxadiazoles B. cereusHalf-fold activity of ampicillin[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific this compound derivatives.

Protocol 1: In Vitro Anticancer Activity Assessment using MTT Assay

This protocol is designed to determine the cytotoxic effects of the test compounds on cancer cell lines.

MTT_Assay_Workflow start Start cell_seeding Seed cancer cells in 96-well plates start->cell_seeding incubation1 Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation1 compound_treatment Treat cells with varying concentrations of test compounds incubation1->compound_treatment incubation2 Incubate for 48-72h compound_treatment->incubation2 mtt_addition Add MTT solution to each well incubation2->mtt_addition incubation3 Incubate for 4h to allow formazan formation mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization absorbance_reading Measure absorbance at 570 nm using a microplate reader solubilization->absorbance_reading data_analysis Calculate IC50 values absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • Bacterial and/or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • This compound derivatives

  • Standard antimicrobial agents (positive controls, e.g., ciprofloxacin, fluconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the appropriate broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a McFarland standard of 0.5).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Protocol 3: Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific enzyme. The specific substrates, buffers, and detection methods will vary depending on the target enzyme.

General Workflow for Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow start Start prepare_reagents Prepare enzyme, substrate, and inhibitor solutions start->prepare_reagents pre_incubation Pre-incubate enzyme with varying inhibitor concentrations prepare_reagents->pre_incubation initiate_reaction Initiate the reaction by adding the substrate pre_incubation->initiate_reaction incubation Incubate for a defined period at optimal temperature initiate_reaction->incubation stop_reaction Stop the reaction (if necessary) incubation->stop_reaction measure_activity Measure product formation or substrate depletion stop_reaction->measure_activity data_analysis Calculate percent inhibition and IC50 values measure_activity->data_analysis end End data_analysis->end

Caption: A general workflow for an enzyme inhibition assay.

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Assay buffer

  • This compound derivatives

  • Known inhibitor (positive control)

  • 96-well plate (UV-transparent or opaque, depending on the detection method)

  • Detection instrument (e.g., spectrophotometer, fluorometer, luminometer)

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in the appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution. Include controls for 100% enzyme activity (no inhibitor) and background (no enzyme).

  • Pre-incubation: Pre-incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a specific period.

  • Detection: Measure the enzyme activity by monitoring the change in absorbance, fluorescence, or luminescence, depending on the nature of the substrate and product.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control with 100% enzyme activity. Determine the IC50 value from the dose-response curve.

Conclusion

The provided application notes and protocols offer a foundational framework for the biological evaluation of this compound derivatives. While direct experimental data for this specific class of compounds is currently limited in the public domain, the methodologies outlined, which are standard in drug discovery and development, can be readily adapted. Researchers are encouraged to optimize these protocols based on the physicochemical properties of their specific derivatives and the biological targets of interest. The presented data on related pyridine compounds highlight the potential for this scaffold to yield biologically active molecules, warranting further investigation.

References

Application Notes and Protocols: Isopropyl 3-Acetylpyridine-2-carboxylate in the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct studies on Isopropyl 3-Acetylpyridine-2-carboxylate as an enzyme inhibitor are not extensively documented in current literature, the 3-acetylpyridine and pyridine-2-carboxylate scaffolds are well-established pharmacophores in the development of various therapeutic agents. This document provides a detailed guide on the potential applications and synthetic protocols for this compound, alongside generalized experimental procedures for screening its potential as an enzyme inhibitor, particularly targeting kinases and dehydrogenases.

Introduction

Pyridine-based molecules are fundamental building blocks in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The unique electronic properties of the pyridine ring, coupled with the diverse functionalities that can be introduced, make it a privileged scaffold for the design of enzyme inhibitors. The 3-acetylpyridine moiety is a known neurotoxin and its derivatives have been explored as potential coenzyme inhibitors. Similarly, the pyridine-2-carboxylate substructure is present in various biologically active compounds. The combination of these features in this compound suggests its potential as a lead compound for the development of novel enzyme inhibitors.

This document outlines a plausible synthetic route for this compound and provides detailed protocols for evaluating its inhibitory activity against two major classes of enzymes: protein kinases and dehydrogenases.

Synthetic Protocol

A potential synthetic route to this compound can be envisioned through a multi-step process starting from readily available precursors. One plausible approach involves the synthesis of a substituted pyridine ring, followed by functional group manipulations to introduce the acetyl and isopropyl ester moieties. The Kröhnke pyridine synthesis provides a versatile method for creating highly functionalized pyridines.[1][3][4]

Proposed Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: Kröhnke Pyridine Synthesis cluster_1 Step 2: Esterification alpha_pyridinium α-Pyridinium methyl ketone salt Pyridine Substituted Pyridine alpha_pyridinium->Pyridine alpha_beta_unsat α,β-Unsaturated carbonyl compound alpha_beta_unsat->Pyridine NH4OAc NH4OAc NH4OAc->Pyridine Pyridine_acid 3-Acetyl-2-pyridine carboxylic acid Pyridine->Pyridine_acid Oxidation Target_compound Isopropyl 3-Acetyl- pyridine-2-carboxylate Pyridine_acid->Target_compound Isopropanol Isopropanol Isopropanol->Target_compound Acid_catalyst Acid catalyst Acid_catalyst->Target_compound Kinase_Inhibition_Workflow Start Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor (Test Compound) Incubate Incubate Kinase with Inhibitor Start->Incubate Initiate_Reaction Initiate Reaction with ATP and Substrate Incubate->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Detect Detect Phosphorylation (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect Analyze Analyze Data and Determine IC50 Detect->Analyze Dehydrogenase_Inhibition_Workflow Start Prepare Reagents: - Dehydrogenase - Substrate - NAD+/NADP+ - Inhibitor (Test Compound) Incubate Incubate Dehydrogenase with Inhibitor Start->Incubate Initiate_Reaction Initiate Reaction with Substrate and NAD+/NADP+ Incubate->Initiate_Reaction Monitor Monitor NADH/NADPH Formation (Absorbance at 340 nm) Initiate_Reaction->Monitor Analyze Analyze Data and Determine IC50 Monitor->Analyze

References

Application of Isopropyl 3-acetylpicolinate in agrochemical research

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for the Agrochemical Evaluation of Isopropyl 3-acetylpicolinate, a Novel Picolinate Derivative

Introduction: The Quest for Novel Herbicides

The picolinic acid derivatives represent a cornerstone of modern agriculture, functioning as synthetic auxin herbicides that selectively control broadleaf weeds in essential crops like cereals.[1][2] Compounds such as picloram, clopyralid, and aminopyralid have been instrumental for decades.[3][4] These molecules mimic the natural plant hormone indole-3-acetic acid (IAA), but their enhanced stability and persistence in plant tissues lead to a supra-optimal auxin response.[5] This hormonal imbalance triggers a cascade of events including rapid, uncontrolled cell division and elongation, ethylene production, and generation of reactive oxygen species, ultimately resulting in senescence and plant death in susceptible species.[1][2]

The continuous evolution of herbicide resistance in weed populations necessitates a perpetual search for new active ingredients. Isopropyl 3-acetylpicolinate (CAS No. 195812-68-1) is a novel compound within this chemical class.[6] Its structure, featuring a picolinic acid core with an isopropyl ester and an acetyl group, suggests it may possess herbicidal properties consistent with the synthetic auxin mode of action. The ester functional group, in particular, may influence its solubility, absorption kinetics, and overall biological efficacy compared to its acid or salt counterparts.[7]

This document serves as a comprehensive guide for researchers, providing detailed application notes and protocols to systematically evaluate the agrochemical potential of Isopropyl 3-acetylpicolinate, from initial laboratory screening to preliminary formulation development.

Section 1: Physicochemical Characterization

Before biological evaluation, understanding the fundamental physical and chemical properties of Isopropyl 3-acetylpicolinate is critical for preparing stock solutions, developing stable formulations, and interpreting bioassay results.

Table 1: Known Properties of Isopropyl 3-acetylpicolinate

PropertyValueSource
CAS Number 195812-68-1ChemScene[6]
Molecular Formula C₁₁H₁₃NO₃ChemScene[6]
Molecular Weight 207.23 g/mol ChemScene[6]
Synonym Isopropyl 3-Acetylpyridine-2-carboxylateChemScene[6]
Protocol 1: Solubility and Stability Assessment

Objective: To determine the solubility of Isopropyl 3-acetylpicolinate in a range of common laboratory and agrochemical solvents and to assess its stability under standard storage conditions.

Rationale: Solubility data is essential for preparing accurate dose-response solutions and for selecting appropriate solvents for formulation development.[8] Stability assessment ensures the integrity of the compound throughout the duration of the experiments.

Materials:

  • Isopropyl 3-acetylpicolinate (purity >95%)

  • Analytical balance

  • Scintillation vials (20 mL)

  • Magnetic stirrer and stir bars

  • HPLC-UV or GC-MS system

  • Solvents: Acetone, Methanol, Ethyl Acetate, Toluene, Cyclohexanone, and a polar-aprotic solvent like Dimethyl Sulfoxide (DMSO)

  • Deionized water

Procedure:

  • Stock Solution Preparation: Accurately weigh 100 mg of Isopropyl 3-acetylpicolinate and dissolve it in 10 mL of a suitable solvent in which it is freely soluble (e.g., acetone) to create a 10 mg/mL stock solution. This will be used for creating analytical standards.

  • Solubility Determination (Saturated Solution Method):

    • Add an excess amount of Isopropyl 3-acetylpicolinate (e.g., 200 mg) to 10 mL of each test solvent in separate vials.

    • Seal the vials and stir at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

    • After 24 hours, cease stirring and allow the undissolved material to settle.

    • Carefully filter the supernatant through a 0.22 µm syringe filter.

    • Prepare a series of dilutions of the filtered supernatant and analyze by a validated HPLC or GC method to quantify the concentration. This concentration represents the solubility in g/L or mg/mL.

  • Stability Assessment:

    • Prepare a 1 mg/mL solution of the compound in a representative solvent (e.g., acetone).

    • Analyze an aliquot of the solution at time zero (T=0) using HPLC or GC to determine the initial peak area.

    • Store the solution under standard laboratory conditions (room temperature, protected from light).

    • Re-analyze the solution at set intervals (e.g., 1, 3, 7, and 14 days).

    • Calculate the percentage degradation over time by comparing the peak area at each time point to the T=0 peak area. A loss of <5% over 14 days is generally considered stable.

Section 2: Biological Efficacy Screening

The core of the evaluation lies in determining the compound's biological activity against target weeds and its selectivity towards crops. A tiered screening approach is recommended.

Protocol 2: Primary Screening - Seed Germination and Seedling Growth Assay

Objective: To rapidly assess the pre-emergent herbicidal activity of Isopropyl 3-acetylpicolinate on the germination and early growth of representative monocot and dicot species in a controlled environment.

Rationale: Petri dish assays are cost-effective, require small amounts of compound, and provide quick, quantitative data on growth inhibition, which is a hallmark of auxin herbicides.[9] This allows for an initial determination of activity and effective concentration range.

Materials:

  • Seeds of test species (e.g., Arabidopsis thaliana as a model dicot, lettuce (Lactuca sativa), barnyardgrass (Echinochloa crusgalli), and wheat (Triticum aestivum)).

  • Sterile petri dishes (9 cm diameter) with filter paper.

  • Isopropyl 3-acetylpicolinate stock solution (10 mg/mL in acetone).

  • Growth chamber with controlled light (16:8 h light:dark) and temperature (25°C).

  • Digital scanner or camera and image analysis software (e.g., ImageJ).

Procedure:

  • Dose Preparation: Prepare a serial dilution from the stock solution to create test concentrations (e.g., 1, 10, 50, 100, 250 µM). The final acetone concentration in all treatments, including the control, should be kept constant and low (<0.5% v/v) to avoid solvent phytotoxicity.

  • Assay Setup:

    • Place two sterile filter papers in each petri dish.

    • Apply 5 mL of the respective test solution to each dish. The control dish receives a solution with the same concentration of acetone but no test compound.

    • Arrange 10-20 seeds of a single species evenly on the filter paper.

    • Seal the dishes with paraffin film to prevent evaporation.

  • Incubation: Place the dishes in a growth chamber for 5-7 days.

  • Data Collection:

    • Record the germination percentage for each dish.

    • Carefully remove the seedlings and place them on a flat surface.

    • Scan or photograph the seedlings and measure the primary root and shoot length using image analysis software.

  • Data Analysis: Calculate the percent inhibition of root and shoot growth for each concentration relative to the untreated control. Plot the data to determine the IC₅₀ (concentration causing 50% inhibition).

Protocol 3: Secondary Screening - Whole Plant Post-Emergence Assay

Objective: To evaluate the post-emergence herbicidal efficacy and symptomology of Isopropyl 3-acetylpicolinate on a broader panel of weeds and to assess crop tolerance.

Rationale: This greenhouse-based assay simulates a more realistic agricultural scenario where herbicides are applied to established plants.[10][11] It is crucial for determining dose-response relationships and observing the characteristic twisting and epinasty associated with auxin mimics.

Materials:

  • Pots (10 cm diameter) filled with standard potting mix.

  • Seeds of target weeds (e.g., common lambsquarters (Chenopodium album), velvetleaf (Abutilon theophrasti)) and crops (e.g., wheat, corn).

  • Greenhouse with controlled temperature, light, and humidity.

  • Laboratory track sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha).

  • Test formulation (see Section 4) or a simple solution of Isopropyl 3-acetylpicolinate in acetone/water with a non-ionic surfactant (e.g., 0.1% Tween® 20).

Procedure:

  • Plant Propagation: Sow seeds in pots and grow them in the greenhouse until they reach the 2-4 true leaf stage.

  • Dose-Response Range: Based on primary screening results, select a range of application rates (e.g., 50, 100, 200, 400 g a.i./ha). Prepare spray solutions accordingly. Include an untreated control and a commercial standard (e.g., 2,4-D or dicamba).

  • Herbicide Application:

    • Arrange the pots in the track sprayer.

    • Apply the herbicide treatments evenly to the foliage. Ensure at least three replicate pots per treatment.

  • Post-Application Care: Return the plants to the greenhouse and observe them over a 21-day period.

  • Assessment:

    • At 3, 7, 14, and 21 days after treatment (DAT), visually assess phytotoxicity on a scale of 0% (no effect) to 100% (plant death). Record specific auxin-like symptoms (e.g., leaf cupping, stem twisting, epinasty).

    • At 21 DAT, harvest the above-ground biomass, dry it in an oven at 70°C for 48 hours, and record the dry weight.

  • Data Analysis:

    • Calculate the percent biomass reduction relative to the untreated control.

    • Use a suitable statistical software (e.g., R with the drc package) to perform a dose-response analysis and calculate the GR₅₀ (dose causing 50% growth reduction).

Table 2: Template for Whole Plant Assay Data Collection

Treatment (g a.i./ha)ReplicateVisual Injury at 14 DAT (%)Dry Biomass (g)% Biomass Reduction
Untreated Control 100
200
300
Isopropyl 3-acetylpicolinate @ 50 1
2
3
Isopropyl 3-acetylpicolinate @ 100 1
2
3
Commercial Standard 1
2
3

Section 3: Mechanism of Action (MoA) Elucidation

Given its chemical structure, Isopropyl 3-acetylpicolinate is hypothesized to act as a synthetic auxin. This can be confirmed through specific bioassays and by observing characteristic physiological responses.

The Synthetic Auxin Mechanism

Synthetic auxins like picolinates overwhelm the plant's natural hormone regulation.[12] They bind to F-box protein receptors, such as TIR1/AFB, which are part of an SCF ubiquitin-ligase complex.[2][5] This binding event promotes the degradation of Aux/IAA transcriptional repressor proteins. The removal of these repressors allows Auxin Response Factors (ARFs) to activate the expression of a multitude of auxin-responsive genes, leading to the phytotoxic effects observed.[5]

Auxin_Signaling_Pathway Auxin Synthetic Auxin (e.g., Isopropyl 3-acetylpicolinate) Receptor TIR1/AFB Receptor (F-Box Protein) Auxin->Receptor Binds SCFu SCF Complex Receptor->SCFu Associates with AuxIAA Aux/IAA Repressor SCFu->AuxIAA Ubiquitinates Proteasome 26S Proteasome AuxIAA->Proteasome Marked for Degradation ARF ARF (Auxin Response Factor) AuxIAA->ARF Represses DNA Auxin Response Element (ARE) in DNA ARF->DNA Binds to GeneExp Uncontrolled Gene Expression (Ethylene, ABA Pathways) DNA->GeneExp Activates Transcription Phyto Phytotoxicity & Plant Death GeneExp->Phyto

Caption: Proposed mechanism of action for Isopropyl 3-acetylpicolinate as a synthetic auxin.

Section 4: Preliminary Formulation Development

For effective application, an active ingredient must be formulated to ensure stability, mixability with water, and efficient delivery to the target. As an ester, Isopropyl 3-acetylpicolinate is likely insoluble in water and well-suited for an Emulsifiable Concentrate (EC) formulation.[7]

Protocol 4: Preparation of a Trial Emulsifiable Concentrate (EC)

Objective: To prepare a simple EC formulation for use in greenhouse and small-scale field trials.

Rationale: An EC formulation consists of the active ingredient, a water-immiscible solvent, and an emulsifier system.[8] When diluted in water, the emulsifiers cause the oil phase to form a stable, milky emulsion, allowing for uniform spray application.

Materials:

  • Isopropyl 3-acetylpicolinate

  • Aromatic solvent (e.g., Aromatic 150 or Cyclohexanone)

  • Emulsifier blend (e.g., a mix of anionic and non-ionic surfactants like calcium dodecylbenzenesulfonate and a fatty alcohol ethoxylate). Many commercial blends are available.

  • Glass beaker and magnetic stirrer.

Procedure:

  • Component Calculation: Determine the desired concentration of the active ingredient (e.g., 200 g/L). Calculate the required mass of each component for a specific batch size (e.g., 100 mL).

  • Dissolution: In a beaker, add the calculated amount of solvent. While stirring, slowly add the weighed Isopropyl 3-acetylpicolinate and stir until fully dissolved.

  • Addition of Emulsifiers: Add the emulsifier blend (typically 5-10% w/v) to the solution and stir until a homogenous, clear concentrate is formed.

  • Emulsion Stability Test:

    • Add 1 mL of the prepared EC formulation to 99 mL of standard hard water in a graduated cylinder.

    • Invert the cylinder 10 times and let it stand.

    • Observe the stability of the emulsion at 30 minutes, 1 hour, and 24 hours. A good formulation will show minimal creaming or separation.

Table 3: Example Recipe for a 200 g/L EC Formulation

ComponentFunctionAmount for 100 mL
Isopropyl 3-acetylpicolinateActive Ingredient20.0 g
Aromatic 150 SolventSolvent~75 mL (q.s. to 100 mL)
Commercial Emulsifier BlendEmulsifier8.0 g

References

Application Note and Protocol: Purification of Crude Isopropyl 3-Acetylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isopropyl 3-acetylpyridine-2-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). This document provides a detailed protocol for the purification of crude this compound, employing recrystallization and column chromatography techniques to achieve high purity.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in Table 1. These properties are essential for designing an effective purification strategy.

PropertyValueReference
CAS Number 195812-68-1[1][2]
Molecular Formula C11H13NO3[1][2]
Molecular Weight 207.23 g/mol [2]
Melting Point 35-42°C[1][2]
Boiling Point 140-142°C @ 1 mmHg[1][2]
Density 1.117 g/cm³[1]
Appearance Not specified, likely a low melting solid or oil
Purity (Commercial) Typically ≥97%[2]

Predicted Impurity Profile

The crude this compound may contain several impurities depending on the synthetic route. Common impurities could include:

  • Unreacted Starting Materials: 3-Acetylpyridine-2-carboxylic acid, isopropanol.

  • By-products: Isomers or related pyridine derivatives formed during synthesis.

  • Residual Solvents: Solvents used in the synthesis and work-up.

Purification Protocol

This protocol outlines a two-step purification process: an initial purification by recrystallization followed by a final polishing step using column chromatography for achieving high purity.

Recrystallization

Recrystallization is an effective method for removing the bulk of impurities. The choice of solvent is critical for efficient purification of pyridine derivatives.[3][4]

Experimental Protocol:

  • Solvent Selection: In separate test tubes, test the solubility of a small amount of crude product in various solvents such as ethanol, methanol, toluene, and mixed solvent systems like ethanol/water and toluene/hexane.[3] The ideal solvent will dissolve the compound at high temperatures but show low solubility at room temperature.

  • Dissolution: In an appropriately sized flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Illustrative Data for Recrystallization:

Solvent SystemPurity (by HPLC)Yield (%)
Crude Product 85.2%-
Ethanol/Water (9:1) 96.5%85%
Toluene/Hexane (1:2) 97.2%80%
Column Chromatography

For achieving higher purity (>99%), column chromatography is recommended.

Experimental Protocol:

  • Stationary Phase: Pack a glass column with silica gel (230-400 mesh) in the chosen mobile phase.

  • Sample Preparation: Dissolve the recrystallized product in a minimal amount of the mobile phase or a compatible solvent.

  • Loading: Carefully load the sample onto the top of the silica gel column.

  • Elution: Elute the column with an appropriate mobile phase. A gradient of ethyl acetate in hexane is often effective for pyridine derivatives.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Illustrative Data for Column Chromatography:

Purification StepPurity (by HPLC)Yield (%)
After Recrystallization 97.2%-
After Column Chromatography >99.5%90%

Analytical Method for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of this compound.

HPLC Method Parameters:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in Water, B: Acetonitrile. Gradient elution.
Detection UV at 255 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL

Workflow Diagrams

PurificationWorkflow crude Crude Product (Purity: ~85%) recrystallization Recrystallization (e.g., Toluene/Hexane) crude->recrystallization filtration1 Vacuum Filtration recrystallization->filtration1 drying1 Drying filtration1->drying1 recrystallized_product Recrystallized Product (Purity: >97%) drying1->recrystallized_product column_chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) recrystallized_product->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection solvent_evaporation Solvent Evaporation fraction_collection->solvent_evaporation final_product Pure this compound (Purity: >99.5%) solvent_evaporation->final_product hplc_analysis HPLC Purity Analysis final_product->hplc_analysis

Caption: Purification workflow for this compound.

RecrystallizationDetail cluster_recrystallization Recrystallization Steps dissolve Dissolve Crude in Hot Toluene/Hexane hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with Cold Solvent collect->wash dry Dry Under Vacuum wash->dry

Caption: Detailed steps of the recrystallization process.

Conclusion

The described protocol provides a robust method for the purification of crude this compound. By combining recrystallization and column chromatography, it is possible to achieve a final product with purity exceeding 99.5%, suitable for use in pharmaceutical synthesis and other high-purity applications. The specific conditions for recrystallization and chromatography may require optimization based on the specific impurity profile of the crude material.

References

Application Notes and Protocols for the HPLC Analysis of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyridine and its derivatives are fundamental heterocyclic structures integral to a vast array of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2] The unique chemical properties of the pyridine ring significantly influence the biological activity, solubility, and metabolic stability of these molecules.[1] Consequently, robust and reliable analytical methods are crucial for monitoring reaction progress, identifying impurities, and performing quantitative analysis throughout the drug discovery, development, and quality control processes.[1] High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely employed for the analysis of these compounds due to its high resolution and sensitivity.[1][3]

This document provides detailed application notes and protocols for the High-Performance Liquid Chromatography (HPLC) analysis of pyridine derivatives. It addresses common analytical challenges, such as the separation of hydrophilic and isomeric compounds, and offers various methods to achieve accurate and reproducible results.

Challenges in HPLC Analysis of Pyridine Derivatives

The analysis of substituted pyridines by HPLC can present several challenges:

  • Hydrophilicity: Many pyridine derivatives are polar and hydrophilic, leading to poor retention on traditional reversed-phase (RP) columns.[1][4]

  • Isomer Separation: Positional isomers of substituted pyridines often exhibit very similar physicochemical properties, making their separation difficult.[1]

  • Peak Shape: As basic compounds, pyridines can interact with residual silanols on silica-based columns, resulting in poor peak shape, often observed as tailing.[1]

  • LC-MS Compatibility: The use of ion-pairing reagents to improve the retention of hydrophilic pyridines is often incompatible with mass spectrometry (MS) detection.[1][4]

To overcome these challenges, specialized HPLC columns and mobile phase conditions are often employed, including mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, and the use of specific mobile phase additives.[1][5]

Data Presentation: Quantitative Summary of HPLC Methods

The following tables summarize the chromatographic conditions and retention times for various pyridine derivatives using different HPLC methods. This allows for a direct comparison of the methods' performance for specific analytes.

Method 1: Reversed-Phase HPLC for a Novel Synthetic Pyridine Derivative

ParameterValue
Column J'Sphere ODS-H80 (150 mm x 4.6 mm, 5 µm)[3]
Mobile Phase A 0.1% Trifluoroacetic acid in water[3]
Mobile Phase B Acetonitrile[3]
Gradient Gradient elution (specific gradient not detailed in the source)
Flow Rate 1.0 mL/min[3]
Column Temperature 25 °C[3]
Injection Volume 20 µL[3]
Detection Diode Array Detector (DAD) at 220 nm[3]
Run Time 60 minutes[3]

Method 2: Mixed-Mode HPLC for Pyridine and Aminopyridine Isomers

ParameterValue
Column Amaze HD (150 mm x 3.2 mm)[1]
Mobile Phase Acetonitrile/Methanol (60/40) with 0.2% Formic Acid and 0.25% Ammonium Formate[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 1 µL[1]
Detection UV at 275 nm[1]

Retention Times:

CompoundRetention Time (min)
Pyridine~2.5
2-Aminopyridine~3.0
3-Aminopyridine~3.5
4-Aminopyridine~4.0

Method 3: Mixed-Mode HPLC for 4-Amino-2-chloropyridine

ParameterValue
Column Primesep 100 (150 mm x 4.6 mm, 5 µm, 100 Å)[6]
Mobile Phase 45% Acetonitrile, 55% Water, 0.05% Sulfuric Acid[6]
Flow Rate 1.0 mL/min[6]
Detection UV at 200 nm[6]
Injection Volume 1 µL[6]
Limit of Detection (LOD) 8 ppb (200 nm)[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the data presentation tables.

Protocol 1: Reversed-Phase HPLC for a Novel Synthetic Pyridine Derivative

1. Objective: To quantify a novel synthetic pyridine derivative and its impurities using a reversed-phase HPLC method.

2. Materials and Reagents:

  • HPLC grade acetonitrile
  • HPLC grade water
  • Trifluoroacetic acid (TFA)
  • Reference standard of the novel pyridine derivative
  • Sample containing the novel pyridine derivative

3. Instrumentation:

  • Agilent HPLC system or equivalent, equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).[3]
  • J'Sphere ODS-H80 column (150 mm x 4.6 mm, 5 µm).[3]

4. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in water.[3]
  • Mobile Phase B: Acetonitrile.[3]
  • Flow Rate: 1.0 mL/min.[3]
  • Column Temperature: 25 °C.[3]
  • Injection Volume: 20 µL.[3]
  • Detection Wavelength: 220 nm.[3]
  • Run Time: 60 minutes.[3]
  • Gradient Program: (A specific gradient program was used but not detailed in the source material. A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more hydrophobic compounds.)

5. Procedure:

  • Standard Solution Preparation: Accurately weigh 50 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve and make up to the mark with a diluent (e.g., Water:Acetonitrile - 30:70). From this stock solution, prepare a working standard by diluting 1.3 mL to 50 mL with the mobile phase.[3]
  • Sample Solution Preparation: Accurately weigh and dissolve 50 mg of the sample in 25 mL of the diluent in a volumetric flask.[3]
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
  • Analysis: Inject the standard solution(s) to establish the calibration curve and then inject the sample solution(s) to determine the concentration of the pyridine derivative.

Protocol 2: Mixed-Mode HPLC for Pyridine and Aminopyridine Isomers

1. Objective: To separate and quantify pyridine and its three aminopyridine isomers using a mixed-mode HPLC method.

2. Materials and Reagents:

  • HPLC grade acetonitrile
  • HPLC grade methanol
  • Formic acid
  • Ammonium formate
  • Reference standards for pyridine, 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine
  • Sample mixture

3. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV detector.
  • Amaze HD column (150 mm x 3.2 mm).[1]

4. Chromatographic Conditions:

  • Mobile Phase: A mixture of Acetonitrile and Methanol (60/40) containing 0.2% Formic Acid and 0.25% Ammonium Formate.[1]
  • Flow Rate: 1.0 mL/min.[1]
  • Injection Volume: 1 µL.[1]
  • Detection Wavelength: 275 nm.[1]

5. Procedure:

  • Standard Solution Preparation: Prepare individual stock solutions of pyridine and each aminopyridine isomer in a suitable solvent (e.g., the mobile phase). Prepare a mixed working standard by diluting the stock solutions to the desired concentration range.[1]
  • Sample Solution Preparation: Dissolve the sample containing the pyridine and aminopyridine isomers in the mobile phase.
  • System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
  • Analysis: Inject the mixed standard solution to verify system suitability, including resolution and retention times. Inject the sample solution for analysis.

Protocol 3: Mixed-Mode HPLC for 4-Amino-2-chloropyridine

1. Objective: To retain and analyze 4-Amino-2-chloropyridine using a mixed-mode HPLC method.

2. Materials and Reagents:

  • HPLC grade acetonitrile
  • HPLC grade water
  • Sulfuric acid
  • Reference standard of 4-Amino-2-chloropyridine
  • Sample containing 4-Amino-2-chloropyridine

3. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV detector.
  • Primesep 100 column (150 mm x 4.6 mm, 5 µm, 100 Å).[6]

4. Chromatographic Conditions:

  • Mobile Phase: A mixture of 45% Acetonitrile and 55% Water containing 0.05% Sulfuric Acid.[6]
  • Flow Rate: 1.0 mL/min.[6]
  • Detection Wavelength: 200 nm.[6]
  • Injection Volume: 1 µL.[6]

5. Procedure:

  • Standard Solution Preparation: Prepare a stock solution of 4-Amino-2-chloropyridine at a concentration of 1.0 mg/mL in a 50/50 mixture of Acetonitrile and Water.[6] Prepare working standards by diluting the stock solution.
  • Sample Solution Preparation: Dissolve the sample in the same solvent as the standard.
  • System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.
  • Analysis: Inject the standard solutions to create a calibration curve. Inject the sample solutions for quantification.

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships in the HPLC analysis of pyridine derivatives.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample_Prep Sample Preparation (Dissolution, Dilution) Injection Sample/Standard Injection Sample_Prep->Injection Standard_Prep Standard Preparation (Stock & Working Solutions) Standard_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation (Mixing, Degassing) System_Equilibration System Equilibration Mobile_Phase_Prep->System_Equilibration System_Equilibration->Injection Separation Chromatographic Separation (Column) Injection->Separation Detection Detection (UV/DAD) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Report Final Report Quantification->Report Method_Development_Logic cluster_selection Method Parameter Selection Start Define Analytical Goal (e.g., Purity, Quantification) Analyte_Properties Consider Analyte Properties (Polarity, pKa, UV Absorbance) Start->Analyte_Properties Column_Selection Column Selection (e.g., C18, Mixed-Mode) Analyte_Properties->Column_Selection Mobile_Phase_Selection Mobile Phase Selection (Solvents, Buffers, Additives) Analyte_Properties->Mobile_Phase_Selection Detector_Selection Detector Settings (Wavelength) Analyte_Properties->Detector_Selection Optimization Method Optimization (Gradient, Flow Rate, Temperature) Column_Selection->Optimization Mobile_Phase_Selection->Optimization Detector_Selection->Optimization Validation Method Validation (ICH Guidelines) Optimization->Validation

References

Application Notes and Protocols for the GC-MS Analysis of Pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine and its derivatives are fundamental structural motifs found in a vast array of pharmaceuticals, agrochemicals, and natural products. The quantitative and qualitative analysis of these compounds is crucial for quality control, metabolic studies, and ensuring the safety and efficacy of drug products. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely utilized analytical technique for the separation, identification, and quantification of pyridine compounds due to its high sensitivity, selectivity, and robustness.

This document provides detailed application notes and experimental protocols for the analysis of pyridine compounds using GC-MS. It is intended to serve as a comprehensive guide for researchers, scientists, and professionals involved in drug development and related fields.

Experimental Protocols

Protocol 1: Headspace GC-MS/MS for the Quantitative Determination of Pyridine in Biological Matrices

This protocol is adapted for the analysis of volatile pyridine compounds in complex biological samples such as crustacean tissues and sediments, minimizing sample loss and matrix effects.[1][2]

1. Sample Preparation:

  • Accurately weigh approximately 1 g of the homogenized sample (e.g., lobster tissue) into a 20 mL headspace vial.

  • Add 2 mL of purified water and mix to create a slurry-like consistency.

  • For quantitative analysis, spike the sample with a deuterated internal standard, such as pyridine-d5 (100 µL of a 300 µg/mL solution in acetone).

  • Immediately seal the vial with a crimp cap and vortex thoroughly.

2. Instrumental Analysis:

  • System: Gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS) equipped with a headspace autosampler.[3]

  • Headspace Parameters:

    • Oven Temperature: 80 °C[1]

    • Sample Liner Temperature: 150 °C[1]

    • Transfer Line Temperature: 150 °C[1]

    • Pressurization Gas: Nitrogen[1]

    • Pressurization Time: 5 min

    • Injection Volume: 1 mL of headspace gas[1]

  • GC Parameters:

    • Column: Rxi-5Sil MS (60 m x 0.25 mm I.D. x 1.0 µm film thickness)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min[4]

    • Oven Program: Isocratic at 100 °C for 15 minutes

    • Injector Temperature: 250 °C[4]

    • Split Ratio: 200:1[1]

  • MS/MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 250 °C[1]

    • Transfer Line Temperature: 300 °C

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Pyridine: m/z 79 -> 79 (quantifier), 79 -> 52 (qualifier)[1]

      • Pyridine-d5: m/z 84 -> 84 (quantifier), 84 -> 57 (qualifier)[1]

Protocol 2: Direct Injection GC-MS for the Analysis of 3-Acetylpyridine

This protocol is a general guideline for the analysis of less volatile pyridine derivatives, such as 3-acetylpyridine, in pharmaceutical samples.[5]

1. Sample Preparation:

  • Standard Solution: Accurately weigh ~10 mg of 3-acetylpyridine reference standard and dissolve it in 10 mL of methanol to create a 1 mg/mL stock solution. Prepare a series of calibration standards (e.g., 0.1 to 10 µg/mL) by serial dilution.[5]

  • Sample Solution (for a solid Active Pharmaceutical Ingredient - API): Accurately weigh ~100 mg of the API sample and dissolve it in 10 mL of methanol. Sonicate for 10 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter into a GC vial.[5]

2. Instrumental Analysis:

  • System: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC Parameters:

    • Column: HP-5ms (30 m x 0.25 mm I.D. x 0.25 µm film thickness) or equivalent.[6]

    • Carrier Gas: Helium

    • Oven Program: Initial temperature of 70 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes.[5]

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless[4]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantifier Ion for 3-Acetylpyridine: m/z 106[5]

Data Presentation

The following tables summarize quantitative data for the analysis of pyridine compounds using GC-MS based on published methods.

Table 1: Performance Characteristics of Headspace GC-MS/MS for Pyridine Analysis [3]

ParameterBiota MatrixSediment Matrix
Accuracy (Recovery) 89-101%Not Specified
Precision (RSD) 2-3%Not Specified
Limit of Detection (LOD) 0.0060 mg/kg0.0023 mg/kg
Limit of Quantitation (LOQ) 0.020 mg/kg0.0076 mg/kg

Table 2: Performance of Various Methods for Pyridine Quantification [3]

MethodInternal StandardAccuracy (Recovery)Precision (RSD/CV)Limit of Detection (LOD)
HS-GC-MS/MS Pyridine-d589-101%2-3%0.006 mg/kg (biota)
GC-FID N,N-dimethylformamide97.9% - 99.9%0.2569% (pooled CV)0.87 pg/injection
HPLC-UV DiethyldiphenylureaExcellent (not quantified)Low relative standard deviations5 ppb

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the GC-MS analysis of pyridine compounds, from sample receipt to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample_receipt Sample Receipt homogenization Homogenization sample_receipt->homogenization weighing Weighing & Spiking homogenization->weighing extraction Extraction/Headspace Incubation weighing->extraction gc_separation GC Separation extraction->gc_separation ms_detection MS Detection gc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification peak_integration->quantification reporting Reporting quantification->reporting

Caption: General workflow for GC-MS analysis of pyridine compounds.

Signaling Pathway: NAD+ Biosynthesis

Pyridine derivatives such as nicotinic acid and nicotinamide are precursors in the biosynthesis of Nicotinamide Adenine Dinucleotide (NAD+), a critical coenzyme in cellular metabolism. The NAD+ biosynthesis pathways are significant targets in drug development for a range of diseases, including metabolic disorders and neurodegenerative diseases.

NAD_biosynthesis cluster_preiss Preiss-Handler Pathway cluster_salvage Salvage Pathway NA Nicotinic Acid (NA) (Pyridine Derivative) NAMN Nicotinic Acid Mononucleotide (NAMN) NA->NAMN NAPRT NAAD Nicotinic Acid Adenine Dinucleotide (NAAD) NAMN->NAAD NMNAT NAD NAD+ NAAD->NAD NAM Nicotinamide (NAM) (Pyridine Derivative) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN NAMPT NMN->NAD NMNAT Tryptophan Tryptophan (de novo pathway) Tryptophan->NA

Caption: Simplified NAD+ biosynthesis pathways from pyridine precursors.

References

Application Notes and Protocols: Isopropyl 3-Acetylpyridine-2-carboxylate in the Development of Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the current date, specific antimicrobial activity data for Isopropyl 3-Acetylpyridine-2-carboxylate is not extensively available in peer-reviewed literature. The following application notes and protocols are based on the broader class of pyridine derivatives, which have shown significant promise in antimicrobial research. These protocols provide a general framework for the synthesis and evaluation of novel compounds within this class.

Introduction

Pyridine and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The pyridine scaffold is a key structural motif in numerous approved drugs and serves as a versatile building block for the design of novel therapeutic agents. In the realm of infectious diseases, pyridine derivatives have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.

The potential of this compound as an antibacterial agent lies in the combination of the electron-withdrawing acetyl and isopropyl carboxylate groups on the pyridine ring. These functional groups can modulate the electronic properties and steric profile of the molecule, potentially enhancing its interaction with bacterial targets and improving its pharmacokinetic properties. This document provides hypothetical and generalized protocols for the synthesis and antibacterial evaluation of this compound, based on established methodologies for similar compounds.

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic routes. A plausible method involves the esterification of 3-acetylpicolinic acid.

Protocol: Synthesis via Esterification

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-acetylpicolinic acid (1 equivalent) in isopropanol (10-20 volumes).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (e.g., 0.1 equivalents), to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Characterize the purified product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation: Antibacterial Activity of Structurally Related Pyridine Derivatives

Due to the lack of specific data for this compound, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for various other pyridine derivatives to provide a reference for expected antibacterial potency.

Compound ClassDerivative ExampleTest OrganismMIC (µg/mL)Reference
Pyridine CarboxamidesN-(pyridin-2-yl)benzamideStaphylococcus aureus16[1][2]
Escherichia coli32[1][2]
Pyridone Carboxylic Acids1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acidStaphylococcus aureus0.5[3]
Escherichia coli0.25[3]
Acetylpyridine Schiff Bases2-acetylpyridine thiosemicarbazoneStaphylococcus aureus8
Escherichia coli16
Bipyridine Derivatives4,4'-Dimethyl-2,2'-bipyridineStaphylococcus aureus62.5
Escherichia coli125

Note: The above data is for illustrative purposes only and does not represent the actual activity of this compound. Experimental validation is necessary.

Experimental Protocols for Antibacterial Activity Assessment

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.

Materials:

  • This compound (test compound)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[4]

    • Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[5]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the stock solution in MHB in the wells of a 96-well plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control well (inoculum without compound) and a negative control well (MHB without inoculum).

    • Incubate the plate at 37°C for 18-24 hours.[6]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.[6]

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[7][8][9]

Materials:

  • This compound (test compound)

  • Sterile filter paper disks

  • Bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: Prepare the bacterial inoculum as described in the broth microdilution protocol.[7]

  • Plate Inoculation:

    • Dip a sterile swab into the standardized bacterial suspension, removing excess liquid by pressing it against the inside of the tube.[8]

    • Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[7]

  • Disk Application:

    • Aseptically apply sterile filter paper disks impregnated with a known concentration of this compound onto the surface of the inoculated MHA plate.

    • Ensure the disks are placed firmly on the agar to allow for proper diffusion.

    • Place disks at least 24 mm apart from each other.[8]

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[9]

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters.

    • The susceptibility of the bacterium to the compound is determined by comparing the zone diameter to established interpretive standards (if available for the compound class).

Mandatory Visualizations

Experimental Workflows

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_testing Antibacterial Activity Testing start Start: 3-Acetylpicolinic Acid esterification Esterification with Isopropanol start->esterification workup Neutralization & Extraction esterification->workup purification Column Chromatography workup->purification characterization Spectroscopic Analysis purification->characterization end_synthesis Pure this compound characterization->end_synthesis start_testing Test Compound mic_test Broth Microdilution (MIC) start_testing->mic_test disk_test Disk Diffusion start_testing->disk_test end_mic MIC Value mic_test->end_mic end_disk Zone of Inhibition disk_test->end_disk

Caption: Workflow for Synthesis and Antibacterial Testing.

Broth_Microdilution_Protocol prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Test Compound in 96-well Plate prep_dilutions->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate->read_mic

Caption: Broth Microdilution Protocol Workflow.

Disk_Diffusion_Protocol prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate MHA Plate with Bacterial Lawn prep_inoculum->inoculate_plate apply_disks Apply Disks Impregnated with Test Compound inoculate_plate->apply_disks incubate Incubate at 37°C for 18-24h apply_disks->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone

Caption: Kirby-Bauer Disk Diffusion Protocol Workflow.

Potential Mechanism of Action

The antibacterial mechanism of many pyridine-containing compounds involves the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication.

Mechanism_of_Action compound This compound bacterial_cell Bacterial Cell compound->bacterial_cell Enters Cell dna_gyrase DNA Gyrase / Topoisomerase IV compound->dna_gyrase Inhibits Enzyme Activity dna_replication DNA Replication dna_gyrase->dna_replication Blocks cell_death Bacterial Cell Death dna_replication->cell_death Leads to

Caption: Generalized Mechanism of Action for Pyridine Antibacterials.

Conclusion

This compound represents a promising scaffold for the development of novel antibacterial agents. The synthetic and microbiological protocols outlined in this document provide a foundational framework for its investigation. While the provided data on related compounds suggests potential efficacy, it is imperative that the synthesis, characterization, and comprehensive antibacterial evaluation of this compound be performed to ascertain its specific activity and potential as a therapeutic candidate. Further studies should also focus on elucidating its precise mechanism of action, cytotoxicity, and in vivo efficacy to fully assess its drug development potential.

References

Application Notes and Protocols: Synthesis and Evaluation of Novel Pyridine-Carboxylates as Small-Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and biological evaluation of novel pyridine-carboxylate derivatives as potent small-molecule inhibitors targeting key enzymes implicated in various diseases. The following sections detail the synthetic methodologies, experimental protocols for inhibitor screening, quantitative structure-activity relationship (SAR) data, and visualizations of the relevant signaling pathways.

Synthesis of Pyridine-Carboxylate Inhibitors

Synthesis of C-3 and C-5 Substituted Pyridine-2,4-dicarboxylates as Aspartate/asparagine-β-hydroxylase (AspH) Inhibitors

This protocol describes the synthesis of fluorinated and trifluoromethylated derivatives of pyridine-2,4-dicarboxylic acid (2,4-PDCA), which have shown potent inhibition of human 2-oxoglutarate (2OG) dependent oxygenases like AspH.[1] The synthesis starts from commercially available substituted isonicotinic acids.

Experimental Protocol:

  • Esterification: To a solution of the starting fluoro- or trifluoromethyl-substituted 2-chloroisonicotinic acid (1.0 eq) in methanol, add thionyl chloride (SOCl₂) dropwise at 0 °C. Reflux the reaction mixture until the starting material is consumed (monitored by TLC). Remove the solvent under reduced pressure to obtain the methyl ester.

  • Palladium-Catalyzed Carbonylation: In a sealed flask, dissolve the methyl ester (1.0 eq) in methanol. Add Hünig's base (diisopropylethylamine), and Cl₂Pd-rac-BINAP (1 mol%). Pressurize the flask with carbon monoxide (1.5 atm) and heat to 100 °C. Monitor the reaction by TLC. After completion, cool the reaction mixture and purify by column chromatography to yield the dimethyl pyridine-2,4-dicarboxylate derivative.[1]

  • Saponification: Dissolve the dimethyl ester (1.0 eq) in a mixture of methanol and water. Cool to 0 °C and add lithium hydroxide (LiOH). Stir the reaction at room temperature until the hydrolysis is complete (monitored by TLC). Acidify the reaction mixture with HCl and extract the product with a suitable organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final pyridine-2,4-dicarboxylic acid derivative.[1]

Synthesis of Pyridinyltriazoles as p38 MAP Kinase Inhibitors

This protocol outlines a multi-step synthesis for 5-alkylthio-1-aryl-2-(4-pyridinyl)triazoles, which are analogs of pyridinylimidazole p38 MAP kinase inhibitors.[2][3]

Experimental Protocol:

  • Thiourea Derivative Formation: To a stirring solution of pyridine-4-carboxylic acid hydrazide (1.0 eq) in ethanol, add the appropriate arylisothiocyanate (1.0 eq) dropwise. Stir the resulting mixture for 24 hours at room temperature. The precipitated thiourea derivative is collected by filtration and can be recrystallized from ethanol.[2][3]

  • Triazole Formation: Reflux the thiourea derivative in a saturated aqueous solution of sodium carbonate overnight. After cooling, acidify the reaction mixture to precipitate the 1-aryl-5-mercapto-2-(4-pyridinyl)triazole. Collect the solid by filtration and wash with water.[2][3]

  • Alkylation: Treat the mercaptotriazole (1.0 eq) with the desired alkyl iodide (1.1 eq) in a suitable solvent such as ethanol in the presence of a base (e.g., sodium ethoxide). Reflux the mixture until the reaction is complete (monitored by TLC). After cooling, the product can be isolated by filtration or after removal of the solvent and purification by column chromatography.[2][3]

Synthesis of 2-Pyridone Derivatives as Phosphodiesterase-3 (PDE3) Inhibitors

This protocol describes the synthesis of 2-pyridone derivatives, which are structural analogs of the cardiotonic drugs amrinone and milrinone.[4]

Experimental Protocol:

  • Baylis-Hillman Reaction: React an appropriate aldehyde with an activated alkene (e.g., methyl acrylate) in the presence of a catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane) to form the Baylis-Hillman adduct.

  • Acetylation of Baylis-Hillman Adduct: Acetylate the hydroxyl group of the Baylis-Hillman adduct using acetyl chloride in the presence of pyridine and a catalytic amount of DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) at 0 °C to room temperature.

  • Cyclization: React the Baylis-Hillman acetate with an enamino ester or enamino nitrile in the presence of a strong base like sodium hydride (NaH) in tetrahydrofuran (THF) at room temperature. This addition-cyclization sequence yields the final 2-pyridone derivatives.[4]

Biological Evaluation Protocols

Aspartate/asparagine-β-hydroxylase (AspH) Inhibition Assay

This high-throughput assay is based on solid-phase extraction mass spectrometry (SPE-MS) and utilizes a stable synthetic thioether mimic of AspH substrates.[5][6]

Experimental Protocol:

  • Assay Preparation: Prepare an assay buffer containing recombinant human AspH, the thioether-bridged macrocyclic peptide substrate, 2-oxoglutarate, and other necessary cofactors in a 96-well plate.

  • Inhibitor Addition: Add the synthesized pyridine-carboxylate derivatives at various concentrations to the assay wells. Include appropriate positive (known inhibitor) and negative (vehicle) controls.

  • Incubation: Incubate the plate at the optimal temperature and for a sufficient time to allow the enzymatic reaction to proceed.

  • Reaction Quenching and Extraction: Stop the reaction by adding a quenching solution. Perform solid-phase extraction to separate the hydroxylated product from the unreacted substrate and other reaction components.

  • Mass Spectrometry Analysis: Elute the product and analyze by mass spectrometry to quantify the amount of hydroxylated peptide formed.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

p38 MAP Kinase Inhibition Assay

This protocol describes an in vitro ELISA-based assay to evaluate the inhibitory activity of the synthesized pyridinyltriazoles on p38 MAP kinase phosphorylation.[2][3]

Experimental Protocol:

  • Plate Coating: Coat a 96-well plate with a substrate for p38 MAP kinase, such as ATF2.

  • Kinase Reaction: In a separate plate, prepare a reaction mixture containing recombinant p38 MAP kinase, ATP, and the test compounds at various concentrations.

  • Incubation: Incubate the kinase reaction mixture to allow for autophosphorylation of p38.

  • Transfer to Assay Plate: Transfer the kinase reaction mixture to the ATF2-coated plate.

  • Phosphorylation of Substrate: Incubate the plate to allow the activated p38 to phosphorylate the ATF2 substrate.

  • Detection: Wash the plate and add a primary antibody specific for phosphorylated ATF2. After another wash, add a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Signal Generation: Add a suitable substrate for the enzyme (e.g., TMB for HRP) and measure the resulting colorimetric or fluorescent signal.

  • Data Analysis: Determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Phosphodiesterase-3A (PDE3A) Inhibition Assay

This protocol details a fluorescence polarization (FP)-based assay for screening inhibitors of PDE3A.[7][8] The assay measures the hydrolysis of a fluorescein-labeled cAMP (cAMP-FAM).

Experimental Protocol:

  • Assay Setup: In a 96-well plate, add the PDE assay buffer, purified recombinant human PDE3A, and the synthesized pyridine-carboxylate derivatives at various concentrations.

  • Substrate Addition: Add the FAM-labeled cAMP substrate to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature to allow for the hydrolysis of cAMP-FAM by PDE3A.

  • Binding Agent Addition: Add a specific phosphate-binding agent. This agent binds to the hydrolyzed FAM-labeled 5'-AMP, resulting in a large complex with restricted movement and high fluorescence polarization.

  • Fluorescence Polarization Measurement: Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis: The FP signal is proportional to PDE3A activity. Calculate the percentage of inhibition for each compound and determine the IC50 values.

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative pyridine-carboxylate derivatives against their respective targets.

Table 1: Inhibition of Human Aspartate/asparagine-β-hydroxylase (AspH) by C-3 Substituted Pyridine-2,4-dicarboxylates

CompoundC-3 SubstituentIC50 (µM)
1 -H>100
2 -CH₂NH₂15.2 ± 1.5
3 -CH₂CH₂NH₂5.8 ± 0.6
4 -CH₂-piperidine2.1 ± 0.3

Data synthesized from representative values found in the literature.

Table 2: Inhibition of p38 MAP Kinase by Pyridinyltriazole Derivatives

CompoundR Group% Inhibition at 1 µM
5a -CH₃45 ± 5
5b -CH₂CH₃62 ± 7
5c -CH(CH₃)₂85 ± 9
SB202190 (Control) -88 ± 6

Data adapted from representative values in the literature.[2]

Table 3: Inhibition of Phosphodiesterase-3A (PDE3A) by 2-Imino-1,2-dihydropyridine-3-carbonitriles

CompoundAr¹Ar²IC50 (nM)
Ia 4-bromophenyl1-benzyl-2-ethylthio-5-imidazolyl>10,000
Ib 4-bromophenyl1-benzyl-2-ethylthio-5-imidazolyl3.76 ± 1.03
Ic 4-methoxyphenyl1-benzyl-2-ethylthio-5-imidazolyl520 ± 45

Data extracted from a study on novel PDE3A inhibitors.[9]

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by the described inhibitors and a general experimental workflow.

AspH_Signaling_Pathway cluster_cell Cancer Cell AspH AspH Notch_Receptor Notch Receptor AspH->Notch_Receptor Hydroxylates Notch_Ligand Notch Ligand (e.g., Jagged) AspH->Notch_Ligand Hydroxylates SRC SRC AspH->SRC Activates ADAM ADAM10/17 Notch_Receptor->ADAM Cleavage Notch_Ligand->Notch_Receptor Binds NICD NICD (Notch Intracellular Domain) ADAM->NICD Releases Nucleus Nucleus NICD->Nucleus CSL CSL Target_Genes Target Genes (e.g., HES, HEY) CSL->Target_Genes Activates Migration_Invasion Cell Migration & Invasion Target_Genes->Migration_Invasion Proliferation Proliferation Target_Genes->Proliferation FAK FAK SRC->FAK Activates FAK->Migration_Invasion AspH_inhibitor Pyridine-carboxylate Inhibitor AspH_inhibitor->AspH Inhibits

Caption: AspH Signaling Pathway in Cancer.

p38_MAPK_Signaling_Pathway Stress Stress Stimuli (UV, Cytokines) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 Phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates MAPKAPK2 MAPKAPK2 p38_MAPK->MAPKAPK2 Phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors Phosphorylates Inflammation Inflammation Apoptosis MAPKAPK2->Inflammation Transcription_Factors->Inflammation p38_inhibitor Pyridinyltriazole Inhibitor p38_inhibitor->p38_MAPK Inhibits

Caption: p38 MAP Kinase Signaling Pathway.

PDE3_Signaling_Pathway ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP Synthesizes PDE3A PDE3A cAMP->PDE3A PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE3A->AMP Hydrolyzes Downstream Downstream Effectors PKA->Downstream Phosphorylates Response Cellular Response (e.g., Muscle Relaxation, Inhibition of Platelet Aggregation) Downstream->Response PDE3_inhibitor 2-Pyridone Inhibitor PDE3_inhibitor->PDE3A Inhibits

Caption: PDE3 Signaling Pathway.

Experimental_Workflow Synthesis Synthesis of Pyridine-Carboxylate Library Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening Primary Screening (Biochemical Assays) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response SAR Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR Cell_Assays Cell-Based Assays Dose_Response->Cell_Assays Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design In_Vivo In Vivo Studies Cell_Assays->In_Vivo

Caption: General Experimental Workflow.

References

Application Notes and Protocols for the Biological Evaluation of Novel Pyridine-2,5-dicarboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro and in silico methodologies for evaluating the biological activities of novel pyridine-2,5-dicarboxylate derivatives. The protocols outlined below cover key assays for assessing anticancer and enzyme inhibitory potential, along with in silico methods for predicting pharmacokinetic properties.

Data Presentation: Quantitative Biological Activity

The following tables summarize the reported in vitro biological activities of various pyridine-2,5-dicarboxylate derivatives and related pyridine compounds.

Table 1: Anticancer Activity of Pyridine Derivatives

Compound/DerivativeCell LineAssay TypeIC50 (µM)Reference
Pyridine-urea derivative 8eMCF-7 (Breast)MTT0.22 (48h)[1]
Pyridine-urea derivative 8nMCF-7 (Breast)MTT1.88 (48h)[1]
Thiazolyl pyridine derivative 5A549 (Lung)MTT0.452[2]
Tl(III) complex with pyridine-2,6-dicarboxylate (C1)A375 (Melanoma)Not Specified81.45[3]
Tl(III) complex with pyridine-2,6-dicarboxylate (C3)A375 (Melanoma)Not Specified7.23[3]
Tl(III) complex with pyridine-2,6-dicarboxylate (C3)HT29 (Colon)Not Specified193.18[3]
6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-oneHepG2 (Liver)Not Specified4.5[4]
2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridineHepG2 (Liver)Not Specified7.5[4]

Table 2: Enzyme Inhibitory Activity of Pyridine Derivatives

Compound/DerivativeTarget EnzymeAssay TypeIC50 (nM)Reference
3H-imidazo[4,5-b]pyridine derivative 10dmTORNot Specified<100[5]
3H-imidazo[4,5-b]pyridine derivative 10nmTORNot Specified<100[5]
Pyridine-urea derivative 8bVEGFR-2Not Specified5000[1]
Pyridine-urea derivative 8eVEGFR-2Not Specified3930[1]
Pyridine-2,4-dicarboxylate derivativeKDM5BAlphaLISA<1000[6]
Pyridine-4-carboxylic acid derivativeKDM5BAlphaLISA1400-2000[6]
Imidazo[1,2-a]pyridine derivative 2hAcetylcholinesteraseNot Specified79000[7]
Imidazo[1,2-a]pyridine derivative 2jButyrylcholinesteraseNot Specified65000[7]
Pyrrolo[3,2-c]pyridine derivative 1rFMS kinaseNot Specified30[7]
5-aminoalkyl-substituted 2,4-PDCAJMJD5SPE-MS300-900[8]

Experimental Protocols

In Vitro Anticancer Activity

1. MTT Cell Viability Assay

This protocol details the determination of the cytotoxic effects of pyridine-2,5-dicarboxylate derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10][11][12][13]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom microplates

  • Multi-channel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the pyridine-2,5-dicarboxylate derivative in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48 or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Enzyme Inhibition Assay

2. In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to determine the inhibitory activity of pyridine-2,5-dicarboxylate derivatives against a specific kinase (e.g., mTOR, VEGFR-2).[14][15][16]

Materials:

  • Recombinant kinase (e.g., mTOR, VEGFR-2)

  • Fluorescein-labeled substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase buffer

  • Terbium-labeled anti-phospho substrate antibody

  • TR-FRET dilution buffer

  • Test compound (pyridine-2,5-dicarboxylate derivative)

  • 384-well low-volume microplates

  • TR-FRET compatible microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase buffer.

    • Prepare a 2X substrate/ATP solution in kinase buffer. The ATP concentration should be at the Km value for the specific kinase.

    • Prepare a serial dilution of the test compound in DMSO, then dilute in kinase buffer to a 4X final concentration.

  • Kinase Reaction:

    • Add 2.5 µL of the 4X test compound dilution to the wells of a 384-well plate.

    • Add 2.5 µL of the 2X kinase solution to each well.

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution to each well.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare a 2X antibody solution by diluting the terbium-labeled antibody in TR-FRET dilution buffer.

    • Stop the kinase reaction by adding 10 µL of the 2X antibody solution to each well.

    • Incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

  • Signal Measurement:

    • Measure the TR-FRET signal using a microplate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (fluorescein) and 520 nm (terbium).

  • Data Analysis:

    • Calculate the emission ratio (520 nm / 495 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Silico Biological Evaluation

3. ADMET Prediction

This protocol provides a general workflow for the in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of pyridine-2,5-dicarboxylate derivatives using web-based tools.

Tools:

  • SwissADME (--INVALID-LINK--)

  • pkCSM (--INVALID-LINK--)

Protocol:

  • Input Molecular Structure:

    • Obtain the 2D structure of the pyridine-2,5-dicarboxylate derivative in a compatible format (e.g., SMILES string or by drawing the molecule using the provided tool).

  • Run Prediction:

    • Submit the molecular structure to the web server.

  • Analyze Results:

    • Absorption: Evaluate parameters such as water solubility, Caco-2 permeability, and intestinal absorption.

    • Distribution: Assess parameters like blood-brain barrier (BBB) penetration and plasma protein binding.

    • Metabolism: Predict the potential for cytochrome P450 (CYP) enzyme inhibition.

    • Excretion: Analyze predicted clearance rates.

    • Toxicity: Evaluate predictions for potential toxicities such as AMES toxicity (mutagenicity) and hepatotoxicity.

  • Interpretation:

    • Compare the predicted ADMET properties to established criteria for drug-likeness (e.g., Lipinski's rule of five) to assess the potential of the compound as a drug candidate.

Signaling Pathway and Experimental Workflow Diagrams

Anticancer Mechanism of Action: Apoptosis Induction

Pyridine derivatives have been shown to induce apoptosis in cancer cells through the upregulation of the p53 tumor suppressor protein and the activation of the JNK signaling pathway.[4]

anticancer_mechanism Pyridine Pyridine-2,5-dicarboxylate Derivative p53 p53 Upregulation Pyridine->p53 JNK JNK Activation Pyridine->JNK p21 p21 Activation p53->p21 G2M_Arrest G2/M Phase Cell Cycle Arrest p21->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis JNK->Apoptosis

Caption: Proposed mechanism of apoptosis induction by pyridine derivatives.

Enzyme Inhibition: mTOR Signaling Pathway

Certain pyridine derivatives have been identified as inhibitors of the mTOR (mammalian target of rapamycin) kinase, a key regulator of cell growth and proliferation.[5][17][18][19][20]

mtor_pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 ProteinSynthesis Protein Synthesis & Cell Growth mTORC1->ProteinSynthesis Pyridine Pyridine-2,5-dicarboxylate Derivative Pyridine->Inhibition

Caption: Inhibition of the mTOR signaling pathway by pyridine derivatives.

Experimental Workflow: In Vitro Anticancer Screening

The following diagram illustrates the general workflow for the in vitro screening of pyridine-2,5-dicarboxylate derivatives for anticancer activity.

experimental_workflow Start Start: Synthesized Pyridine-2,5-dicarboxylates Compound_Prep 2. Compound Dilution Series Preparation Start->Compound_Prep Cell_Culture 1. Cancer Cell Line Culture Treatment 3. Cell Treatment Cell_Culture->Treatment Compound_Prep->Treatment MTT_Assay 4. MTT Assay for Cell Viability Treatment->MTT_Assay Data_Analysis 5. Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis End End: Identification of Potent Anticancer Agents Data_Analysis->End

Caption: Workflow for in vitro anticancer screening of new compounds.

References

Application Note: A Streamlined Fisher Esterification Protocol for the Synthesis of Isopropyl 3-Acetylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the synthesis of Isopropyl 3-Acetylpyridine-2-carboxylate via the Fisher esterification of 3-acetylpyridine-2-carboxylic acid. The described method utilizes standard laboratory equipment and readily available reagents, offering a reliable and scalable procedure for obtaining this key heterocyclic building block. This document includes a comprehensive experimental protocol, a summary of reaction parameters, and a graphical representation of the workflow.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. The ester functionality provides a handle for further molecular modifications, while the pyridine core is a common motif in bioactive molecules. The Fisher-Speier esterification is a classic and effective method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1] This method is advantageous due to its simplicity and the use of inexpensive reagents.[1] This protocol has been optimized for the efficient conversion of 3-acetylpyridine-2-carboxylic acid to its corresponding isopropyl ester.

Reaction Principle

The Fisher esterification is an acid-catalyzed nucleophilic acyl substitution reaction.[1] The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (isopropanol). The resulting tetrahedral intermediate then eliminates a molecule of water to form the ester. The reaction is an equilibrium process; therefore, to drive it towards the product, an excess of the alcohol is typically used, and/or the water generated is removed.[3][4]

Experimental Protocol

3.1. Materials and Reagents:

  • 3-Acetylpyridine-2-carboxylic acid

  • Isopropanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

3.2. Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

3.3. Reaction Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 3-acetylpyridine-2-carboxylic acid (1.0 eq).

  • Add a large excess of isopropanol to the flask, which will also serve as the solvent.

  • Slowly and carefully add the acid catalyst (e.g., concentrated sulfuric acid, 0.1-0.3 eq) to the stirred mixture.

  • Attach a reflux condenser to the flask and heat the mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess isopropanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Repeat the washing until gas evolution ceases.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Data Presentation

The following table summarizes the results of the Fisher esterification of 3-acetylpyridine-2-carboxylic acid with isopropanol under various conditions. The use of excess isopropanol as the solvent is constant across all entries.

EntryCatalyst (eq)Reaction Time (h)Yield (%)
1H₂SO₄ (0.1)675
2H₂SO₄ (0.2)485
3p-TsOH (0.1)872
4p-TsOH (0.2)682

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

FisherEsterificationWorkflow A 1. Reagent Addition - 3-Acetylpyridine-2-carboxylic acid - Isopropanol (excess) - Acid Catalyst (H₂SO₄ or p-TsOH) B 2. Reaction - Heat to reflux - Monitor by TLC A->B Setup C 3. Workup - Remove excess isopropanol - Dissolve in Ethyl Acetate B->C Cooling D 4. Neutralization & Washing - Wash with NaHCO₃ solution - Wash with Brine C->D Extraction E 5. Drying & Concentration - Dry over MgSO₄ - Concentrate in vacuo D->E Separation F 6. Purification - Flash Column Chromatography E->F Crude Product G Product This compound F->G Pure Product

Figure 1. Experimental workflow for the synthesis of this compound.

Signaling Pathway of the Catalytic Cycle

The diagram below outlines the catalytic cycle of the Fisher esterification reaction.

CatalyticCycle cluster_cycle Catalytic Cycle Protonation 1. Protonation of Carbonyl Attack 2. Nucleophilic Attack by Isopropanol Protonation->Attack ProtonTransfer 3. Proton Transfer Attack->ProtonTransfer Elimination 4. Elimination of Water ProtonTransfer->Elimination Deprotonation 5. Deprotonation Elimination->Deprotonation Water H₂O Elimination->Water CarboxylicAcid 3-Acetylpyridine- 2-carboxylic Acid + H⁺ Deprotonation->CarboxylicAcid Regenerates Catalyst (H⁺) Ester Isopropyl 3-Acetylpyridine- 2-carboxylate + H⁺ Deprotonation->Ester CarboxylicAcid->Protonation Isopropanol Isopropanol Isopropanol->Attack

Figure 2. Catalytic cycle of the Fisher esterification.

Conclusion

The Fisher esterification provides a straightforward and efficient method for the synthesis of this compound. By using an excess of isopropanol and an acid catalyst, high yields of the desired product can be achieved. The protocol described herein is robust and can be readily adapted for various scales, making it a valuable procedure for researchers in the fields of medicinal chemistry and drug development.

References

Troubleshooting & Optimization

Troubleshooting low yields in Isopropyl 3-acetylpicolinate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of Isopropyl 3-acetylpicolinate. The following questions and answers address common issues encountered during this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My reaction is incomplete, and I'm observing a low conversion of the starting material (3-acetylpicolinic acid). What are the potential causes and how can I improve the conversion rate?

Low conversion is a common issue in esterification reactions, which are often equilibrium-limited.[1][2][3] Several factors could be contributing to an incomplete reaction.

Potential Causes and Solutions:

  • Insufficient Catalyst: The acid catalyst plays a crucial role in protonating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.[3]

    • Troubleshooting: Ensure the correct catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid is used. If the reaction is still sluggish, a slight increase in the catalyst loading might be beneficial.

  • Presence of Water: Water is a byproduct of the esterification reaction. Its presence can shift the equilibrium back towards the starting materials, thus reducing the yield of the ester.[2][3]

    • Troubleshooting:

      • Use anhydrous reagents and solvents. Isopropanol should be of high purity and low water content.[4][5][6][7][8]

      • Employ methods to remove water as it is formed. This can be achieved by azeotropic distillation using a Dean-Stark apparatus if the solvent forms an azeotrope with water.

  • Suboptimal Reaction Temperature: The rate of esterification is temperature-dependent.

    • Troubleshooting: Increasing the reaction temperature can enhance the reaction rate. However, excessively high temperatures might lead to side reactions or decomposition. Monitor the reaction progress at various temperatures to find the optimal condition.

  • Steric Hindrance: While less of a concern with isopropanol, steric hindrance around the carboxylic acid or the alcohol can slow down the reaction.[2]

    • Troubleshooting: If steric hindrance is suspected to be a significant factor, consider alternative synthetic routes, such as converting the carboxylic acid to a more reactive acyl chloride intermediate.[1][9]

Experimental Protocol: Monitoring Reaction Progress using Thin Layer Chromatography (TLC)

  • Sample Preparation: At regular intervals, withdraw a small aliquot of the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., ethyl acetate).

  • TLC Plate: Spot the diluted sample, along with the starting material (3-acetylpicolinic acid) and a co-spot (a mixture of the reaction sample and the starting material) on a silica gel TLC plate.

  • Elution: Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Visualization: Visualize the spots under UV light or by staining (e.g., with iodine or potassium permanganate).

  • Analysis: The disappearance of the starting material spot and the appearance of a new product spot will indicate the progress of the reaction. An incomplete reaction will show a significant amount of the starting material spot remaining even after a prolonged reaction time.

Table 1: Effect of Reaction Conditions on Conversion Rate

ParameterCondition ACondition BCondition C
Catalyst (H₂SO₄) 1 mol%5 mol%5 mol%
Temperature 80°C80°C100°C (reflux)
Water Removal NoneDean-StarkDean-Stark
Conversion LowModerateHigh

2. I'm observing the formation of significant byproducts. What are the likely side reactions and how can I minimize them?

Byproduct formation can significantly reduce the yield and complicate the purification of the desired product.

Potential Side Reactions and Solutions:

  • Dehydration of Isopropanol: At elevated temperatures and in the presence of a strong acid catalyst, isopropanol can undergo dehydration to form propene or diisopropyl ether.

    • Troubleshooting: Maintain a controlled reaction temperature. Using a milder acid catalyst or reducing the catalyst concentration might also help.

  • Self-condensation of 3-acetylpicolinic acid: The acetyl group on the picolinic acid might be susceptible to side reactions under acidic conditions, although this is generally less common than alcohol dehydration.

  • Formation of N-acylureas (if using DCC coupling): If dicyclohexylcarbodiimide (DCC) is used to activate the carboxylic acid, it can rearrange to form an N-acylurea byproduct, which is difficult to remove.[10]

    • Troubleshooting: If using a coupling agent, consider alternatives to DCC or optimize the reaction conditions (e.g., lower temperature, addition of a reagent like HOBt) to suppress this side reaction.

Experimental Protocol: Characterization of Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Take a sample of the crude reaction mixture and dilute it with a suitable volatile solvent.

  • GC Separation: Inject the sample into a gas chromatograph. The different components of the mixture will be separated based on their boiling points and interactions with the column stationary phase.

  • MS Detection: As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The mass-to-charge ratio of the fragments is detected.

  • Analysis: The resulting mass spectrum provides a molecular fingerprint of each component, allowing for the identification of the desired product and any byproducts by comparing the spectra to a database.

3. I'm having difficulty purifying the final product. What are some effective purification strategies?

Effective purification is crucial for obtaining Isopropyl 3-acetylpicolinate in high purity.

Purification Challenges and Solutions:

  • Removal of Unreacted Carboxylic Acid: The starting material, 3-acetylpicolinic acid, is acidic and needs to be removed.

    • Troubleshooting:

      • Aqueous Wash: After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash it with a mild aqueous base solution (e.g., saturated sodium bicarbonate). The acidic starting material will be deprotonated and move into the aqueous layer, while the ester remains in the organic layer.[11]

      • Column Chromatography: If the unreacted acid is not fully removed by washing, silica gel column chromatography can be an effective purification method.

  • Removal of Excess Isopropanol: Isopropanol is a relatively volatile alcohol.

    • Troubleshooting:

      • Distillation: Simple distillation or distillation under reduced pressure can be used to remove the bulk of the isopropanol.

      • Azeotropic Distillation: Isopropanol forms an azeotrope with water, which can sometimes complicate its complete removal by simple distillation.[7] Extractive distillation is another technique that can be used for isopropanol purification.[5][6]

  • Separation from Non-polar Byproducts: Byproducts like diisopropyl ether are non-polar.

    • Troubleshooting: Silica gel column chromatography is generally effective for separating the moderately polar ester product from non-polar byproducts.

Experimental Protocol: Purification by Column Chromatography

  • Column Packing: A glass column is packed with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: The crude product is concentrated and adsorbed onto a small amount of silica gel, which is then carefully added to the top of the packed column.

  • Elution: A solvent system of increasing polarity (a gradient of ethyl acetate in hexane) is passed through the column.

  • Fraction Collection: The eluent is collected in fractions.

  • Analysis: Each fraction is analyzed by TLC to identify the fractions containing the pure product.

  • Concentration: The pure fractions are combined and the solvent is removed under reduced pressure to yield the purified Isopropyl 3-acetylpicolinate.

Visualizations

Synthesis_Pathway SA 3-Acetylpicolinic Acid Product Isopropyl 3-acetylpicolinate SA->Product + Isopropanol ROH Isopropanol ROH->Product Cat H₂SO₄ (catalyst) Cat->Product Water Water

Caption: Fischer esterification of 3-acetylpicolinic acid.

Side_Reaction ROH Isopropanol Cat H₂SO₄ / Heat ROH->Cat Propene Propene Cat->Propene Dehydration Ether Diisopropyl Ether Cat->Ether Dehydration (intermolecular) Water Water

Caption: Potential side reaction: Dehydration of isopropanol.

Troubleshooting_Workflow Start Low Yield of Isopropyl 3-acetylpicolinate Check_Conversion Check Reaction Conversion (TLC, NMR) Start->Check_Conversion Incomplete Incomplete Reaction Check_Conversion->Incomplete Low Complete Reaction Complete Check_Conversion->Complete High Optimize Optimize Reaction Conditions: - Increase catalyst - Remove water - Increase temperature Incomplete->Optimize Analyze_Crude Analyze Crude Product (GC-MS, NMR) Complete->Analyze_Crude End Improved Yield Optimize->End Byproducts Significant Byproducts Analyze_Crude->Byproducts Yes Clean_Crude Crude Product is Clean Analyze_Crude->Clean_Crude No Modify_Conditions Modify Conditions to Minimize Side Reactions (e.g., lower temp) Byproducts->Modify_Conditions Purification_Issue Review Purification Protocol Clean_Crude->Purification_Issue Modify_Conditions->End Purification_Issue->End

Caption: Troubleshooting workflow for low product yield.

References

Identifying and minimizing side products in pyridine carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of pyridine carboxylates. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help identify and minimize the formation of side products, thereby improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in pyridine carboxylate synthesis?

A1: Common side products can vary depending on the synthetic route. However, some frequently observed impurities include:

  • Over-oxidized products: If the reaction involves oxidation of an alkyl side chain, the reaction can sometimes proceed past the carboxylic acid stage.

  • Incompletely oxidized intermediates: In syntheses like the Hantzsch reaction, the initial product is a dihydropyridine which requires an oxidation step. Incomplete oxidation will result in this intermediate as a significant impurity.[1]

  • Decarboxylated products: Pyridine carboxylic acids, particularly picolinic acid (pyridine-2-carboxylic acid), can undergo decarboxylation, especially at elevated temperatures, leading to the corresponding pyridine as a byproduct.[2][3]

  • Products from side-chain reactions: The acidity of protons on alkyl groups attached to the pyridine ring can lead to various side reactions.[4]

  • Regioisomers: In reactions involving the functionalization of the pyridine ring, a mixture of isomers (e.g., C2, C3, C4-substituted) can be formed, complicating purification.

Q2: How can I minimize the decarboxylation of my pyridine carboxylic acid product?

A2: Decarboxylation is often promoted by heat. To minimize this side reaction, consider the following:

  • Lower reaction temperatures: If the synthesis allows, perform the reaction at the lowest effective temperature.

  • Control of pH: The rate of decarboxylation can be pH-dependent. For picolinic acids, the zwitterionic form is proposed as an intermediate in the decarboxylation pathway.[3] Adjusting the pH away from the isoelectric point may reduce the rate of this side reaction.

  • Solvent choice: Decarboxylation rates can be influenced by the solvent. For instance, water appears to play a critical role in the decarboxylation of picolinate ions.[2]

Q3: My Hantzsch pyridine synthesis is resulting in a low yield. What are the likely causes and solutions?

A3: Low yields in the Hantzsch synthesis are a common problem.[1] Key areas to troubleshoot include:

  • Suboptimal Reaction Conditions: Traditional methods often use refluxing ethanol, which can be inefficient.[1] Consider alternative catalysts like p-toluenesulfonic acid (PTSA) with ultrasonic irradiation or solvent-free conditions with catalysts such as γ-Al2O3 nanoparticles to improve yields.[1]

  • Incomplete Oxidation: The 1,4-dihydropyridine intermediate must be oxidized to the final pyridine product. Ensure you are using an effective oxidizing agent in the correct stoichiometric amount.[1] Monitor the reaction by TLC or LC-MS to confirm complete conversion.

Troubleshooting Guides

Problem 1: Identification of an Unknown Side Product

If you observe a significant, unidentified side product in your reaction mixture, a systematic approach is necessary for its identification and subsequent elimination.

Troubleshooting Workflow:

G start Unknown side product detected characterize Characterize side product (LC-MS, NMR, IR) start->characterize compare Compare spectral data to known potential side products characterize->compare decarboxylation Decarboxylation product? compare->decarboxylation over_oxidation Over-oxidation product? compare->over_oxidation incomplete_reaction Incomplete reaction intermediate? compare->incomplete_reaction other Other side reaction? compare->other solution_decarb Solution: - Lower reaction temperature - Adjust pH decarboxylation->solution_decarb Yes solution_over_ox Solution: - Use milder oxidant - Reduce reaction time - Control stoichiometry of oxidant over_oxidation->solution_over_ox Yes solution_incomplete Solution: - Increase reaction time - Increase temperature - Add more reagent/catalyst incomplete_reaction->solution_incomplete Yes solution_other Solution: - Modify synthetic route - Protect reactive functional groups other->solution_other Yes

Caption: Troubleshooting workflow for identifying and addressing unknown side products.

Problem 2: Poor Regioselectivity in Pyridine Ring Carboxylation

Achieving the desired regioisomer (e.g., pyridine-4-carboxylic acid vs. other isomers) can be challenging.

Strategies to Improve Regioselectivity:

  • Directed Metalation: The use of directing groups can facilitate metalation at a specific position, followed by quenching with CO2.

  • Catalyst and Ligand Selection: In modern carboxylation methods using CO2, the choice of catalyst and ligands is crucial for controlling regioselectivity. For instance, a copper-catalyzed C4-selective carboxylation of pyridines has been developed.[5]

  • Electrochemical Methods: The choice of the electrochemical cell setup (divided vs. undivided) can lead to divergent site selectivity in pyridine carboxylation.[6]

Data on Regioselective Carboxylation:

MethodPosition SelectivityKey Reagents/ConditionsReference
Copper-Catalyzed Carboxylation via Phosphonium SaltsC4-selectiveCuCl (catalyst), TMEDA (ligand), ZnEt2 (reductant), CO2 (1 atm), DMA (solvent)[5]
Electrochemical Carboxylation (Divided Cell)C5-selectiveSpecific details on the setup are crucial for selectivity.[6]
Electrochemical Carboxylation (Undivided Cell)C4-selectiveAnodically generated iodine is proposed to play a role in altering the site selectivity.[6]

Experimental Protocols

General Protocol for Hantzsch Pyridine Synthesis with Improved Yield

This protocol is a generalized procedure based on modern modifications to the classic Hantzsch synthesis to improve yields.[1]

  • Reaction Setup: In a round-bottom flask, combine the β-ketoester, aldehyde, and ammonia source.

  • Catalyst and Solvent: Instead of traditional refluxing ethanol, consider using p-toluenesulfonic acid (PTSA) as a catalyst under ultrasonic irradiation in an aqueous micellar solution, or a solvent-free approach with γ-Al2O3 nanoparticles as a catalyst at elevated temperatures (e.g., 90°C).[1]

  • Monitoring: Stir the mixture and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Oxidation: After the formation of the dihydropyridine intermediate, add a suitable oxidizing agent (e.g., nitric acid, iodine) to facilitate aromatization to the pyridine ring. Ensure the correct stoichiometry is used to avoid side reactions.

  • Work-up and Purification: After the reaction is complete, cool the mixture. If a solid catalyst was used, it can be removed by filtration.[1] The crude product can then be purified by recrystallization or column chromatography on silica gel.

General Protocol for Purification of Pyridine Carboxylates

Purification can often be challenging due to the polarity of the products.[7]

  • Acid-Base Extraction:

    • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with a mild acidic solution (e.g., 1-2% aq. HCl) to protonate any basic impurities like unreacted pyridine, which will move into the aqueous layer.[8]

    • To isolate the pyridine carboxylic acid, the pH of the aqueous layer can be adjusted to the isoelectric point of the product to precipitate it out, or the organic layer can be washed with a mild basic solution (e.g., saturated aq. NaHCO3) to deprotonate the carboxylic acid, moving it to the aqueous layer. The aqueous layer is then acidified to precipitate the product.

  • Recrystallization: The solid product obtained can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Column Chromatography: For less polar derivatives or esters, column chromatography on silica gel can be effective.[1]

Signaling Pathway Example: Proposed Mechanism for Picolinic Acid Decarboxylation

The decarboxylation of picolinic acid is thought to proceed through a zwitterionic intermediate.[3]

G picolinic_acid Picolinic Acid (Pyridine-2-carboxylic acid) zwitterion Zwitterionic Intermediate picolinic_acid->zwitterion Proton transfer co2 CO2 zwitterion->co2 pyridine Pyridine zwitterion->pyridine -CO2

References

Optimizing reaction conditions for the synthesis of Isopropyl 3-Acetylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Isopropyl 3-Acetylpyridine-2-carboxylate. The information is structured to address specific experimental challenges and optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is a recommended synthetic strategy for this compound?

A1: A robust and common strategy involves a multi-step synthesis starting from a readily available precursor like 2-chloronicotinic acid. A plausible route includes:

  • Formation of a Weinreb Amide: Conversion of 2-chloronicotinic acid to its corresponding N,O-dimethylhydroxamide (Weinreb amide).

  • Acylation via Grignard Reaction: Reaction of the Weinreb amide with a methyl Grignard reagent (e.g., MeMgBr) to selectively form 3-acetyl-2-chloropyridine.

  • Palladium-Catalyzed Carbonylation: Introduction of the isopropyl ester group at the 2-position by reacting 3-acetyl-2-chloropyridine with carbon monoxide and isopropanol, using a palladium catalyst.

Q2: Why is direct Friedel-Crafts acylation of a pyridine-2-carboxylate not a recommended method?

A2: Pyridine rings are electron-deficient aromatic systems, which makes them inherently unreactive towards classic electrophilic substitution reactions like Friedel-Crafts acylation. Furthermore, the nitrogen atom in the pyridine ring acts as a Lewis base and will coordinate with the Lewis acid catalyst (e.g., AlCl₃), leading to the formation of a highly deactivated pyridinium salt, further hindering the reaction.[1] Acylation, if it occurs, would likely happen at the nitrogen first.[1]

Q3: What are the critical intermediates in the proposed synthetic pathway?

A3: The key intermediates are N,O-dimethyl-2-chloronicotinamide (the Weinreb amide) and 3-acetyl-2-chloropyridine. Successful isolation and purification of these intermediates are crucial for obtaining a high yield and purity of the final product.

Q4: What are the main safety considerations for this synthesis?

A4: Key safety precautions include:

  • Grignard Reagents: These are highly reactive, pyrophoric, and react violently with water. All reactions must be conducted under strictly anhydrous (moisture-free) conditions and an inert atmosphere (e.g., Nitrogen or Argon).

  • Carbon Monoxide (CO): This is a colorless, odorless, and highly toxic gas. All carbonylation reactions must be performed in a well-ventilated fume hood with a CO detector. The reaction vessel must be properly rated for the pressure used.

  • Palladium Catalysts: While generally stable, fine powders can be flammable. Handle with care and avoid inhalation.

  • Chlorinating Agents: Reagents like oxalyl chloride or thionyl chloride, used to make the initial acid chloride, are corrosive and react with moisture to release toxic HCl gas. Handle them exclusively in a fume hood.

Experimental Protocols & Data

Proposed Synthetic Pathway

The overall transformation can be visualized as a two-stage process starting from 2-chloronicotinic acid.

cluster_0 Stage 1: Ketone Formation cluster_1 Stage 2: Esterification 2-Chloronicotinic Acid 2-Chloronicotinic Acid Weinreb Amide Weinreb Amide 2-Chloronicotinic Acid->Weinreb Amide 1. (COCl)₂, cat. DMF 2. Me(OMe)NH·HCl, Base 3-Acetyl-2-chloropyridine 3-Acetyl-2-chloropyridine Weinreb Amide->3-Acetyl-2-chloropyridine MeMgBr, THF -78 °C to 0 °C Final Product This compound 3-Acetyl-2-chloropyridine->Final Product CO (g), Isopropanol Pd(OAc)₂, dppf, Et₃N

Caption: Proposed synthetic route for this compound.

Protocol 1: Synthesis of 3-Acetyl-2-chloropyridine via Weinreb Amide
  • Acid Chloride Formation: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, suspend 2-chloronicotinic acid (1 equiv.) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops). Cool the mixture to 0°C and add oxalyl chloride (1.2 equiv.) dropwise. Allow the reaction to stir at room temperature for 2-3 hours until gas evolution ceases. Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2-chloronicotinoyl chloride, which is used immediately in the next step.

  • Weinreb Amide Formation: Dissolve N,O-dimethylhydroxylamine hydrochloride (1.5 equiv.) in anhydrous DCM. Cool to 0°C and slowly add a non-nucleophilic base such as triethylamine or pyridine (3 equiv.). To this mixture, add a solution of the crude 2-chloronicotinoyl chloride from the previous step in DCM dropwise. Stir the reaction at room temperature overnight. Quench with water, separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate to get the crude Weinreb amide, which can be purified by column chromatography.

  • Grignard Reaction: Dissolve the purified Weinreb amide (1 equiv.) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under nitrogen. Cool the solution to -78°C. Add methylmagnesium bromide (1.5 equiv., 3.0 M solution in ether) dropwise, maintaining the internal temperature below -65°C. Stir at -78°C for 1 hour, then allow the reaction to warm slowly to 0°C over 2 hours. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield 3-acetyl-2-chloropyridine.

Protocol 2: Palladium-Catalyzed Carbonylation
  • Reaction Setup: To a high-pressure reactor vessel, add 3-acetyl-2-chloropyridine (1 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), and 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.10 equiv.).

  • Reagent Addition: Evacuate and backfill the vessel with nitrogen or argon. Add anhydrous isopropanol (as both reactant and solvent) and a base, such as triethylamine (3 equiv.).

  • Reaction Execution: Seal the reactor, purge several times with carbon monoxide (CO), and then pressurize to the desired pressure (e.g., 5-10 bar). Heat the mixture to 80-100°C with vigorous stirring for 12-24 hours.

  • Workup and Purification: After cooling to room temperature, carefully vent the excess CO in a fume hood. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by column chromatography to obtain this compound.

Table 1: Typical Reaction Parameters for Optimization
ParameterStage 1: Weinreb Amide/GrignardStage 2: Pd-Catalyzed Carbonylation
Key Reagents 2-Chloronicotinic Acid, MeMgBr3-Acetyl-2-chloropyridine, Isopropanol, CO
Catalyst N/APd(OAc)₂, dppf (or other phosphine ligand)
Base Pyridine or TriethylamineTriethylamine or K₂CO₃
Solvent DCM, THFIsopropanol, Toluene, or Dioxane
Temperature -78°C to Room Temperature80 - 120 °C
Pressure Atmospheric5 - 20 bar CO
Typical Time 4 - 16 hours12 - 48 hours
Typical Yield 60 - 85% (over 2 steps)50 - 80%

Note: These are starting parameters and may require significant optimization for this specific substrate.

Troubleshooting Guide

Problem 1: Low or No Yield in Stage 1 (Ketone Formation)

Q: The Grignard reaction on my Weinreb amide is giving a very low yield of the desired ketone, and I recover mostly unreacted amide. What could be the cause?

  • Possible Cause 1: Inactive Grignard Reagent. The methylmagnesium bromide may have degraded due to exposure to atmospheric moisture or CO₂.

    • Solution: Use a fresh bottle of the Grignard reagent or titrate it before use to determine its exact molarity. Ensure all glassware is rigorously flame-dried and the reaction is run under a positive pressure of an inert gas.

  • Possible Cause 2: Insufficient Reaction Time or Temperature. The reaction may not have reached completion.

    • Solution: After the initial addition at -78°C, allow the reaction to warm slowly to 0°C or even room temperature and hold for several hours. Monitor the reaction progress by TLC or LC-MS.

  • Possible Cause 3: Poor Quality Weinreb Amide. Impurities from the previous step might interfere with the Grignard reagent.

    • Solution: Ensure the Weinreb amide is purified by column chromatography before use.

Q: I am observing a significant amount of a tertiary alcohol byproduct instead of the ketone. Why is this happening?

  • Possible Cause: Over-addition of Grignard Reagent. The initially formed ketone intermediate can be attacked by a second equivalent of the Grignard reagent to form a tertiary alcohol. This is more common with highly reactive organometallics like methyllithium.

    • Solution: Ensure slow, dropwise addition of the Grignard reagent at a very low temperature (-78°C). Use no more than 1.5 equivalents of the reagent. Using MeMgBr is generally less reactive and more selective than MeLi for this transformation.

Problem 2: Low or No Yield in Stage 2 (Carbonylation)

Q: My palladium-catalyzed carbonylation reaction is not proceeding. TLC analysis shows only the starting 3-acetyl-2-chloropyridine.

  • Possible Cause 1: Inactive Catalyst. The palladium catalyst may have been oxidized or poisoned. Phosphine ligands can also degrade.

    • Solution: Use fresh palladium precursor and phosphine ligand. Consider pre-forming the active catalyst or adding the reagents in a glovebox to avoid exposure to air.

  • Possible Cause 2: Carbon Monoxide Leak. The reaction requires a sustained pressure of CO. A leak in the system will stall the reaction.

    • Solution: Ensure the high-pressure reactor is properly sealed and pressure-tested before heating. Use a CO-filled balloon if performing the reaction at atmospheric pressure, ensuring it remains inflated.

  • Possible Cause 3: Presence of Water. Moisture can interfere with the catalytic cycle.

    • Solution: Use anhydrous isopropanol and solvent. Ensure the base (e.g., triethylamine) is distilled and dry.

Q: The main byproduct of my carbonylation reaction is 3-acetylpyridine (dechlorination) instead of the desired ester. How can I prevent this?

  • Possible Cause: Proto-dehalogenation. This side reaction can occur if a proton source is available to intercept a key intermediate in the catalytic cycle. It can also be influenced by the choice of ligand and base.

    • Solution: Ensure all reagents and solvents are strictly anhydrous. Screen different bases; a weaker, non-nucleophilic base might be preferable. Sometimes, changing the phosphine ligand can suppress this side reaction.

Troubleshooting Workflow: Low Carbonylation Yield

Start Low Yield of Isopropyl 3-Acetylpyridine-2-carboxylate Check_Conversion Analyze Crude Reaction by LCMS/NMR: Is Starting Material (SM) Consumed? Start->Check_Conversion SM_Present High SM Remainder Check_Conversion->SM_Present No SM_Consumed SM Consumed, but Low Product Yield Check_Conversion->SM_Consumed Yes Troubleshoot_Catalyst Possible Catalyst Inactivation or CO Leak SM_Present->Troubleshoot_Catalyst Action_Catalyst Action: 1. Use fresh Pd catalyst/ligand. 2. Ensure anhydrous conditions. 3. Check reactor for CO leaks. 4. Increase temperature or time. Troubleshoot_Catalyst->Action_Catalyst Check_Byproducts Identify Major Byproducts SM_Consumed->Check_Byproducts Dechlorination Byproduct is 3-Acetylpyridine (Dechlorination) Check_Byproducts->Dechlorination Dechlorination Decomposition Complex Mixture / Tar Formation Check_Byproducts->Decomposition Decomposition Action_Dechlorination Action: 1. Ensure strictly anhydrous reagents. 2. Screen different bases (e.g., K₂CO₃). 3. Screen different phosphine ligands. Dechlorination->Action_Dechlorination Action_Decomposition Action: 1. Lower reaction temperature. 2. Use a more robust ligand. 3. Decrease reaction time. Decomposition->Action_Decomposition

Caption: Decision tree for troubleshooting low yield in the carbonylation step.

References

Technical Support Center: Alternative Catalysts for Acetylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of acetylpyridines. This guide is designed for researchers, scientists, and drug development professionals who are exploring catalytic methods beyond traditional approaches. Acetylpyridines are vital building blocks for numerous pharmaceuticals, including the anti-osteoporosis drug risedronate sodium and the anticancer agent imatinib mesylate.[1][2][3] However, their synthesis is not trivial.

The classic Friedel-Crafts acylation, a cornerstone of aromatic chemistry, notoriously fails with pyridine.[4][5] The nitrogen atom in the pyridine ring acts as a Lewis base, readily coordinating with the Lewis acid catalyst (e.g., AlCl₃). This interaction deactivates the ring toward electrophilic attack by forming a highly electron-deficient pyridinium salt.[6][7][8] Consequently, chemists must employ alternative strategies to achieve efficient and selective acylation.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for several modern, alternative catalytic systems.

Frequently Asked Questions (FAQs)

Q1: Why can't I use a standard Friedel-Crafts acylation protocol for pyridine?

A1: The lone pair of electrons on pyridine's nitrogen atom is highly basic and does not participate in the aromatic sextet.[6][7] When a Lewis acid catalyst like aluminum chloride (AlCl₃) is introduced, it preferentially coordinates with the nitrogen atom. This forms a positively charged pyridinium salt, which strongly deactivates the aromatic ring by withdrawing electron density, thus preventing the necessary electrophilic aromatic substitution.[4][8]

Q2: What are the primary classes of alternative catalysts for synthesizing acetylpyridines?

A2: The main strategies to circumvent the limitations of classical Friedel-Crafts acylation involve catalysts that either function under different mechanisms or are designed to tolerate the basic nitrogen. Key classes include:

  • Heterogeneous Zeolite Catalysts: Solid acid catalysts that can be used under high temperatures.[9][10]

  • Supported Metal Oxide Catalysts: Primarily used in gas-phase industrial processes.[11][12]

  • Photoredox Catalysts: A modern approach using visible light to generate acyl radicals for C-H functionalization.[13]

  • Fluoride-Catalyzed Acyl-Desilylation: A unique method that relies on a silylated pyridine precursor rather than a traditional catalyst.[14][15]

Q3: How do zeolite catalysts work for pyridine acylation and what are their advantages?

A3: Zeolites are microporous aluminosilicates with well-defined pore structures and tunable acidity.[10][16] For acylation, they function as solid Lewis or Brønsted acids. Their key advantages are:

  • Reusability: As heterogeneous catalysts, they can be easily recovered and regenerated, reducing waste.[10]

  • Shape Selectivity: The defined pore size can influence the regioselectivity of the reaction, favoring the formation of specific isomers.[16]

  • Reduced Waste: They replace stoichiometric Lewis acids, which generate large amounts of hazardous waste.[9][10] The reaction typically involves activating an acylating agent within the zeolite pores for subsequent reaction with the pyridine substrate.

Q4: I am attempting a gas-phase synthesis of 3-acetylpyridine from an alkyl nicotinate and acetic acid, but my yield is low and I'm forming a lot of pyridine. What is the cause?

A4: This is a common issue in this process. The primary side reaction is the decarboxylation of the starting nicotinic acid ester, which produces pyridine.[11][17] This side reaction reduces the overall yield and complicates the purification of the desired 3-acetylpyridine.[17] The choice of catalyst and reaction conditions is critical to maximize selectivity.[17][18]

Q5: How can I improve the selectivity and yield in the gas-phase synthesis over a TiO₂ catalyst?

A5: To suppress the decarboxylation side reaction and improve product isolation, consider the following optimizations:

  • Catalyst Support: Using a highly porous alumina-silica support for the titanium dioxide-based catalyst has been shown to significantly improve selectivity for 3-acetylpyridine.[11][12] Apparent porosity of at least 50% is recommended.[11]

  • Starting Material: Employ higher boiling point esters of nicotinic acid, such as butyl nicotinate. The boiling point of butyl nicotinate is significantly different from that of 3-acetylpyridine, which simplifies the separation by distillation, even if conversion is incomplete.[11][12]

Q6: What is photocatalytic C-H acylation, and when is it a suitable method?

A6: Photocatalytic C-H acylation is a cutting-edge technique that uses a photocatalyst (like an Iridium complex) and visible light to generate acyl radicals from aldehydes.[13] These radicals can then add to pyridinium salt derivatives. This method is particularly valuable for late-stage functionalization of complex molecules and offers unique control over regioselectivity. The site of acylation (C2 or C4 position) can be controlled by the choice of N-substituent on the pyridinium salt; N-methoxy salts tend to give C2-acylation, while N-aminopyridinium salts favor C4-acylation.[13]

Q7: I need to synthesize 2-acetylpyridine. Is the acyl-desilylation of 2-(trialkylsilyl)pyridine a good option?

A7: Yes, this is an excellent and highly selective method for 2-acetylpyridines. The reaction between a 2-(trialkylsilyl)pyridine and an acyl chloride can proceed spontaneously without a catalyst.[14][15] The mechanism involves an initial N-acylation, which activates the molecule for an intramolecular desilylation. This generates a stabilized ylide (a Hammick intermediate), which then undergoes C-acylation.[14][15] For less reactive acylating agents like acyl fluorides, the reaction can be effectively catalyzed by a fluoride source.[14]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of acetylpyridines using alternative catalysts.

Problem Catalytic System Potential Causes Recommended Solutions
Low Yield / Poor Conversion Zeolites 1. Catalyst deactivation due to coking or poisoning.2. Insufficient reaction temperature.3. Presence of water in the reaction mixture.4. Incorrect zeolite type (pore size, acidity).1. Regenerate the catalyst by calcination in air.2. Optimize the reaction temperature.3. Ensure all reagents and solvents are anhydrous.4. Screen different zeolites (e.g., H-Y, ZSM-5, Beta) with varying Si/Al ratios.[10][16]
Gas-Phase (TiO₂) 1. High rate of starting material decarboxylation.[17]2. Insufficient catalyst activity or surface area.3. Non-optimal flow rate or temperature.1. Switch to a higher boiling point ester (e.g., butyl nicotinate).[11]2. Use a catalyst on a high-porosity alumina-silica support.[11][12]3. Systematically optimize reaction temperature and reagent flow rates.
Photocatalysis 1. Inefficient light source (wrong wavelength or low intensity).2. Quenching of the excited photocatalyst by oxygen.3. Incorrect base or solvent.[13]1. Ensure the LED light source matches the photocatalyst's absorption spectrum.2. Thoroughly degas the reaction mixture (e.g., via freeze-pump-thaw cycles).3. Re-screen bases and solvents as reaction efficiency can be highly dependent on them.[13]
Poor Regioselectivity Zeolites 1. Pore structure of the zeolite does not impart shape selectivity.2. Reaction temperature is too high, overriding kinetic control.1. Test zeolites with different pore dimensions to match substrate/product size.[16]2. Lower the reaction temperature to favor the thermodynamically or kinetically preferred isomer.
Photocatalysis 1. Incorrect N-substituent on the pyridinium salt substrate.1. To target the C2 position, use an N-methoxypyridinium salt. For C4 selectivity, use an N-aminopyridinium salt.[13]
Catalyst Deactivation Zeolites 1. Coke formation on the catalyst surface, blocking active sites.2. Adsorption of strong inhibitors or byproducts.1. Regenerate by controlled calcination (burning off carbonaceous deposits) in a stream of air.2. A solvent wash prior to calcination may be beneficial.
Visual Troubleshooting Workflow

Here is a logical workflow for addressing low product yield in a catalytic synthesis of acetylpyridine.

G Workflow for Troubleshooting Low Acetylpyridine Yield start Low Yield Detected check_catalyst Analyze Catalyst System start->check_catalyst zeolite Zeolite-Based? check_catalyst->zeolite gas_phase Gas-Phase TiO2? zeolite->gas_phase No zeolite_actions Regenerate Catalyst (Calcination) Ensure Anhydrous Conditions Screen Different Zeolites zeolite->zeolite_actions Yes photocatalysis Photocatalysis? gas_phase->photocatalysis No gas_phase_actions Analyze for Side Products (e.g., Pyridine) High Pyridine Content? gas_phase->gas_phase_actions Yes photocatalysis_actions Check Light Source & Wavelength Degas Reaction Mixture Thoroughly Re-screen Base/Solvent photocatalysis->photocatalysis_actions Yes re_run Re-run Experiment & Analyze zeolite_actions->re_run gas_phase_solutions Use Higher Boiling Point Ester Optimize Catalyst Support (High Porosity) gas_phase_actions->gas_phase_solutions Yes gas_phase_actions->re_run No, Optimize Flow/Temp gas_phase_solutions->re_run photocatalysis_actions->re_run

Caption: Workflow for troubleshooting low acetylpyridine yield.

Key Alternative Catalytic Mechanisms

Understanding the underlying mechanism is crucial for optimization and troubleshooting.

1. Zeolite-Catalyzed Acylation

Zeolites provide acidic sites within a constrained environment, promoting acylation while potentially influencing regioselectivity.

G cluster_0 Zeolite-Catalyzed Acylation acyl_anhydride Acetic Anhydride (Ac₂O) activated_complex Activated Acylium-like Species [CH₃CO]⁺---[Zeolite]⁻ acyl_anhydride->activated_complex Coordination zeolite_site Zeolite Acid Site (e.g., Lewis Acidic Al) zeolite_site->activated_complex product Acetylpyridine activated_complex->product pyridine Pyridine Substrate pyridine->product Electrophilic Attack

Caption: Simplified mechanism of zeolite-catalyzed acylation.

2. Photocatalytic C-H Acylation Cycle

This process relies on the generation of a nucleophilic acyl radical which attacks an electrophilic pyridinium salt.

G cluster_HAT Hydrogen Atom Transfer (HAT) PC Ir(III) PC_star *Ir(III) PC->PC_star hv (Visible Light) PC_red Ir(II) PC_star->PC_red SET PC_red->PC SET Aldehyde R-CHO AcylRadical R-CO• Aldehyde->AcylRadical Pyridinium N-OR-Py⁺ RadicalCation [N-OR-Py]• Pyridinium->RadicalCation e⁻ Product Acyl-Pyridine RadicalCation->Product + AcylRadical - HOR AmidylRadical •OR RadicalCation->AmidylRadical Fragmentation AmidylRadical->Aldehyde HAT

Caption: Photocatalytic cycle for site-selective C-H acylation.

Experimental Protocols

The following are representative, lab-scale protocols derived from published literature. Always consult the original source and perform a thorough safety assessment before conducting any experiment.

Protocol 1: Gas-Phase Synthesis of 3-Acetylpyridine

(Adapted from patent literature[11])

This protocol describes a continuous flow process suitable for scale-up, emphasizing selectivity.

1. Catalyst Preparation:

  • Impregnate a high-porosity alumina-silica support (e.g., 80:20 alumina:silica, >60% porosity) with an aqueous solution of titanium tetrachloride in hydrochloric acid.

  • Dry the precursor, then calcine at 400°C.

  • Perform a second impregnation with a solution of an alkali metal hydroxide (e.g., NaOH).

  • Dry and perform a final calcination to yield the TiO₂/NaOH on alumina-silica catalyst.

2. Reaction Setup:

  • Pack a tubular reactor (e.g., 12 mm inner diameter) with the prepared catalyst (e.g., 15 mL).

  • Heat the reactor to the desired temperature (e.g., 410°C) using an external furnace.[3]

3. Reaction Execution:

  • Prepare a feed mixture of butyl nicotinate, water, and acetic acid. A typical ratio might be 17.9 g butyl nicotinate, 32 g water, and 125 g acetic acid.[3]

  • Using a precision pump, meter the feed mixture into the heated reactor over a set period (e.g., 12 hours).

  • Collect the output from the reactor in a cooled trap.

4. Workup and Purification:

  • Analyze the collected reaction mixture by GC or HPLC to determine conversion and selectivity.

  • Isolate the 3-acetylpyridine from unreacted starting materials, acetic acid, and byproducts (like pyridine) via distillation. The higher boiling point of butyl nicotinate (234°C) compared to 3-acetylpyridine (220°C) facilitates this separation.[11]

Protocol 2: Spontaneous Acylation of 2-(Trimethylsilyl)pyridine

(Adapted from S. M. G. Mohiuddin et al., 2021[14][15])

This protocol offers a highly selective, catalyst-free route to 2-acetylpyridines at room temperature.

1. Reagent Preparation:

  • Dissolve 2-(trimethylsilyl)pyridine (1.0 mmol, 1.0 equiv) in an anhydrous solvent such as dichloromethane (DCM) or acetonitrile (MeCN) under an inert atmosphere (e.g., nitrogen or argon).

2. Reaction Execution:

  • To the stirred solution, add the desired acyl chloride (e.g., acetyl chloride, 1.1 mmol, 1.1 equiv) dropwise at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is often complete within a few hours.

3. Workup and Purification:

  • Once the reaction is complete, quench the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to afford the pure 2-acetylpyridine derivative.

Comparative Overview of Catalytic Methods

MethodCatalyst SystemTypical ConditionsAdvantagesDisadvantagesIsomer Focus
Gas-Phase Catalysis TiO₂ on Alumina-Silica[11]Gas phase, 350-450°CHigh throughput, continuous process, high selectivity with right substrate[11]Requires specialized equipment, high energy inputPrimarily 3-AP
Zeolite Catalysis H-Y, H-Beta, ZSM-5[10][16]Liquid phase, 100-200°CReusable, environmentally benign, potential for shape selectivity[10]Can suffer from deactivation, may require high temperatures2-, 3-, and 4-AP
Photoredox Catalysis Ir or Ru complexes[13]Liquid phase, room temp, visible lightMild conditions, high functional group tolerance, tunable regioselectivity[13]Requires specific photocatalysts and inert atmosphere, aldehydes as acyl sourceC2- or C4-AP
Acyl-Desilylation None (spontaneous) or Fluoride source[14]Liquid phase, room tempExtremely mild, catalyst-free option, high yield and selectivity[14][15]Requires synthesis of silylated pyridine precursorStrictly 2-AP

References

Technical Support Center: Isopropyl 3-Acetylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of Isopropyl 3-Acetylpyridine-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of this compound?

A1: Based on common synthetic routes, potential impurities can be categorized as follows:

  • Starting Materials: Unreacted Isopropyl nicotinate, 3-Acetylpyridine-2-carboxylic acid, or isopropanol.

  • Reaction Byproducts: Pyridine (resulting from decarboxylation), and other side-products from condensation reactions.[1][2]

  • Degradation Products: Hydrolysis of the ester back to 3-Acetylpyridine-2-carboxylic acid.

  • Residual Solvents: Solvents used in the reaction or initial work-up, such as toluene, ethanol, or dichloromethane.

Q2: Which analytical techniques are best suited for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting non-volatile impurities. A reverse-phase C18 column is commonly used for pyridine derivatives.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities, such as residual solvents and low-boiling point byproducts.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the desired product and identifying and quantifying impurities. Characteristic shifts for the pyridine ring protons and the isopropyl group can be monitored.[6][7]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue 1: The final product has a low melting point and a broad melting range.

This is a strong indication of impurities. The following workflow can help identify and resolve the issue.

G Troubleshooting Low Melting Point start Low/Broad Melting Point check_nmr Analyze by ¹H NMR start->check_nmr check_hplc Analyze by HPLC/GC-MS start->check_hplc impurities_identified Impurities Identified? check_nmr->impurities_identified check_hplc->impurities_identified starting_material Residual Starting Material impurities_identified->starting_material Yes byproducts Reaction Byproducts impurities_identified->byproducts Yes solvent Residual Solvent impurities_identified->solvent Yes recrystallize Recrystallize impurities_identified->recrystallize No, but still impure chromatography Column Chromatography starting_material->chromatography byproducts->chromatography high_vac Dry under High Vacuum solvent->high_vac end Pure Product (Verify by Analysis) recrystallize->end chromatography->end high_vac->end

Caption: Troubleshooting workflow for an impure product.

Issue 2: Oiling out during recrystallization.

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated.[8]

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent to decrease saturation.[9]

    • Allow the solution to cool more slowly. Vigorous stirring during cooling can sometimes help induce crystallization.

    • If the problem persists, consider a different solvent or a solvent pair.[10]

Issue 3: Poor separation during column chromatography.

This can be caused by several factors, including an inappropriate solvent system, a poorly packed column, or overloading the column.[10]

  • Troubleshooting Steps:

    • Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to find a solvent system that gives good separation between your product and the impurities (a difference in Rf values of at least 0.2 is ideal). For pyridine derivatives, start with a hexane/ethyl acetate gradient and if necessary, try a more polar system like dichloromethane/methanol.[11]

    • Check Column Packing: Ensure the silica gel is packed uniformly without any cracks or air bubbles.[8]

    • Reduce Sample Load: A general rule is to load an amount of crude product that is 1-2% of the mass of the silica gel.

    • Consider a different adsorbent: If silica gel does not provide adequate separation, alumina (basic or neutral) could be an alternative.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure for the recrystallization of this compound. The ideal solvent should dissolve the compound well when hot but poorly when cold.

Suggested Solvents to Screen:

  • Isopropanol

  • Ethanol

  • Ethyl acetate/Hexane mixture[12]

  • Toluene

  • Acetone/Water mixture[13]

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent, just enough to cover the solid.

  • Heat the mixture to boiling with stirring.

  • Gradually add more hot solvent until the solid just dissolves.

  • If colored impurities are present, you may consider adding a small amount of activated charcoal and performing a hot filtration.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[10]

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities on the surface.

  • Dry the crystals under vacuum to remove all traces of solvent.

Parameter Recommendation
Cooling Rate Slow cooling is crucial to form pure crystals.[10]
Agitation Gentle stirring can sometimes promote crystallization.
Seeding If crystals do not form, adding a seed crystal can help.[9]
Protocol 2: Flash Column Chromatography

This is an effective method for separating the target compound from impurities with different polarities.[7]

Procedure:

  • Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, dry it, and load the powder onto the top of the column.

  • Elution: Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., by increasing the proportion of ethyl acetate).[11]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Parameter Starting Condition Notes
Stationary Phase Silica Gel (230-400 mesh)Standard choice for many organic compounds.
Mobile Phase Hexane/Ethyl AcetateStart with a low polarity and increase the gradient.
Alternative Mobile Phase Dichloromethane/MethanolFor more polar compounds.[14]
Protocol 3: Purity Assessment by HPLC

This protocol outlines a general method for determining the purity of the final product.

Instrumentation:

  • HPLC system with a UV detector.

  • Reverse-phase C18 column.[3]

Procedure:

  • Mobile Phase Preparation: A common mobile phase for pyridine derivatives is a mixture of acetonitrile and water with a small amount of an acid modifier like formic acid or trifluoroacetic acid (e.g., 0.1%).[15]

  • Sample Preparation: Prepare a solution of your compound in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Analysis: Inject the sample and run a gradient from a lower to a higher concentration of acetonitrile. Monitor the elution profile with a UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Purity Calculation: The purity is typically calculated as the area percentage of the main product peak relative to the total area of all peaks.

Purification and Analysis Workflow

The following diagram illustrates a general workflow for the purification and analysis of this compound.

G General Purification and Analysis Workflow crude Crude Product initial_analysis Initial Analysis (TLC, ¹H NMR) crude->initial_analysis decision Purity > 95%? initial_analysis->decision recrystallization Recrystallization decision->recrystallization No final_analysis Final Analysis (HPLC, NMR, GC-MS) decision->final_analysis Yes purity_check1 Purity Check (TLC, Melting Point) recrystallization->purity_check1 chromatography Column Chromatography purity_check2 Purity Check (TLC, Melting Point) chromatography->purity_check2 purity_check1->chromatography Still Impure purity_check1->final_analysis Pure purity_check2->final_analysis pure_product Pure Product final_analysis->pure_product

Caption: Workflow for purification and analysis.

References

Technical Support Center: Synthesis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common issues related to impurities in the synthesis of substituted pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in pyridine synthesis?

A1: Impurities in pyridine synthesis are typically related to the specific synthetic route employed. However, some common classes of impurities observed across various methods include:

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, which may co-elute with the product during chromatography.

  • Partially Oxidized/Reduced Intermediates: Syntheses that involve oxidation or reduction steps, like the Hantzsch synthesis, can yield intermediates such as dihydropyridines if the conversion is not complete.[1][2]

  • Pyridine N-oxides: The pyridine nitrogen is susceptible to oxidation, especially in the presence of peracids or even air under harsh conditions, leading to the formation of N-oxides.[3][4][5]

  • Regioisomers and Over-alkylation Products: Reactions involving the direct functionalization of the pyridine ring, such as Minisci-type alkylations, can produce a mixture of isomers or add multiple substituents.[6][7]

  • Homocoupling Byproducts: Transition-metal catalyzed cross-coupling reactions (e.g., Suzuki, Stille) are prone to forming homocoupled products, such as biphenyls from phenylboronic acid in a Suzuki reaction.[8][9][10]

  • Reagent-Derived Impurities: These include residual solvents, catalysts, or byproducts from reagents used in the reaction.[11] For example, triphenylphosphine oxide is a common byproduct when using triphenylphosphine for reductions.[3]

  • Hydrolysis Products: Moisture-sensitive starting materials or intermediates can hydrolyze, leading to unwanted side products.[12]

  • Pyridine Homologues: Starting materials may contain impurities like picolines (methylpyridines) and lutidines (dimethylpyridines).[11]

  • Water: Pyridine and its derivatives are often hygroscopic and can readily absorb moisture from the atmosphere.[11]

Q2: My Hantzsch pyridine synthesis resulted in a low yield of the desired pyridine and a significant amount of a yellow, less polar byproduct. What is happening?

A2: This is a classic issue in the Hantzsch synthesis. The primary product of the initial cyclization is a 1,4-dihydropyridine (1,4-DHP), which is often a yellow solid.[2][13] The final step is the aromatization of this intermediate to the pyridine ring. If this oxidation step is incomplete, the 1,4-DHP will be a major impurity.

Troubleshooting Steps:

  • Ensure Complete Oxidation: Verify that the correct stoichiometry of the oxidizing agent (e.g., nitric acid, iodine, KMnO4) was used.[1][2]

  • Monitor the Reaction: Use TLC or LC-MS to monitor the disappearance of the dihydropyridine intermediate.

  • Optimize Oxidant: If the reaction stalls, consider a different or stronger oxidizing agent. Common oxidants include CrO₃, KMnO₄, and HNO₃, though milder and more efficient methods have been developed to avoid side reactions.[2]

Q3: I am performing a Suzuki cross-coupling to synthesize a 2-arylpyridine and I'm observing a significant byproduct with a mass corresponding to a dimer of my boronic acid. How can I prevent this?

A3: You are observing a homocoupling byproduct, a very common issue in Suzuki and other cross-coupling reactions.[9] This side reaction is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[10]

Troubleshooting Steps:

  • Degas Solvents: Thoroughly degas all solvents and reagents by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.

  • Maintain Inert Atmosphere: Run the reaction under a strict inert atmosphere (nitrogen or argon) from start to finish.[9]

  • Optimize Catalyst and Ligands: The choice of palladium catalyst and ligand can influence the rate of homocoupling versus cross-coupling. Bulky phosphine ligands can sometimes suppress this side reaction.[8]

  • Control Reaction Temperature: While sometimes unavoidable, higher temperatures can sometimes increase the rate of side reactions.

Q4: My final pyridine product is a sticky oil, but the literature reports a crystalline solid. My NMR shows the correct product signals but also a broad peak around 3-4 ppm. What is the likely impurity?

A4: The broad peak in your ¹H NMR spectrum is very likely water.[11] Pyridines are often hygroscopic and can be difficult to dry completely.[11] The presence of water can prevent crystallization and result in an oil. To confirm, you can add a drop of D₂O to your NMR tube; the water peak should shift or disappear.[11]

Troubleshooting Guides

Issue 1: Unexpected Impurity Detected by LC-MS or NMR

This guide provides a logical workflow to identify and eliminate an unknown impurity.

G cluster_0 Impurity Identification Workflow start Unexpected Peak Detected (LC-MS/NMR) ms_check Analyze Mass Spec Data (MS, HRMS) start->ms_check nmr_check Analyze NMR Data (1H, 13C, COSY) start->nmr_check lit_search Search Literature for Known Side Products ms_check->lit_search Plausible Mass? nmr_check->lit_search Plausible Structure? impurity_id Impurity Identity Hypothesized (e.g., N-oxide, Dimer, Isomer) lit_search->impurity_id re_optimize Modify Reaction Conditions (Temp, Solvent, Reagents) impurity_id->re_optimize purification Optimize Purification (Chromatography, Recrystallization, Acid-Base Extraction) impurity_id->purification end_goal Pure Product Obtained re_optimize->end_goal purification->end_goal

Caption: A workflow for identifying and resolving unknown impurities.

Issue 2: Formation of Pyridine N-oxide

Pyridine N-oxides are a common byproduct resulting from the oxidation of the pyridine nitrogen atom.

Potential Causes & Solutions

Potential CauseTroubleshooting Steps
Use of Strong Oxidizing Agents If the synthesis does not require oxidation, ensure all reagents are free of peroxides or other oxidants.
Atmospheric Oxygen For sensitive substrates, particularly at elevated temperatures, running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidation.
Inherent Reactivity Electron-rich pyridines are more susceptible to oxidation.
Table 1: Common Impurities in Specific Pyridine Syntheses
Synthesis MethodCommon Impurity/ByproductTypical ObservationMitigation Strategy
Hantzsch 1,4-DihydropyridineYellow precipitate, less polar spot on TLC.Ensure complete oxidation with an appropriate oxidizing agent (e.g., I₂, HNO₃, MnO₂). Monitor reaction progress.[1][2]
Hantzsch (unsymmetrical) Symmetrical PyridinesFormation of two undesired symmetrical products alongside the target.Use a two-step approach: first form the Knoevenagel adduct, then add the enamine.[1][14]
Bohlmann-Rahtz Aminodiene IntermediateIntermediate may be isolated if cyclodehydration is incomplete.Increase temperature for cyclodehydration step or employ acid catalysis (e.g., acetic acid, PTSA) to lower the required temperature.[15][16]
Guareschi-Thorpe Side products from harsh conditionsComplex mixture of byproducts.Use modified, milder conditions, such as ammonium carbonate in an aqueous medium, which can lead to cleaner reactions and higher yields.[1][17]
Suzuki Cross-Coupling Homocoupled Boronic AcidByproduct with M+ corresponding to Ar-Ar from Ar-B(OH)₂.Degas all reagents thoroughly and maintain a strict inert atmosphere.[9][10]
General Pyridine N-oxidePeak at M+16 of the product.Avoid unintentional oxidation; run under inert gas if necessary. Can be reduced back to the pyridine using PPh₃.[3]
General Residual SolventsCharacteristic peaks in ¹H NMR (e.g., Toluene, Diethyl Ether).Purify by high-vacuum distillation or trituration/recrystallization from an appropriate solvent system.[11]

Experimental Protocols

Protocol 1: Removal of Dihydropyridine (DHP) Impurities

This protocol describes the in-situ oxidation of residual DHP from a Hantzsch synthesis.

Methodology:

  • Cool the completed reaction mixture to room temperature.

  • Monitor the DHP presence by TLC (DHPs are often UV-active and appear as yellow spots).

  • Add a suitable oxidizing agent portion-wise. A solution of iodine in methanol is a common choice. Add until the TLC shows complete consumption of the DHP.[18]

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the conversion is complete.

  • Work up the reaction as required, which may involve quenching excess iodine with a sodium thiosulfate solution.

  • Purify the resulting crude pyridine by column chromatography or recrystallization.

Protocol 2: Removal of Pyridine N-oxide Impurities

This protocol describes the deoxygenation of a pyridine N-oxide back to the parent pyridine.

Methodology:

  • Dissolve the crude product containing the N-oxide impurity in a suitable solvent such as toluene or acetonitrile.

  • Add 1.1 to 1.5 equivalents of triphenylphosphine (PPh₃).

  • Heat the reaction mixture to reflux and monitor the disappearance of the N-oxide by TLC or LC-MS. The reaction can take several hours.

  • Upon completion, cool the reaction mixture and concentrate it under reduced pressure.

  • The resulting residue will contain the desired pyridine and triphenylphosphine oxide. This byproduct can often be removed by column chromatography on silica gel, as it is typically more polar than the target pyridine.[3]

Protocol 3: General Purification for Removal of Non-Basic Impurities

This acid-base extraction protocol is effective for separating the basic pyridine product from non-basic organic impurities.

Methodology:

  • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The pyridine product will move into the aqueous layer as the pyridinium salt.

  • Separate the layers. The organic layer contains the non-basic impurities and can be discarded.

  • Cool the acidic aqueous layer in an ice bath and make it basic by the slow addition of a base (e.g., 10% NaOH solution or solid K₂CO₃) until the pyridine product precipitates or forms a separate layer.

  • Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate) to recover the purified pyridine.

  • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Diagram: Sources of Impurities in Hantzsch Pyridine Synthesis

G cluster_hantzsch Hantzsch Synthesis: Impurity Sources Aldehyde Aldehyde Reaction [1] Condensation [2] Cyclization Aldehyde->Reaction Ketoester1 β-Ketoester (2 eq.) Ketoester1->Reaction Ammonia Ammonia Source Ammonia->Reaction DHP 1,4-Dihydropyridine (Intermediate) Reaction->DHP Impurity_Side Side Products (e.g., from decomposition) Reaction->Impurity_Side High Temp. Impurity_SM Unreacted Starting Materials Reaction->Impurity_SM Low Temp./ Short Time Oxidation [3] Aromatization (Oxidation) DHP->Oxidation Impurity_DHP Incomplete Oxidation (Residual DHP) DHP->Impurity_DHP Stalls Here Pyridine Substituted Pyridine (Final Product) Oxidation->Pyridine Impurity_DHP->Pyridine Contaminates Impurity_Side->Pyridine Contaminates Impurity_SM->Pyridine Contaminates

Caption: Common impurity pathways in the Hantzsch pyridine synthesis.

References

Technical Support Center: Strategies for Managing Exothermic Reactions in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the management of exothermic reactions during pyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns associated with exothermic reactions in pyridine synthesis?

A1: The main safety concern is a thermal runaway reaction. This occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure. This can result in boiling of the solvent, vessel over-pressurization, and potentially an explosion. A notable incident involved the synthesis of 2-cyano-3-methylpyridine, where a runaway reaction led to a fatal accident.[1] The investigation highlighted that an omission of a solvent resulted in a higher than expected adiabatic temperature rise, causing a two-stage decomposition and catastrophic failure of the reactor.[1]

Q2: Which common pyridine synthesis reactions are known to be significantly exothermic?

A2: Several common pyridine syntheses have the potential for significant exotherms, including:

  • Hantzsch Pyridine Synthesis: This multi-component reaction can be exothermic, especially during the initial condensation steps.

  • Chichibabin Amination Reaction: This reaction is typically run at high temperatures and involves highly reactive reagents like sodium amide, posing a significant thermal hazard.[2][3]

  • Kröhnke Pyridine Synthesis: The reaction conditions, often involving heating in solvents like glacial acetic acid, can lead to exothermic events if not properly controlled.[4][5]

  • Acylation and Alkylation Reactions: The functionalization of the pyridine ring can be highly exothermic.

Q3: What are the key indicators of a potential thermal runaway?

A3: Key indicators to monitor during a reaction include:

  • A sudden, unexpected increase in temperature that does not stabilize with cooling.

  • A rapid increase in pressure within the reaction vessel.

  • Noticeable changes in the reaction mixture's color or viscosity, or vigorous gas evolution.

  • Failure of the cooling system to reduce the reactor temperature.

Q4: How can I proactively assess the thermal hazards of my pyridine synthesis?

A4: A thorough thermal hazard assessment is crucial before scaling up any reaction. Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) can provide critical data on the heat of reaction, onset temperature of decomposition, and the maximum temperature of the synthesis reaction (MTSR). This data is essential for ensuring that the cooling capacity of the reactor is sufficient to handle the heat generated.

Troubleshooting Guides

Issue 1: Unexpectedly Strong Exotherm During Hantzsch Pyridine Synthesis

Symptoms:

  • Rapid temperature spike after the addition of reagents.

  • Solvent boiling even with active cooling.

  • Formation of dark-colored byproducts.

Possible Causes:

  • All-at-once reagent addition: Adding all reactants simultaneously can lead to an uncontrolled initial reaction rate.

  • Inadequate cooling: The cooling system may not have the capacity to remove the heat generated at the reaction's peak rate.

  • High concentration of reactants: More concentrated reactions will generate heat more rapidly in a smaller volume.

Solutions:

StrategyDescriptionKey Parameters to Control
Controlled Reagent Addition Add one of the reactants (e.g., the aldehyde) dropwise or via a syringe pump to the mixture of the other components.Addition Rate, Internal Temperature
Increased Solvent Volume Diluting the reaction mixture increases the thermal mass, which can help absorb the heat generated.Reactant Concentration
Lower Initial Temperature Start the reaction at a lower temperature to slow down the initial rate of reaction.Initial Reaction Temperature
Use of a Refluxing Solvent A solvent at reflux can help dissipate heat through vaporization, provided the condenser is efficient.Solvent Choice, Condenser Efficiency
Issue 2: Difficulty Controlling Temperature in Chichibabin Amination

Symptoms:

  • Localized hotspots in the reaction mixture.

  • Inconsistent reaction progress and yield.

  • Decomposition of starting materials or products.

Possible Causes:

  • Heterogeneous reaction mixture: Poor mixing of the solid sodium amide can lead to localized areas of high reactivity.

  • High reaction temperature: While necessary, excessively high temperatures can lead to side reactions and decomposition.[2]

Solutions:

StrategyDescriptionKey Parameters to Control
Improved Agitation Ensure efficient stirring to maintain a homogeneous suspension of sodium amide and prevent the formation of hotspots.Stirring Speed, Impeller Design
Optimized Temperature Control Use a temperature controller with a calibrated probe to maintain the reaction temperature within a narrow, optimal range. The ideal temperature is the lowest at which hydrogen evolution is observed.[2]Reaction Temperature
Solvent Selection The reaction can be run in aprotic solvents like xylene or in liquid ammonia at lower temperatures for more sensitive substrates.[3]Solvent, Temperature

Experimental Protocols

Protocol 1: Controlled Hantzsch Pyridine Synthesis

This protocol describes the synthesis of a 1,4-dihydropyridine with controlled addition to manage the exotherm.

Materials:

  • Aldehyde (10 mmol)

  • Ethyl acetoacetate (20 mmol)

  • Ammonium acetate (15 mmol)

  • Ethanol (50 mL)

  • Reaction flask with a dropping funnel, magnetic stirrer, condenser, and temperature probe.

  • Cooling bath (ice-water or other coolant).

Procedure:

  • In the reaction flask, dissolve the ethyl acetoacetate and ammonium acetate in ethanol.

  • Place the flask in the cooling bath and begin stirring. Monitor the internal temperature.

  • Dissolve the aldehyde in a small amount of ethanol and place it in the dropping funnel.

  • Once the reaction mixture has reached the desired initial temperature (e.g., 10-15 °C), begin the dropwise addition of the aldehyde solution.

  • Maintain a steady addition rate, ensuring the internal temperature does not exceed a predetermined limit (e.g., 25-30 °C). Adjust the addition rate and cooling as necessary.

  • After the addition is complete, allow the reaction to stir at room temperature or with gentle heating to drive it to completion, while continuing to monitor the temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated by cooling the mixture and collecting the precipitated solid by filtration.

Protocol 2: Exotherm Management in Pyridine Synthesis using Flow Chemistry

Flow chemistry offers excellent control over exothermic reactions due to the high surface-area-to-volume ratio of the reactor, which allows for efficient heat exchange.[6]

Equipment:

  • Two syringe pumps

  • T-mixer

  • Tubular reactor (e.g., PFA tubing) of a known volume

  • Temperature-controlled bath or heating block for the reactor

  • Back-pressure regulator

  • Collection flask

Procedure:

  • Reagent Preparation:

    • Solution A: Dissolve the aldehyde and ethyl acetoacetate in ethanol.

    • Solution B: Dissolve ammonium acetate in ethanol.

  • System Setup:

    • Set up the flow chemistry system as shown in the diagram below.

    • Immerse the tubular reactor in the temperature-controlled bath set to the desired reaction temperature.

  • Reaction Execution:

    • Pump solutions A and B at equal flow rates into the T-mixer. The total flow rate will determine the residence time in the reactor.

    • The reaction mixture flows through the heated tubular reactor. The exotherm is rapidly dissipated through the walls of the tubing to the surrounding bath.

    • The product stream exits the reactor, passes through the back-pressure regulator, and is collected in the collection flask.

  • Optimization:

    • The reaction temperature, flow rate (residence time), and reagent concentrations can be easily varied to optimize the reaction conditions for yield and safety.

Visualizations

Troubleshooting Thermal Runaway

Troubleshooting_Thermal_Runaway start Unexpected Temperature Rise Detected check_cooling Is the cooling system functioning correctly? start->check_cooling stop_addition Immediately stop all reagent addition check_cooling->stop_addition Yes/No increase_cooling Increase cooling to maximum capacity stop_addition->increase_cooling monitor_pressure Monitor reactor pressure closely increase_cooling->monitor_pressure emergency_quench Prepare for emergency quenching (if safe and available) evacuate Evacuate the area if pressure rises uncontrollably emergency_quench->evacuate stabilized Reaction Stabilized monitor_pressure->stabilized Temperature Decreasing runaway Thermal Runaway Continues monitor_pressure->runaway Pressure Rising investigate_cause Investigate root cause after stabilization (e.g., reagent concentration, addition rate, cooling failure) stabilized->investigate_cause runaway->emergency_quench

Caption: A decision-making workflow for responding to a thermal runaway event.

Experimental Workflow for Controlled Reagent Addition

Controlled_Addition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up reagents_flask Charge Flask with Initial Reagents and Solvent reagent_funnel Prepare Second Reagent in Dropping Funnel reagents_flask->reagent_funnel setup_cooling Set up Cooling Bath and Temperature Monitoring reagent_funnel->setup_cooling start_addition Begin Controlled Addition setup_cooling->start_addition monitor_temp Monitor Internal Temperature Continuously start_addition->monitor_temp adjust_rate Adjust Addition Rate to Maintain Temperature monitor_temp->adjust_rate If Temp > Setpoint complete_addition Complete Reagent Addition monitor_temp->complete_addition If Temp <= Setpoint adjust_rate->start_addition stir_to_completion Stir to Reaction Completion complete_addition->stir_to_completion isolate_product Isolate Crude Product stir_to_completion->isolate_product purify_product Purify Product isolate_product->purify_product

Caption: A logical workflow for performing an exothermic reaction with controlled reagent addition.

References

Technical Support Center: Preventing Decarboxylation as a Side Reaction in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent unwanted decarboxylation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a concern in pyridine synthesis?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). While sometimes a desired subsequent step, unwanted decarboxylation during the main pyridine ring formation can lead to the loss of a critical functional group, resulting in the formation of an undesired byproduct and a lower yield of the target pyridine carboxylic acid. The stability of the carboxylic acid group is influenced by its position on the pyridine ring, with pyridine-2-carboxylic acids being particularly susceptible to decarboxylation.[1]

Q2: Which common pyridine synthesis methods are prone to unwanted decarboxylation?

A2: Several classical pyridine syntheses can be susceptible to unwanted decarboxylation, especially under harsh reaction conditions such as high temperatures or extreme pH. These include:

  • Hantzsch Pyridine Synthesis: While often followed by a deliberate decarboxylation step, premature loss of the carboxyl group can occur.

  • Guareschi-Thorpe Pyridine Synthesis: The conditions used can sometimes lead to the decarboxylation of the intermediate or final pyridine product.

  • Bohlmann-Rahtz Pyridine Synthesis: This method can involve high temperatures, which can promote decarboxylation.

  • Kröhnke Pyridine Synthesis: Side reactions, including decarboxylation, can be a challenge, impacting the yield of the desired substituted pyridine.[2]

Q3: What are the general strategies to prevent unwanted decarboxylation?

A3: The primary strategies to minimize unwanted decarboxylation include:

  • Reaction Condition Optimization: Employing milder reaction conditions, such as lower temperatures and controlled pH, is crucial.

  • Catalyst Selection: Utilizing specific catalysts can promote the desired cyclization reaction over decarboxylation.

  • Use of Protecting Groups: Temporarily protecting the carboxylic acid functionality as an ester or another suitable group can prevent its loss during the reaction.

  • Microwave-Assisted Synthesis: This technique can sometimes offer faster reaction times at controlled temperatures, potentially reducing the opportunity for side reactions like decarboxylation.

Troubleshooting Guides

This section provides specific troubleshooting advice for preventing decarboxylation in common pyridine synthesis methods.

Hantzsch Pyridine Synthesis

Problem: I am losing the carboxylic acid group during my Hantzsch synthesis, even before the final intended decarboxylation step.

Possible Causes and Solutions:

Possible Cause Solution Explanation
High Reaction Temperature Optimize the reaction temperature by screening a range of lower temperatures (e.g., 80°C, 100°C, 120°C).[2]High temperatures provide the activation energy for decarboxylation. Finding the minimum temperature required for cyclization can significantly reduce this side reaction.
Strongly Acidic or Basic Conditions Use a buffered system or a milder catalyst. For instance, using a glycine-HCl buffer in aqueous media has been shown to be effective.[3]Extreme pH can catalyze the removal of the carboxyl group. A buffered environment helps maintain a pH range where the carboxylic acid is more stable.
Prolonged Reaction Times Monitor the reaction closely using TLC or HPLC and work it up as soon as the starting materials are consumed.Extended exposure to reaction conditions, even at moderate temperatures, can lead to gradual decarboxylation.

Experimental Protocol: Hantzsch Synthesis with pH Control

A green and efficient Hantzsch reaction can be performed in a glycine-HCl buffer, which acts as both the solvent and a catalyst, avoiding the need for harsh organic solvents and catalysts.

  • Reactants: Aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium carbonate (1 mmol).

  • Solvent/Catalyst: Glycine-HCl buffer solution.

  • Procedure: The reactants are mixed in the buffer solution and stirred at a controlled temperature. The reaction progress is monitored by TLC.

  • Observation: Acidic buffer conditions have been shown to lead to considerably higher yields compared to alkaline buffers.[3]

Guareschi-Thorpe Pyridine Synthesis

Problem: My Guareschi-Thorpe synthesis is yielding a significant amount of the decarboxylated pyridine as a byproduct.

Possible Causes and Solutions:

Possible Cause Solution Explanation
Harsh Reaction Medium Employ a milder, buffered reaction system. An advanced Guareschi-Thorpe synthesis using ammonium carbonate in an aqueous medium has been developed.[4][5]Ammonium carbonate acts as both a nitrogen source and a pH-controlled agent, providing a less harsh environment for the carboxylic acid group.[4]
High Temperature If using traditional methods, try to lower the reaction temperature and extend the reaction time, monitoring carefully for product formation versus byproduct formation.As with other syntheses, heat is a major driver of decarboxylation.
Use of Strong Acids or Bases Avoid the use of strong mineral acids or bases as catalysts. Consider organocatalysts like Chitosan.[6][7]Chitosan has been identified as a heterogeneous catalyst that can promote a modified, regioselective Guareschi-Thorpe synthesis under milder conditions.[6][7]

Experimental Protocol: Advanced Guareschi-Thorpe Synthesis

This protocol utilizes an environmentally friendly aqueous system.

  • Reactants: 1,3-dicarbonyl compound (1 mmol), alkyl cyanoacetate (1 mmol), and ammonium carbonate (2 mmol).

  • Solvent: A 1:1 mixture of Ethanol and Water.

  • Procedure: The mixture is stirred at 80°C. The product often precipitates from the reaction mixture upon formation.

  • Work-up: After completion, cold water is added, and the solid product is collected by filtration. This method boasts high yields and purities with a simple work-up.[4]

Bohlmann-Rahtz Pyridine Synthesis

Problem: The high temperatures required for the cyclodehydration step in my Bohlmann-Rahtz synthesis are causing decarboxylation.

Possible Causes and Solutions:

Possible Cause Solution Explanation
High Temperature for Cyclodehydration Utilize a catalyst to lower the required temperature. Acetic acid, Amberlyst 15 ion-exchange resin, zinc bromide (II), or ytterbium triflate (III) can be effective.[8]These catalysts facilitate the cyclodehydration step, allowing the reaction to proceed at a lower temperature and thus minimizing thermal decarboxylation.
Thermal Instability of Intermediates Consider a one-pot procedure using microwave irradiation.Microwave heating can rapidly bring the reaction to the desired temperature and often leads to shorter reaction times, reducing the overall thermal stress on the molecule.[9][10]

Experimental Protocol: Modified One-Pot Bohlmann-Rahtz Synthesis

This modified procedure avoids the need for isolating the intermediate and uses milder conditions.

  • Reactants: Enamino ester and alkynone.

  • Catalyst/Solvent: Acetic acid or Amberlyst 15 ion exchange resin in a suitable solvent.

  • Procedure: The reactants are combined with the catalyst and heated at a lower temperature (e.g., 50°C).

  • Advantage: This one-step process provides highly functionalized pyridines in good to excellent yields without the need for the traditional high-temperature cyclodehydration step.

Kröhnke Pyridine Synthesis

Problem: I am observing low yields and the formation of decarboxylated byproducts in my Kröhnke synthesis.

Possible Causes and Solutions:

Possible Cause Solution Explanation
Side Reactions Carefully control the reaction temperature and stoichiometry.[11] Maintaining the optimal temperature is critical to improve selectivity.[11]The Kröhnke synthesis can be prone to side reactions, including those that may lead to decarboxylation. Precise control over reaction parameters is key.
Reagent Purity Ensure all starting materials, especially the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound, are of high purity.[2]Impurities can catalyze side reactions or interfere with the desired reaction pathway.[2]
Prolonged Reaction Time Monitor the reaction progress by TLC and stop the reaction once the starting materials are consumed to avoid product degradation.[2]Over-exposure to the reaction conditions can lead to the decomposition of the desired product.

Protecting Group Strategy to Prevent Decarboxylation

When the carboxylic acid group is particularly labile or the required reaction conditions are harsh, protecting the carboxylic acid as an ester is a viable strategy.

Workflow for a Protecting Group Approach:

ProtectingGroupWorkflow Start Pyridine Precursor with Carboxylic Acid Protect Esterification (e.g., with Methanol/H+) Start->Protect Protect Pyridine_Synth Pyridine Synthesis (Hantzsch, etc.) Protect->Pyridine_Synth Protected Precursor Deprotect Ester Hydrolysis (e.g., with NaOH then H+) Pyridine_Synth->Deprotect Protected Pyridine End Final Pyridine Carboxylic Acid Deprotect->End Deprotect

Caption: A typical workflow involving the use of an ester protecting group.

Common Ester Protecting Groups for Carboxylic Acids:

Protecting Group Protection Reagent Deprotection Condition
Methyl Ester Methanol, Acid CatalystBase- or Acid-catalyzed hydrolysis
Ethyl Ester Ethanol, Acid CatalystBase- or Acid-catalyzed hydrolysis
tert-Butyl Ester Isobutylene, Acid CatalystAcid-catalyzed hydrolysis (e.g., TFA)
Benzyl Ester Benzyl alcohol, Acid CatalystHydrogenolysis (H₂, Pd/C)

Signaling Pathways and Logical Relationships

The decision-making process for troubleshooting unwanted decarboxylation can be visualized as follows:

TroubleshootingDecarboxylation Start Unwanted Decarboxylation Observed Check_Temp Is Reaction Temperature High? Start->Check_Temp Check_pH Are Harsh Acidic/Basic Conditions Used? Check_Temp->Check_pH No Lower_Temp Lower Reaction Temperature & Monitor Check_Temp->Lower_Temp Yes Check_Time Is Reaction Time Prolonged? Check_pH->Check_Time No Use_Buffer Use Buffer or Milder Catalyst Check_pH->Use_Buffer Yes Consider_PG Is the Carboxylic Acid Intrinsically Labile? Check_Time->Consider_PG No Optimize_Time Optimize Reaction Time (Monitor by TLC/HPLC) Check_Time->Optimize_Time Yes Use_PG Use Protecting Group (e.g., Ester) Consider_PG->Use_PG Yes End Problem Solved Consider_PG->End No Lower_Temp->End Use_Buffer->End Optimize_Time->End Use_PG->End

Caption: A decision tree for troubleshooting unwanted decarboxylation.

References

Addressing incomplete cyclization in the Kröhnke pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges related to the Kröhnke pyridine synthesis, with a particular focus on incomplete cyclization.

Troubleshooting Guide & FAQs

This section provides answers to specific issues that may arise during the Kröhnke pyridine synthesis, offering actionable solutions to improve reaction outcomes.

Frequently Asked Questions

Q1: What are the primary causes of incomplete cyclization and low yields in the Kröhnke pyridine synthesis?

A1: Incomplete cyclization, often leading to low or no product yield, can be attributed to several factors. A systematic approach to troubleshooting is recommended, starting with the quality of the reagents and then moving to the reaction conditions.[1]

  • Reagent Quality:

    • α,β-Unsaturated Carbonyl Compound (e.g., Chalcone): The purity of this starting material is crucial. It should be free from polymerization or degradation products, which can occur with improper storage.[1] It is advisable to use freshly prepared or purified chalcones.

    • α-Pyridinium Methyl Ketone Salt: This key reactant must be completely dry, as moisture can impede the reaction.[1]

    • Ammonium Source: Ammonium acetate is the most common nitrogen source and should be of high purity.[2]

  • Reaction Conditions:

    • Temperature: The reaction temperature is a critical parameter. While generally conducted under mild conditions, temperatures should typically not exceed 140°C.[2] Insufficient heat can lead to an incomplete reaction, whereas excessive temperatures can promote side reactions and decomposition.[2]

    • Reaction Time: It is essential to allow the reaction to proceed for a sufficient duration. Reaction progress should be monitored using techniques like Thin Layer Chromatography (TLC).[1]

Q2: I'm observing significant side product formation. How can I enhance the selectivity of my reaction?

A2: The formation of byproducts is a common reason for reduced yields. Understanding and mitigating potential side reactions is key to improving selectivity.

  • Common Side Reactions:

    • Michael Addition Products: The initial step of the synthesis is a Michael addition. Incomplete cyclization can result in the accumulation of the 1,5-dicarbonyl intermediate.[2]

    • Self-Condensation: The α,β-unsaturated carbonyl compound can undergo self-condensation, particularly at elevated temperatures.[1]

    • Benzo[a]indolizine Derivatives: The formation of these derivatives is a known side reaction, especially with certain substituted pyridinium salts.[1]

  • Strategies to Minimize Side Products:

    • Control Stoichiometry: Using the correct molar ratios of reactants is critical to avoid side reactions favored by an excess of one component.

    • Temperature Management: Maintaining the optimal reaction temperature is crucial. A lower temperature with a longer reaction time can often improve selectivity.

    • Order of Addition: The sequence of adding reagents can influence the reaction's outcome and should be considered as a variable for optimization.

Q3: What are the optimal solvent and temperature for the Kröhnke synthesis?

A3: The ideal solvent and temperature are highly dependent on the specific substrates being used. However, some general guidelines can be followed.[2]

  • Solvents:

    • Glacial Acetic Acid: This is often the solvent of choice as it can also act as a catalyst, especially when ammonium acetate is the nitrogen source.[2]

    • Methanol/Ethanol: These are also commonly employed solvents.

    • Solvent-Free: For the synthesis of some compounds, like 2,4,6-triarylpyridines, solvent-free conditions at high temperatures have proven effective and can simplify the purification process.[2]

  • Temperature:

    • The reaction is typically conducted at elevated temperatures, often at the reflux temperature of the chosen solvent. A general range is between 80-140°C.[2] It is recommended to start at a lower temperature and gradually increase it if the reaction is sluggish, while monitoring the progress.[2]

Q4: Are there alternative nitrogen sources to ammonium acetate?

A4: While ammonium acetate is the most common and generally effective nitrogen source, other ammonia surrogates can be used.[3] For instance, a combination of TMSOTf and hexamethyldisilane (HMDS) has been successfully employed as a nitrogen source under microwave irradiation conditions.[4]

Data Presentation

The following tables summarize quantitative data on the impact of various reaction conditions on the yield of the Kröhnke pyridine synthesis.

Table 1: Effect of Solvent and Temperature on Yield

α-Pyridinium Salt Precursorα,β-Unsaturated CarbonylSolventTemperature (°C)Time (h)Yield (%)
N-phenacylpyridinium bromideChalconeGlacial Acetic Acid1204-6High (not specified)
Acetophenone/Benzaldehyde (in situ)EthanolReflux4-8High (not specified)
Chalcone(Solvent-Free)120-1301-297

Table 2: Yields of 2,4,6-Triarylpyridines from a Solvent-Free Kröhnke Synthesis

EntryArAr'Yield (%)
1aC₆H₅C₆H₅97
1b4-MeC₆H₄C₆H₅97
1c4-ClC₆H₄C₆H₅94
1d4-MeOC₆H₄C₆H₅95
1e4-MeC₆H₄4-MeC₆H₄94
1f4-MeOC₆H₄4-MeOC₆H₄95
1g4-ClC₆H₄4-ClC₆H₄94

Reaction conditions: Chalcone (1 mmol), NH₄OAc (5 mmol), 120-130°C.

Experimental Protocols

This section provides detailed methodologies for the preparation of key starting materials and for carrying out the Kröhnke pyridine synthesis.

Protocol 1: Synthesis of N-Phenacylpyridinium Bromide

  • Materials:

    • 2-Bromoacetophenone

    • Pyridine

    • Acetone

  • Procedure:

    • Dissolve 2-bromoacetophenone (1.0 equiv) in a minimal amount of acetone.

    • To this solution, add pyridine (1.1 equiv) dropwise with stirring at room temperature. A precipitate will form.

    • Continue stirring for 1-2 hours to ensure the reaction is complete.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold acetone to remove any unreacted starting materials.

    • Dry the product under vacuum to yield N-phenacylpyridinium bromide as a white solid.

Protocol 2: Synthesis and Purification of Chalcones

  • Materials:

    • Appropriate aromatic ketone

    • Appropriate aromatic aldehyde

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

    • Ethanol

  • Procedure:

    • Dissolve the aromatic ketone and aromatic aldehyde in ethanol.

    • Slowly add an aqueous solution of NaOH or KOH while stirring at room temperature.

    • Continue stirring until a precipitate forms.

    • Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol.

    • Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure intermediate.

Protocol 3: Classical Kröhnke Pyridine Synthesis of 2,4,6-Triphenylpyridine

  • Materials:

    • N-Phenacylpyridinium bromide (1.0 equiv)

    • Chalcone (1,3-diphenyl-2-propen-1-one) (1.0 equiv)

    • Ammonium acetate (10 equiv)

    • Glacial acetic acid

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine N-phenacylpyridinium bromide, chalcone, and a large excess of ammonium acetate.

    • Add glacial acetic acid as the solvent.

    • Heat the reaction mixture to reflux (approximately 120°C) and maintain for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • Once complete, allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into a beaker of ice water with stirring to precipitate the product.

    • Collect the solid product by vacuum filtration.

    • Wash the solid thoroughly with water and then with a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,4,6-triphenylpyridine.

Protocol 4: One-Pot, Solvent-Free Kröhnke Synthesis of 2,4,6-Triarylpyridines

  • Materials:

    • Substituted acetophenone (2.0 equiv)

    • Substituted benzaldehyde (1.0 equiv)

    • Ammonium acetate (excess)

  • Procedure:

    • In a flask, thoroughly mix the substituted acetophenone, substituted benzaldehyde, and ammonium acetate.

    • Heat the solvent-free mixture at 120-140°C for 2-4 hours. The mixture will melt and then solidify upon completion.

    • Allow the mixture to cool to room temperature.

    • Treat the solid residue with water and break it up.

    • Collect the crude product by vacuum filtration and wash it with water.

    • Purify the product by recrystallization from an appropriate solvent (e.g., ethanol).

Visualizations

Kröhnke Pyridine Synthesis Mechanism

Kröhnke_Mechanism ylide Pyridinium Ylide dicarbonyl 1,5-Dicarbonyl Intermediate ylide->dicarbonyl Michael Addition enone α,β-Unsaturated Carbonyl enone->dicarbonyl dihydropyridine Dihydropyridine Intermediate dicarbonyl->dihydropyridine Cyclization pyridine Substituted Pyridine dihydropyridine->pyridine Aromatization (Dehydration) h2o H₂O nh3 NH₃ (from NH₄OAc) nh3->dihydropyridine

Caption: The reaction mechanism of the Kröhnke pyridine synthesis.

Troubleshooting Workflow for Incomplete Cyclization

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_reagents Step 1: Verify Reagent Quality start->check_reagents reagent_purity Impure/Wet Starting Materials? check_reagents->reagent_purity Yes check_conditions Step 2: Evaluate Reaction Conditions check_reagents->check_conditions No purify Action: Purify/Dry Reagents (Recrystallize, Distill, etc.) reagent_purity->purify purify->start Re-run Reaction temp_time Suboptimal Temperature/Time? check_conditions->temp_time Yes check_side_reactions Step 3: Investigate Side Reactions check_conditions->check_side_reactions No optimize_conditions Action: Optimize Temperature & Reaction Time (Monitor by TLC) temp_time->optimize_conditions optimize_conditions->start Re-run Reaction side_products Side Products Detected? check_side_reactions->side_products Yes end Improved Yield check_side_reactions->end No, other issue adjust_stoichiometry Action: Adjust Stoichiometry & Consider Order of Addition side_products->adjust_stoichiometry adjust_stoichiometry->start Re-run Reaction

Caption: A logical workflow for troubleshooting low yields.

Proposed Mechanism for Benzo[a]indolizine Side Product Formation

Side_Reaction_Mechanism start Pyridinium Ylide vinyl_ylide Vinylpyridinium Ylide (Intermediate) start->vinyl_ylide Reaction with activated species electrocyclization 1,5-Electrocyclization vinyl_ylide->electrocyclization dihydroindolizine Dihydroindolizine Intermediate electrocyclization->dihydroindolizine benzoindolizine Benzo[a]indolizine (Side Product) dihydroindolizine->benzoindolizine Aromatization

Caption: Formation of a common side product.

References

Technical Support Center: Enhancing Regioselectivity in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and guidance on controlling regioselectivity in your pyridine synthesis reactions. Below, you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides for common pyridine synthesis methodologies, presented in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Issues in Pyridine Synthesis

Q1: My pyridine synthesis is resulting in a mixture of regioisomers. What are the general factors I should consider to improve regioselectivity?

A1: Achieving high regioselectivity in pyridine synthesis is a common challenge. The formation of regioisomers is influenced by a combination of electronic and steric factors of your substrates, as well as the reaction conditions. Here are the key aspects to investigate:

  • Substituent Effects: The electronic nature (electron-donating or electron-withdrawing) and steric bulk of the substituents on your starting materials play a crucial role in directing the cyclization. For instance, in nucleophilic aromatic substitution on pyridines, bulky groups near the C2 position can favor attack at the more accessible C4 position.[1]

  • Reaction Conditions:

    • Catalyst: The choice of catalyst (acidic, basic, organometallic) can significantly influence the reaction pathway and, consequently, the regiochemical outcome.

    • Solvent: The polarity and hydrogen-bonding capability of the solvent can affect the stability of intermediates and transition states, thereby altering the ratio of regioisomers.[1] For example, in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, a 16:1 selectivity for the C2 isomer was observed in dichloromethane (DCM), which could be switched to a 2:1 selectivity for the C6 isomer in dimethyl sulfoxide (DMSO).[1]

    • Temperature: Reaction temperature can impact the kinetic versus thermodynamic control of the reaction, leading to different product distributions.

  • Protecting Groups: Employing protecting groups can be a powerful strategy to block certain reactive sites and direct the reaction to the desired position. A bulky protecting group can sterically hinder one position, favoring reaction at another.

Troubleshooting Specific Pyridine Syntheses

Hantzsch Pyridine Synthesis

Q2: I am performing a Hantzsch synthesis with an unsymmetrical β-dicarbonyl compound and obtaining a mixture of regioisomers. How can I control the regioselectivity?

A2: The regioselectivity in the Hantzsch synthesis with unsymmetrical β-dicarbonyl compounds is a well-known challenge. The outcome depends on which carbonyl group preferentially reacts with the enamine intermediate. Here are some strategies to enhance regioselectivity:

  • Stepwise Synthesis: Instead of a one-pot reaction, a stepwise approach often provides better control. You can pre-form the enamine from one of the β-dicarbonyl compounds and then react it with the second β-dicarbonyl and the aldehyde.

  • Influence of Substituents: The inherent reactivity of the two carbonyl groups in the unsymmetrical dicarbonyl compound will be a primary determinant. A more electrophilic carbonyl group is more likely to react with the enamine.

  • Reaction Conditions: While the classical Hantzsch reaction has its limitations in controlling regioselectivity with unsymmetrical precursors, exploring different catalysts and solvents can sometimes influence the product ratio.

Quantitative Data: Hantzsch Synthesis Regioselectivity

Aldehydeβ-Ketoester 1β-Ketoester 2CatalystSolventRegioisomeric RatioReference
BenzaldehydeEthyl acetoacetate3-OxopentanenitrileL-prolineEthanol85 : 15(Exemplary data)
4-NitrobenzaldehydeMethyl acetoacetate1-Phenyl-1,3-butanedionePiperidineMethanol70 : 30(Exemplary data)

Note: The data in this table is illustrative and intended to show how reaction parameters can be systematically presented. Actual experimental results will vary based on specific substrates and conditions.

Experimental Protocol: Modified Hantzsch Synthesis

A mixture of an aldehyde (1 mmol), a β-ketoester (1 mmol), another β-dicarbonyl compound (1 mmol), and a nitrogen source like ammonium acetate (1.2 mmol) is stirred in a solvent such as ethanol (10 mL). A catalyst, for example, a few drops of acetic acid or a catalytic amount of an organocast, can be added. The reaction mixture is typically heated to reflux and monitored by Thin Layer Chromatography (TLC). After completion, the mixture is cooled, and the product is isolated by filtration or extraction. The resulting dihydropyridine is then oxidized to the corresponding pyridine using an oxidizing agent like nitric acid or ceric ammonium nitrate.

Bohlmann-Rahtz Pyridine Synthesis

Q3: My Bohlmann-Rahtz synthesis is giving low yields and side products. How can I improve the reaction and ensure the desired regiochemistry?

A3: The Bohlmann-Rahtz synthesis, which involves the condensation of an enamine with an ethynylketone, can be sensitive to reaction conditions. High temperatures are often required for the cyclodehydration step, which can lead to decomposition and side reactions.

  • Catalyst Selection: The use of an acid catalyst can significantly lower the temperature required for cyclodehydration, improving yields and reducing byproducts. Catalysts such as acetic acid, Amberlyst 15 ion-exchange resin, zinc bromide, or ytterbium triflate have been shown to be effective.

  • One-Pot Procedure: Modified one-pot procedures have been developed where the enamine is generated in situ, which can be more efficient and avoid the isolation of potentially unstable intermediates.

  • Regiocontrol: The regioselectivity of the initial Michael addition of the enamine to the ethynylketone is generally high and dictated by the electronic and steric properties of the substituents on both reactants. The less sterically hindered orientation is typically favored.

Quantitative Data: Bohlmann-Rahtz Catalyst Effect on Yield

EnamineAlkynoneCatalystTemperatureYield (%)
Ethyl 3-aminocrotonate1-Phenylprop-2-yn-1-oneAcetic Acid50°C85
Ethyl 3-aminocrotonate1-Phenylprop-2-yn-1-oneAmberlyst 1550°C90
Ethyl 3-aminocrotonateBut-3-yn-2-oneNone140°C60
Ethyl 3-aminocrotonateBut-3-yn-2-oneYtterbium(III) triflateReflux (Toluene)75

Experimental Protocol: Acid-Catalyzed Bohlmann-Rahtz Synthesis

To a solution of the enamine (e.g., ethyl β-aminocrotonate, 1 mmol) and an alkynone (1.2 mmol) in toluene (5 mL), add a catalytic amount of acetic acid (e.g., 1 mL). Stir the mixture at 50°C and monitor the reaction by TLC. Upon completion, the reaction mixture is cooled, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by column chromatography.

Kröhnke Pyridine Synthesis

Q4: I am having trouble with the regioselectivity of my Kröhnke pyridine synthesis when using an unsymmetrical α,β-unsaturated carbonyl compound. What factors determine the regiochemical outcome?

A4: The Kröhnke synthesis involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound. When the Michael acceptor is unsymmetrical, the regioselectivity of the initial Michael addition is the key determining step.

  • Electronic Effects: The position of electron-withdrawing and electron-donating groups on the α,β-unsaturated carbonyl compound will direct the nucleophilic attack of the pyridinium ylide. The ylide will preferentially attack the more electrophilic β-carbon.

  • Steric Hindrance: Bulky substituents on the α,β-unsaturated carbonyl can hinder the approach of the nucleophile, favoring attack at the less sterically crowded position.

Experimental Protocol: General Kröhnke Pyridine Synthesis

  • Preparation of the Pyridinium Salt: An α-bromo ketone (1 equiv) is reacted with pyridine (1.1 equiv) in a solvent like acetone at room temperature to form the α-pyridinium methyl ketone salt, which often precipitates and can be collected by filtration.

  • Pyridine Formation: The pyridinium salt (1 equiv), an α,β-unsaturated carbonyl compound (1 equiv), and ammonium acetate (an excess, ~8-10 equiv) are refluxed in glacial acetic acid. The reaction is monitored by TLC. After completion, the mixture is cooled and poured into ice water to precipitate the product, which is then collected by filtration and can be purified by recrystallization.

Guareschi-Thorpe Pyridine Synthesis

Q5: My Guareschi-Thorpe synthesis is not proceeding cleanly. What are the common pitfalls and how can I improve the reaction?

A5: The Guareschi-Thorpe synthesis condenses a cyanoacetic ester or cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a nitrogen source, typically ammonia or an ammonium salt.

  • pH Control: The reaction is sensitive to pH. Using a buffered system, such as ammonium carbonate in an aqueous medium, can serve as both the nitrogen source and a pH controller, leading to higher yields and cleaner reactions.[2][3]

  • Reaction Medium: While traditional methods often use organic solvents, performing the reaction in an aqueous medium or a mixture of water and ethanol can be more environmentally friendly and can facilitate product precipitation and purification.[2][3]

  • Reactant Purity: Ensure the purity of your starting materials, as impurities can lead to side reactions.

Experimental Protocol: Modified Guareschi-Thorpe Synthesis

A mixture of a 1,3-dicarbonyl compound (1 mmol), an alkyl cyanoacetate (1 mmol), and ammonium carbonate (2 mmol) is heated in a 1:1 mixture of water and ethanol (2 mL) at 80°C.[3] The reaction progress is monitored by TLC. Often, the product precipitates from the reaction mixture upon cooling. The solid can be collected by filtration, washed with cold water, and dried.

Visualizing Reaction Workflows and Troubleshooting

To further assist in your experimental design and troubleshooting, the following diagrams illustrate key workflows and decision-making processes.

DOT Script for General Pyridine Synthesis Troubleshooting

Troubleshooting_Pyridine_Synthesis start Low Regioselectivity Observed check_reactants Analyze Reactant Structures (Steric & Electronic Effects) start->check_reactants check_conditions Evaluate Reaction Conditions start->check_conditions sub_sterics Steric Hindrance Dominant? check_reactants->sub_sterics sub_electronics Electronic Effects Dominant? check_reactants->sub_electronics cond_catalyst Optimize Catalyst (Acidic, Basic, Metal-based) check_conditions->cond_catalyst cond_solvent Screen Solvents (Polarity, H-bonding) check_conditions->cond_solvent cond_temp Vary Temperature (Kinetic vs. Thermodynamic Control) check_conditions->cond_temp modify_sterics Modify Substituents to Reduce Steric Hindrance at Desired Site sub_sterics->modify_sterics Yes use_pg Introduce a Bulky Protecting Group to Block Undesired Site sub_sterics->use_pg Yes modify_electronics Change Substituents to Alter Electronic Properties (e.g., EDG vs. EWG) sub_electronics->modify_electronics Yes end_point Improved Regioselectivity modify_sterics->end_point use_pg->end_point modify_electronics->end_point cond_catalyst->end_point cond_solvent->end_point cond_temp->end_point

Caption: A decision tree for troubleshooting low regioselectivity in pyridine synthesis.

DOT Script for Hantzsch Synthesis Workflow

Hantzsch_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification aldehyde Aldehyde mix Mix Reactants in Solvent with Catalyst aldehyde->mix beta_keto1 β-Dicarbonyl 1 beta_keto1->mix beta_keto2 β-Dicarbonyl 2 (for unsymmetrical synthesis) beta_keto2->mix nitrogen_source Nitrogen Source (e.g., NH4OAc) nitrogen_source->mix reflux Heat to Reflux mix->reflux monitor Monitor by TLC reflux->monitor cool Cool Reaction monitor->cool isolate_dhp Isolate Dihydropyridine (Filtration/Extraction) cool->isolate_dhp oxidize Oxidize to Pyridine isolate_dhp->oxidize purify Purify Final Product (Chromatography/Recrystallization) oxidize->purify

Caption: A general experimental workflow for the Hantzsch pyridine synthesis.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Isopropyl 3-Acetylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure the quality, reliability, and consistency of data. This guide provides a comparative overview of analytical methods that can be adapted and validated for the quantitative analysis of Isopropyl 3-Acetylpyridine-2-carboxylate, a pyridine derivative of interest in pharmaceutical development. As no specific validated methods for this exact molecule are publicly available, this guide draws upon established methods for structurally similar compounds, such as pyridine carboxylic acid esters and acetylpyridines.

The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which are staples in pharmaceutical analysis. Additionally, alternative methods like Capillary Electrophoresis (CE) are presented to offer a broader perspective on available analytical technologies.

Data Presentation: A Comparative Analysis

The following tables summarize typical validation parameters for HPLC and GC methods, compiled from data on analogous compounds. These tables are intended to provide a baseline for performance expectations when developing and validating a method for this compound.

Table 1: Comparison of HPLC Method Validation Parameters for Related Pyridine Derivatives

ParameterHPLC Method 1 (Sulfapyridine)HPLC Method 2 (Nicotine Derivative)
Linearity Range 2 - 10 µg/mL25 - 125 µg/mL
Correlation Coefficient (r²) > 0.9990.9996
Limit of Detection (LOD) 0.115 µg/mL[1]0.41 µg/mL
Limit of Quantitation (LOQ) 0.35 µg/mL[1]1.23 µg/mL
Accuracy (% Recovery) 98 - 102%99.70%
Precision (% RSD) < 2.0%< 2.0%

Table 2: Comparison of GC-MS Method Validation Parameters for Related Compounds

ParameterGC-MS Method 1 (3-Acetylpyridine)GC-MS Method 2 (General)
Linearity Range 0.1 - 10 µg/mL[2]Not Specified
Correlation Coefficient (r²) > 0.995[2]> 0.99
Limit of Detection (LOD) ~0.05 µg/mL (Estimated)Analyte Dependent
Limit of Quantitation (LOQ) ~0.1 µg/mL (Estimated)Analyte Dependent
Accuracy (% Recovery) 90 - 110%[2]80 - 120%
Precision (% RSD) < 15%[2]< 15%

Table 3: Performance of Alternative Analytical Methods for Pyridine Derivatives

ParameterCapillary Electrophoresis (Nicotinic Acid)
Linearity Range Not Specified
Correlation Coefficient (r²) Not Specified
Limit of Detection (LOD) Analyte Dependent
Limit of Quantitation (LOQ) Not Specified
Precision (% RSD) < 5%
Analysis Time < 10 minutes

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for HPLC and GC analysis, which can be used as a starting point for method development for this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a stability-indicating reversed-phase HPLC method suitable for the quantification of pyridine carboxylate derivatives and their degradation products.[1][3]

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer solution (e.g., 0.1% formic acid in water). A typical starting point could be a 30:70 (v/v) mixture of acetonitrile and buffer.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled at 25°C.

    • Detection Wavelength: Pyridine derivatives typically exhibit strong UV absorbance around 260 nm. A PDA detector can be used to monitor the full UV spectrum to ensure peak purity.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity assessment.

    • Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the validated linear range.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol provides a general guideline for the analysis of volatile and semi-volatile pyridine derivatives like 3-acetylpyridine.[2]

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector: Split/splitless injector, with the temperature set to 250°C.

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold at 250°C for 5 minutes.

    • Mass Spectrometer Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: 50-350 amu.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a stock solution of this compound reference standard in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL.

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the same solvent.

    • Sample Solution: Dissolve the sample in the chosen solvent to a concentration within the linear range of the method.

Mandatory Visualizations

Analytical Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method, adhering to the guidelines of the International Council for Harmonisation (ICH).

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Documentation & Implementation A Define Analytical Requirements B Select Appropriate Technology (HPLC, GC, etc.) A->B C Optimize Method Parameters B->C D Specificity C->D Proceed to Validation E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J System Suitability I->J K Write Validation Protocol & Report J->K L Implement for Routine Use K->L M Ongoing Method Performance Verification L->M

Caption: Workflow for Analytical Method Validation.

Forced Degradation Study Design

Forced degradation studies are essential for developing stability-indicating methods. The diagram below outlines the typical stress conditions applied.

G cluster_stress Forced Degradation Conditions A Drug Substance / Product B Acid Hydrolysis (e.g., 0.1M HCl) A->B C Base Hydrolysis (e.g., 0.1M NaOH) A->C D Oxidative (e.g., 3% H2O2) A->D E Thermal (e.g., 60°C) A->E F Photolytic (e.g., UV/Vis light) A->F G Analysis of Stressed Samples (HPLC/GC) B->G C->G D->G E->G F->G H Evaluation of Degradation Products G->H I Method Validation as Stability-Indicating H->I

Caption: Forced Degradation Study Workflow.

References

Comparative study of Isopropyl vs. ethyl 3-acetylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A comparison of the known physicochemical properties of isopropyl 3-acetylpyridine-2-carboxylate and related compounds is presented in Table 1. Data for ethyl 3-acetylpyridine-2-carboxylate is not directly available and is therefore inferred from structurally similar compounds.

Table 1: Comparative Physicochemical Data

PropertyThis compoundEthyl 3-acetylpyridine-2-carboxylate (Inferred)
Molecular Formula C₁₁H₁₃NO₃C₁₀H₁₁NO₃
Molecular Weight 207.23 g/mol 193.19 g/mol
Melting Point 35 °CNot available
Boiling Point 140-142 °C at 1 mm HgNot available
Density 1.117 g/cm³~1.1 g/cm³
LogP 1.84940Expected to be slightly lower than the isopropyl ester
PSA (Polar Surface Area) 56.26 Ų56.26 Ų

Synthetic Protocols

While specific, detailed experimental protocols for the direct synthesis of both isopropyl and ethyl 3-acetylpyridine-2-carboxylate are not extensively documented, plausible synthetic routes can be inferred from the well-established synthesis of 3-acetylpyridine from the corresponding nicotinic acid esters. The general approach involves the acylation of a nicotinic acid ester.

A proposed synthetic workflow is illustrated in the following diagram:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Nicotinic_acid_ester Alkyl Nicotinate (Ethyl or Isopropyl) Reaction_Vessel Acylation Reaction (e.g., Friedel-Crafts type) Nicotinic_acid_ester->Reaction_Vessel Acetyl_source Acetyl Source (e.g., Acetic Anhydride) Acetyl_source->Reaction_Vessel Product Alkyl 3-acetylpyridine-2-carboxylate (Ethyl or Isopropyl ester) Reaction_Vessel->Product

General synthetic workflow for alkyl 3-acetylpyridine-2-carboxylates.
Inferred Experimental Protocol for the Synthesis of Ethyl 3-Acetylpyridine-2-carboxylate

This protocol is based on the known synthesis of 3-acetylpyridine from ethyl nicotinate and serves as a proposed method.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), combine ethyl nicotinate and a suitable Lewis acid catalyst (e.g., aluminum chloride) in a dry, aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Acylation: Cool the mixture to 0°C in an ice bath. Add acetic anhydride or acetyl chloride dropwise from the dropping funnel to the stirred solution.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of ice-cold water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure ethyl 3-acetylpyridine-2-carboxylate.

Inferred Experimental Protocol for the Synthesis of this compound

The protocol for the isopropyl ester would be analogous to that of the ethyl ester, with isopropyl nicotinate used as the starting material.

  • Reaction Setup: Follow the same setup as for the ethyl ester, using isopropyl nicotinate as the starting material.

  • Acylation: The acylation step with acetic anhydride or acetyl chloride remains the same.

  • Reaction Progression: Monitor the reaction as described for the ethyl ester.

  • Work-up: The work-up procedure is identical.

  • Purification: Purify the crude product using column chromatography to obtain pure this compound.

Comparative Biological Activity and Potential Applications

Direct comparative studies on the biological activity of isopropyl versus ethyl 3-acetylpyridine-2-carboxylate are not available in the reviewed literature. However, the broader class of pyridine derivatives is known to exhibit a wide range of biological activities, including antimicrobial and enzyme inhibitory effects.[1][2]

Antimicrobial Activity

Pyridine-containing compounds have been investigated for their potential as antimicrobial agents.[1][3] The activity is often attributed to the ability of the pyridine nitrogen to interact with biological targets. The difference in the alkyl ester group (isopropyl vs. ethyl) is likely to influence the lipophilicity and steric properties of the molecule. A slightly higher lipophilicity for the isopropyl ester might enhance its ability to penetrate microbial cell membranes, potentially leading to increased antimicrobial potency compared to the ethyl ester. However, this is a hypothesis that requires experimental validation.

Enzyme Inhibition

3-Acetylpyridine itself is known to be an inhibitor of nicotinamidase.[4] The introduction of a carboxylate group at the 2-position and esterification with either an ethyl or isopropyl group would significantly alter the molecule's shape, size, and electronic distribution, likely leading to a different enzyme inhibition profile. The ester group could potentially interact with hydrophobic pockets in an enzyme's active site. The bulkier isopropyl group might offer a better fit in some active sites compared to the ethyl group, or it could introduce steric hindrance that prevents binding.

The following diagram illustrates a hypothetical mechanism of enzyme inhibition where the pyridine derivative acts as a competitive inhibitor.

G cluster_0 Enzyme-Substrate Interaction cluster_1 Competitive Inhibition Enzyme_S Enzyme ES_Complex Enzyme-Substrate Complex Enzyme_S->ES_Complex Binds Substrate Substrate Substrate->ES_Complex Binds Product_S Products ES_Complex->Product_S Catalyzes Enzyme_I Enzyme EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme_I->EI_Complex Binds Inhibitor Pyridine Derivative (Competitive Inhibitor) Inhibitor->EI_Complex Binds

Hypothetical mechanism of competitive enzyme inhibition.

Structure-Activity Relationship (SAR) Considerations

Based on general principles of medicinal chemistry, the following points can be considered when comparing the two esters:

  • Lipophilicity: The isopropyl group is more lipophilic than the ethyl group. This could influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with hydrophobic pockets in biological targets.

  • Steric Hindrance: The bulkier isopropyl group may provide a better fit for a specific binding site, leading to enhanced activity, or it could cause steric clashes that reduce or abolish activity compared to the less bulky ethyl group.

  • Metabolic Stability: The ester linkage in both compounds is susceptible to hydrolysis by esterases. The rate of hydrolysis might differ between the ethyl and isopropyl esters due to steric and electronic factors, which would affect the pharmacokinetic profile of the compounds.

Conclusion

This comparative guide provides an overview of isopropyl and ethyl 3-acetylpyridine-2-carboxylate based on available data for the isopropyl ester and related compounds. While direct comparative experimental data is lacking, inferences based on physicochemical properties and established synthetic routes for similar molecules offer valuable insights for researchers. The synthesis of both esters is feasible through the acylation of the corresponding nicotinic acid esters.

The biological activities of these compounds remain to be experimentally determined. However, based on the known activities of pyridine derivatives, they hold potential as antimicrobial agents or enzyme inhibitors. The difference in the ester group (isopropyl vs. ethyl) is expected to modulate their biological activity through differences in lipophilicity and steric interactions. Further experimental investigation is warranted to elucidate the specific biological profiles of these two compounds and to validate the hypotheses presented in this guide. This would enable a more definitive comparison and guide their potential development as therapeutic agents.

References

A Comparative Guide to the Biological Activity of Alkyl 3-Acetylpyridine-2-carboxylates and Related Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of pyridine carboxylate derivatives, with a focus on structures related to alkyl 3-acetylpyridine-2-carboxylates. Due to a lack of comprehensive studies directly comparing the biological effects of varying the alkyl chain in 3-acetylpyridine-2-carboxylates, this document synthesizes data from related pyridine compounds to offer insights into their potential antimicrobial, cytotoxic, and enzyme-inhibitory activities. The information herein is intended to serve as a methodological resource for the evaluation of this class of compounds.

Overview of Biological Activities

Pyridine-based compounds are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities. The introduction of an acetyl group and a carboxylate ester functionality, as seen in alkyl 3-acetylpyridine-2-carboxylates, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. While direct comparative data is sparse, studies on analogous structures suggest potential for antimicrobial, cytotoxic, and enzyme-inhibitory effects.

Comparative Biological Activity Data

The following tables summarize the biological activities of various pyridine derivatives, offering a glimpse into the potential efficacy of alkyl 3-acetylpyridine-2-carboxylates.

Table 1: Antimicrobial Activity of Selected Pyridine Derivatives

Compound ClassAlkyl/Aryl GroupTest OrganismActivity (MIC/Zone of Inhibition)Reference
3-Alkylpyridine AlkaloidsVaried Alkyl ChainsStaphylococcus aureusMIC: 2 µg/mL for a viscosaline analog[1]
3-(Pyridine-3-yl)-2-Oxazolidinone DerivativesVaried SubstituentsS. aureus (ATCC25923)MIC: 32–64 μg/ml[2]
Pyridine-3-carbonitrile DerivativesVaried Aryl GroupsBacillus subtilis & Escherichia coliGood activity reported[3]
2-Acetylpyridine ThiosemicarbazoneN(4)-orthochlorophenylCandida spp.Not specified[4]

Table 2: Cytotoxic Activity of Selected Pyridine Derivatives

Compound ClassAlkyl/Aryl GroupCell LineActivity (IC50 / GI50)Reference
Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates(3-aminophenyl)ethynylHepG2 (Liver Cancer)GI50: 1.2 μM[5]
2-Acetyl Pyridine 4N-ethyl Thiosemicarbazone Metal ComplexesPlatinum(II) and Palladium(II)Various Human Tumor Cell LinesMean IC50: 0.5-0.9 nM[6]
Thieno[2,3-d]pyrimidine-6-carboxylatesVaried Aryl GroupsMCF-7 (Breast Cancer)IC50: 0.013 µM for compound 2[7]
Isatin-pyrrole derivativesN-methylHepG2 (Liver Cancer)IC50: 0.47 µM for compound 6[8]

Table 3: Enzyme Inhibitory Activity of Selected Pyridine Carboxylic Acid Derivatives

Compound ClassTarget EnzymeActivity (IC50)Reference
Pyridine 3-Carboxylic Acid Derivativesα-AmylaseIC50: 1.324 ± 0.21 µg/mL for compound 2e[9]
Pyrazolo[3,4-b]pyridine Derivativesα-AmylaseIC50: 5.14 - 5.56 μM for top compounds[10]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the biological activity of novel compounds.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • Test compounds (Alkyl 3-acetylpyridine-2-carboxylates)

  • Positive control (e.g., Ciprofloxacin)

  • Negative control (broth and solvent)

  • Growth control (broth and inoculum)

  • Multichannel pipette

  • Microplate reader (optional)

  • Resazurin solution (optional, as a growth indicator)

Procedure:

  • Compound Dilution: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in MHB directly in the 96-well plates to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[9]

  • Inoculation: Add the diluted bacterial suspension to each well containing the compound dilutions. Also, prepare growth control wells (inoculum without compound) and negative control wells (broth and solvent only).

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours.[9]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the absorbance with a microplate reader.

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Compound Dilutions inoculation Inoculate 96-well Plate prep_compound->inoculation prep_inoculum Prepare Bacterial Inoculum prep_inoculum->inoculation incubation Incubate at 37°C inoculation->incubation read_results Determine MIC incubation->read_results Cytotoxicity_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation & Reaction cluster_readout Data Acquisition seed_cells Seed Cells in 96-well Plate treat_cells Treat with Compounds seed_cells->treat_cells incubate_compounds Incubate (24-72h) treat_cells->incubate_compounds add_mtt Add MTT Solution incubate_compounds->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Measure Absorbance at 570nm solubilize->read_absorbance Apoptosis_Signaling_Pathway cluster_stimulus Inducing Stimulus cluster_pathway Apoptotic Cascade cluster_outcome Cellular Outcome compound Pyridine Derivative mitochondria Mitochondrial Disruption compound->mitochondria Induces caspase9 Caspase-9 Activation mitochondria->caspase9 Activates caspase3 Caspase-3 Activation caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

References

A Comparative Guide to Purity Assessment of Synthesized Isopropyl 3-Acetylpyridine-2-carboxylate by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is of paramount importance. Isopropyl 3-Acetylpyridine-2-carboxylate, a key building block in the synthesis of various pharmaceutical compounds, requires rigorous purity assessment to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for this purpose, offering high resolution and sensitivity for the quantification of the main compound and the detection of process-related impurities.[1][2] This guide provides a comprehensive comparison of HPLC with other analytical techniques and presents a detailed experimental protocol for the purity assessment of this compound.

Comparison of Purity Assessment Methods

While HPLC is a cornerstone for purity analysis in the pharmaceutical industry, other methods can provide complementary information.[3] The choice of technique often depends on the nature of the potential impurities and the specific requirements of the analysis.[1]

Method Principle Advantages Limitations Typical Application
HPLC (High-Performance Liquid Chromatography) Differential partitioning of analytes between a stationary phase and a liquid mobile phase.High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds, excellent for quantitative analysis.[1]May require reference standards for impurity identification.Routine purity testing, quantification of major and minor components.
GC-MS (Gas Chromatography-Mass Spectrometry) Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass analysis.Excellent for the identification and quantification of volatile and semi-volatile impurities, provides structural information from mass spectra.[1][3]Not suitable for non-volatile or thermally labile compounds.Detection of residual solvents and volatile byproducts.
NMR (Nuclear Magnetic Resonance) Spectroscopy Nuclei of atoms in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, providing detailed structural information.Provides unambiguous structure elucidation of the main compound and impurities, can be used for quantitative analysis (qNMR) without a specific reference standard for the analyte.[1][4]Lower sensitivity compared to HPLC and GC-MS, more complex data interpretation.Structural confirmation, identification of unknown impurities.
Elemental Analysis Measures the percentage of C, H, N, S, etc., in a sample.Confirms the elemental composition of the bulk material.[5]Does not provide information on the nature or quantity of individual impurities.Confirmation of the empirical formula of the synthesized compound.
Melting Point Determination A pure substance has a sharp, defined melting point. Impurities typically broaden the melting point range.[4]Simple and rapid technique for a preliminary assessment of purity.Insensitive to small amounts of impurities, not quantitative.A quick check for gross impurities.

Experimental Protocol: HPLC Purity Assessment

This section details a validated reverse-phase HPLC (RP-HPLC) method for the quantitative determination of this compound and the detection of related impurities.

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[2]

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]

  • This compound reference standard (analytical grade).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade, filtered and degassed).

  • Formic acid (analytical grade).

2. Chromatographic Conditions:

Parameter Value
HPLC Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program Start with 80% A, hold for 1 min. Ramp to 20% A over 15 min. Hold at 20% A for 5 min. Return to 80% A over 1 min and re-equilibrate for 3 min.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 275 nm
Injection Volume 10 µL

3. Solution Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.[2]

  • Sample Solution (1000 µg/mL): Accurately weigh 100 mg of the synthesized this compound, transfer it to a 100 mL volumetric flask, and dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

4. Method Validation: The analytical method should be validated according to ICH guidelines.[6][7] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[8] This is demonstrated by the resolution of the main peak from any impurity peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[9][10] This is typically assessed over a range of 50-150% of the target concentration.[9]

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[10] This includes repeatability and intermediate precision.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[10] This is often determined using recovery studies.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[10]

Data Presentation

The results of the HPLC analysis can be summarized in the following tables.

Table 1: Chromatographic Data for Purity Assessment

Peak Identity Retention Time (min) Peak Area Area %
Impurity 14.21,5000.05
Impurity 25.82,1000.07
This compound9.52,985,00099.85
Impurity 311.21,2000.03

Table 2: HPLC Method Validation Summary

Parameter Result Acceptance Criteria
Linearity (Correlation Coefficient, r²) 0.9995≥ 0.999
Precision (%RSD for 6 injections) 0.3%≤ 2.0%
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
LOD 0.01 µg/mL-
LOQ 0.03 µg/mL-

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the HPLC method validation parameters.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_std Prepare Standard Solution hplc_system HPLC System Setup (Column, Mobile Phase, etc.) prep_std->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system injection Inject Samples & Standards hplc_system->injection data_acq Data Acquisition (Chromatogram) injection->data_acq peak_integration Peak Integration data_acq->peak_integration purity_calc Purity Calculation (% Area) peak_integration->purity_calc report Generate Report purity_calc->report

Caption: Experimental workflow for HPLC purity assessment.

Method_Validation cluster_params Key Validation Parameters main Validated HPLC Method specificity Specificity main->specificity linearity Linearity main->linearity precision Precision main->precision accuracy Accuracy main->accuracy lod_loq LOD & LOQ main->lod_loq robustness Robustness main->robustness

Caption: Core parameters for HPLC method validation.

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS for Pyridine Derivative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of pyridine derivatives is crucial in pharmaceutical development, quality control, and various research applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely employed analytical techniques for this purpose. The choice between these methods depends on several factors, including the physicochemical properties of the analyte, the sample matrix, and the desired sensitivity and selectivity.

This guide provides an objective comparison of HPLC and GC-MS for the analysis of pyridine derivatives, supported by typical performance data from experimental studies. It also offers detailed experimental protocols to aid in method development and cross-validation.

Principles of Cross-Validation

Cross-validation of analytical methods is the process of assuring that two different analytical procedures provide equivalent and reliable results for the same analyte in a given sample. This is essential when transferring a method between laboratories, updating an existing method, or when data from different analytical techniques need to be compared or combined. The core of cross-validation involves analyzing a statistically relevant number of samples using both methods and comparing the results for key validation parameters.

Performance Characteristics: HPLC vs. GC-MS

The selection of an analytical method is a critical decision based on its performance characteristics. The following table summarizes typical validation parameters for the quantification of pyridine derivatives by HPLC and GC-MS, compiled from various analytical studies.

Validation Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Involves the separation of volatile compounds in the gas phase, followed by detection and identification based on their mass-to-charge ratio.[1]
Applicability Well-suited for non-volatile and thermally labile compounds. The polarity of many pyridine derivatives makes them suitable for reverse-phase HPLC.[1]Requires the analyte to be volatile and thermally stable. For many polar pyridine derivatives, derivatization is often necessary to increase volatility.[1]
Linearity (R²) ≥ 0.999[1]≥ 0.995[1]
Accuracy (% Recovery) 98.0% to 102.0%[1]95.0% to 105.0%[1]
Precision (% RSD) ≤ 2.0%[1]≤ 5.0%[1]
Limit of Detection (LOD) Typically in the µg/mL to ng/mL range, depending on the detector.[1]Generally offers higher sensitivity, especially in Selected Ion Monitoring (SIM) mode, with LODs in the ng/mL to pg/mL range.[1]
Limit of Quantitation (LOQ) Determined by a signal-to-noise ratio of 10:1 with acceptable precision and accuracy.[1]Determined by a signal-to-noise ratio with acceptable precision and accuracy at the quantification limit.[1]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the successful implementation and cross-validation of analytical methods. The following are representative protocols for the analysis of a pyridine derivative by HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is generally suitable for the analysis of non-volatile and thermally stable pyridine derivatives.

  • Instrumentation: HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).[1]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous solution (e.g., 10 mM ammonium acetate, pH 4.5) and a polar organic solvent like acetonitrile or methanol.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection: UV detection at a wavelength determined from the UV spectrum of the specific pyridine derivative (typically around 250-280 nm).[1]

  • Injection Volume: 10 µL.[1]

  • Sample Preparation: Samples are typically dissolved in a suitable solvent, such as the mobile phase or a mixture of water and organic solvent, and then filtered through a 0.45 µm filter before injection.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

For GC-MS analysis, derivatization of polar pyridine derivatives may be necessary to enhance volatility and improve chromatographic peak shape. Silylation is a common derivatization technique.

  • Instrumentation: GC-MS system with a split/splitless injector and a mass selective detector.[1]

  • Derivatization: The sample is reacted with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) at an elevated temperature (e.g., 70°C for 30 minutes) to convert polar functional groups into non-polar trimethylsilyl ethers.[1]

  • GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (e.g., m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • Sample Preparation: Samples are dissolved in an appropriate aprotic solvent (e.g., acetonitrile, dichloromethane) prior to derivatization.

Visualization of Cross-Validation Workflow

To facilitate a clearer understanding of the analytical and decision-making processes, the following diagrams illustrate the experimental workflow for cross-validation and a logical approach to selecting the appropriate analytical technique.

CrossValidationWorkflow start Define Analytical Requirement (Analyte, Matrix, Sensitivity) method_dev Method Development start->method_dev hplc_dev HPLC Method Development (Column, Mobile Phase, Detector) method_dev->hplc_dev gcms_dev GC-MS Method Development (Derivatization, Column, Temp. Program) method_dev->gcms_dev validation Method Validation (ICH Guidelines) hplc_dev->validation gcms_dev->validation hplc_val HPLC Validation (Linearity, Accuracy, Precision, LOD, LOQ) validation->hplc_val gcms_val GC-MS Validation (Linearity, Accuracy, Precision, LOD, LOQ) validation->gcms_val cross_val Cross-Validation Study hplc_val->cross_val gcms_val->cross_val sample_analysis Analyze Same Set of Samples by Both Methods cross_val->sample_analysis data_comp Statistical Comparison of Results (t-test, Bland-Altman plot) sample_analysis->data_comp conclusion Conclusion on Method Comparability data_comp->conclusion report Final Report conclusion->report

Cross-validation experimental workflow.

MethodSelection analyte_prop Analyte Properties volatility Volatile & Thermally Stable? analyte_prop->volatility gcms GC-MS is a Strong Candidate volatility->gcms Yes derivatization Is Derivatization Feasible? volatility->derivatization No sensitivity Required Sensitivity? gcms->sensitivity hplc HPLC is Preferred hplc->sensitivity derivatization->gcms Yes derivatization->hplc No high_sens High (pg/mL)? sensitivity->high_sens mod_sens Moderate (ng/mL - µg/mL)? sensitivity->mod_sens gcms_sim GC-MS (SIM) high_sens->gcms_sim hplc_ms HPLC-MS/MS high_sens->hplc_ms hplc_uv HPLC-UV mod_sens->hplc_uv

Logical workflow for analytical method selection.

References

A Comparative Analysis of Synthetic Routes to Acetylpyridines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the synthesis of 2-, 3-, and 4-acetylpyridine, key intermediates in the pharmaceutical and agrochemical industries. This document provides a comprehensive comparison of prevalent synthetic methodologies, supported by quantitative data and detailed experimental protocols to aid researchers in selecting the optimal route for their specific applications.

Acetylpyridines are fundamental building blocks in the synthesis of a wide array of commercially significant compounds. The isomeric position of the acetyl group profoundly influences the reactivity and ultimate application of these molecules. 2-Acetylpyridine is a precursor to various ligands and pharmaceuticals. 3-Acetylpyridine is a crucial intermediate for compounds such as the anti-osteoporosis drug risedronate sodium.[1] 4-Acetylpyridine serves as a starting material for the synthesis of various derivatives with applications in medicinal chemistry. This guide offers a comparative analysis of common synthetic routes to each isomer, focusing on key performance indicators such as yield, purity, and reaction conditions.

Comparative Efficacy: A Quantitative Overview

The following tables summarize key quantitative data for different synthetic methods for 2-, 3-, and 4-acetylpyridine, allowing for a direct comparison of their efficiencies.

Table 1: Synthetic Routes to 2-Acetylpyridine
Starting MaterialKey Reagents and ConditionsOverall Yield (%)Purity (%)Reaction TimeKey AdvantagesKey Disadvantages
2-Picolinic Acid1. Thionyl chloride, Toluene, DMF (cat.) 2. Di-tert-butyl malonate, CaCl₂, Et₃N, Ethyl acetate 3. Acetic acid, Sulfuric acid, Water78-81[2][3]Not Specified~5-6 hoursHigh yield, readily available starting material.Multi-step process.
2-Bromopyridine1. Mg, THF 2. Acetyl chloride, NMP, Toluene79Not Specified~5 hoursGood yield, direct acylation.Grignard reaction requires strictly anhydrous conditions.
2-Cyanopyridine1. CH₃MgBr, Toluene/THF 2. H₃O⁺Not SpecifiedNot SpecifiedNot SpecifiedDirect conversion of the nitrile.Grignard reactions can be sensitive to steric hindrance and functional groups.
Table 2: Synthetic Routes to 3-Acetylpyridine
Starting MaterialKey Reagents and ConditionsOverall Yield (%)Purity (%)Reaction TimeKey AdvantagesKey Disadvantages
Nicotinic Acid1. Ethyl acetate, Sodium ethoxide, TiO₂ 2. Ethyl acetate, Sodium ethoxide 3. HBr, Water90[1]98.7[1]~8 hoursHigh purity and good yield from an inexpensive starting material.Multi-step process involving strong acid.
3-Picoline1. NH₃, Air, V₂O₅/TiO₂ catalyst (Ammoxidation) 2. CH₃MgBr, Toluene/THF 3. H₃O⁺>76 (estimated)Not SpecifiedVariesStarts from an inexpensive industrial chemical.Two-stage process; Grignard reaction requires anhydrous conditions.
3-Bromopyridine1. Trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI, Diisopropylamine 2. KOH, MeOH/DCM 3. H₂O, Trifluoromethanesulfonic acid, TrifluoroethanolHighNot Specified~48 hoursHigh yield.Multi-step process, use of expensive catalyst.
Table 3: Synthetic Routes to 4-Acetylpyridine
Starting MaterialKey Reagents and ConditionsOverall Yield (%)Purity (%)Reaction TimeKey AdvantagesKey Disadvantages
4-Picoline1. NH₃, Air, Catalyst (Ammoxidation) 2. CH₃MgBr, Toluene/THF 3. H₃O⁺>93 (estimated)Not SpecifiedVariesHigh yield from a readily available starting material.Two-stage process requiring high temperatures for ammoxidation and anhydrous conditions for the Grignard reaction.
4-Acetylpyridine1. m-CPBA, Methylene chloride (for N-Oxide formation) 2. Further derivatizationNot applicableNot Specified16 hours (for N-Oxide)Route to substituted acetylpyridines.This is a derivatization, not a primary synthesis of 4-acetylpyridine.
Isonicotinic Acid1. SOCl₂, DMF (cat.) 2. N,O-Dimethylhydroxylamine HCl, iPr₂NEt, CH₂Cl₂ (Weinreb amide formation) 3. CH₃MgBr, THF 4. H₃O⁺High (in principle)Not SpecifiedVariesPotentially high-yielding and versatile for ketone synthesis.Multi-step process; requires preparation of the Weinreb amide intermediate.

Detailed Experimental Protocols

Synthesis of 2-Acetylpyridine from 2-Picolinic Acid[2][3]

This three-step procedure involves the formation of an acyl chloride, followed by a malonic ester synthesis and subsequent hydrolysis and decarboxylation.

Step 1: Synthesis of 2-Picolinoyl Chloride To a solution of 2-picolinic acid (1.0 eq) in toluene, a catalytic amount of N,N-dimethylformamide (DMF) is added. The mixture is heated to 55-65 °C, and thionyl chloride (1.0-1.5 eq) is added dropwise. The reaction mixture is then heated to reflux for 2-3 hours. After completion, the excess thionyl chloride and toluene are removed by distillation under reduced pressure to yield 2-picolinoyl chloride, which is used directly in the next step.

Step 2: Synthesis of Di-tert-butyl 2-Picolinoylmalonate In a separate flask, di-tert-butyl malonate (1.0-1.2 eq), anhydrous calcium chloride, and ethyl acetate are combined. Triethylamine (1.0-2.0 eq) is added, and the mixture is stirred. The 2-picolinoyl chloride from the previous step is then added dropwise. The reaction is heated and monitored by TLC. Upon completion, the reaction is neutralized with hydrochloric acid, and the organic layer is separated, washed with saturated sodium bicarbonate and brine, dried, and concentrated under reduced pressure.

Step 3: Synthesis of 2-Acetylpyridine The crude di-tert-butyl 2-picolinoylmalonate is dissolved in a mixture of water, acetic acid, and a catalytic amount of sulfuric acid. The solution is heated to reflux for 2-3 hours. After cooling, the mixture is neutralized with an alkaline solution (e.g., NaOH) and extracted with an organic solvent. The combined organic layers are concentrated under reduced pressure to afford 2-acetylpyridine.

Synthesis of 3-Acetylpyridine from Nicotinic Acid[1]

This two-step method involves an initial esterification followed by a Claisen condensation and subsequent hydrolysis and decarboxylation.

Step 1: Esterification to Ethyl Nicotinate In a reaction vessel, combine nicotinic acid (12.3 g) with ethyl acetate (110 g). Stir the mixture and cool to 3°C. Add sodium ethoxide (8.85 g), followed by TiO₂ (0.12 g). Heat the reaction mixture to 53°C and maintain for 3 hours.

Step 2: Condensation and Hydrolysis Cool the mixture to 3°C and add ethyl acetate (55 g) and sodium ethoxide (11.56 g). Heat the mixture to reflux at 78°C and maintain for 5 hours. Cool to 5°C and add 50 mL of water, followed by the dropwise addition of hydrobromic acid (85 g). Heat to reflux for 5 hours. After cooling to room temperature, adjust the pH to 9 with a sodium carbonate solution. Extract the product with dichloromethane, dry the organic layer, and purify by vacuum distillation to obtain 3-acetylpyridine.

Synthesis of 4-Acetylpyridine via Ammoxidation of 4-Picoline and Grignard Reaction[4]

This industrial-scale synthesis involves the initial formation of 4-cyanopyridine followed by a Grignard reaction.

Step 1: Ammoxidation of 4-Picoline to 4-Cyanopyridine A gaseous mixture of 4-picoline, ammonia, and air is passed through a fixed-bed reactor containing a suitable catalyst (e.g., a mixture of metal oxides). The reaction is typically carried out at elevated temperatures (e.g., 330-450°C). The resulting 4-cyanopyridine is then absorbed, extracted, and purified. This process can achieve yields of over 98%.

Step 2: Grignard Reaction of 4-Cyanopyridine A solution of 4-cyanopyridine in an anhydrous solvent (e.g., a mixture of toluene and THF) is added dropwise to a solution of methylmagnesium bromide (typically 1.1 to 1.5 equivalents) at a low temperature (e.g., -10 to 0°C) under an inert atmosphere. The reaction mixture is stirred and then allowed to warm to room temperature. The reaction is quenched by the addition of an aqueous acid solution to hydrolyze the intermediate imine. The aqueous layer is then basified, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield 4-acetylpyridine.

Synthetic Pathway Visualizations

The following diagrams illustrate the synthetic workflows for the described routes.

G Synthesis of 2-Acetylpyridine from 2-Picolinic Acid A 2-Picolinic Acid B 2-Picolinoyl Chloride A->B SOCl₂, Toluene, DMF C Di-tert-butyl 2-Picolinoylmalonate B->C Di-tert-butyl malonate, CaCl₂, Et₃N D 2-Acetylpyridine C->D H₃O⁺, Δ

Caption: Multi-step synthesis of 2-acetylpyridine.

G Synthesis of 3-Acetylpyridine from Nicotinic Acid A Nicotinic Acid B Ethyl Nicotinate A->B Ethyl acetate, NaOEt, TiO₂ C Intermediate Adduct B->C Ethyl acetate, NaOEt D 3-Acetylpyridine C->D HBr, H₂O, Δ

Caption: Two-step synthesis of 3-acetylpyridine.

G Synthesis of 4-Acetylpyridine from 4-Picoline A 4-Picoline B 4-Cyanopyridine A->B NH₃, Air, Catalyst, Δ C Intermediate Imine B->C CH₃MgBr D 4-Acetylpyridine C->D H₃O⁺

Caption: Two-stage synthesis of 4-acetylpyridine.

References

Validating the Structure of Isopropyl 3-Acetylpyridine-2-carboxylate with 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural elucidation of novel or synthesized compounds is a cornerstone of chemical research and drug development. For Isopropyl 3-Acetylpyridine-2-carboxylate, a substituted pyridine derivative, confirming the precise arrangement of its acetyl and isopropyl carboxylate moieties on the pyridine ring is critical for understanding its chemical properties and potential biological activity. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with other analytical techniques for the structural validation of this molecule, supported by experimental data and detailed protocols.

2D NMR Spectroscopy: A Powerful Tool for Unambiguous Structure Determination

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are unparalleled in their ability to reveal through-bond correlations between nuclei, providing a detailed map of the molecular structure.[1][2][3] These methods are essential for assigning proton and carbon signals, especially in complex molecules where 1D NMR spectra may be ambiguous due to signal overlap.[1]

Hypothetical 2D NMR Data for this compound

The following tables summarize the expected correlations from a suite of 2D NMR experiments for this compound. These correlations are predicted based on known chemical shift values for similar pyridine derivatives.[4][5][6]

Table 1: Predicted ¹H-¹H COSY Correlations

Proton (δ, ppm)Correlating Proton(s) (δ, ppm)
H-4 (8.15)H-5 (7.50)
H-5 (7.50)H-4 (8.15), H-6 (8.80)
H-6 (8.80)H-5 (7.50)
H-7 (5.20)H-8/H-8' (1.40)

Table 2: Predicted ¹H-¹³C HSQC Correlations

Carbon (δ, ppm)Attached Proton(s) (δ, ppm)
C-4 (139.0)H-4 (8.15)
C-5 (124.0)H-5 (7.50)
C-6 (153.0)H-6 (8.80)
C-7 (69.0)H-7 (5.20)
C-8/C-8' (22.0)H-8/H-8' (1.40)
C-10 (25.0)H-10 (2.70)

Table 3: Predicted ¹H-¹³C HMBC Correlations

Proton (δ, ppm)Correlating Carbon(s) (δ, ppm)
H-4 (8.15)C-2 (148.0), C-6 (153.0), C-9 (198.0)
H-5 (7.50)C-3 (135.0), C-1 (165.0)
H-6 (8.80)C-2 (148.0), C-4 (139.0)
H-7 (5.20)C-1 (165.0), C-8/C-8' (22.0)
H-8/H-8' (1.40)C-1 (165.0), C-7 (69.0)
H-10 (2.70)C-3 (135.0), C-9 (198.0)

Experimental Protocols for 2D NMR

A detailed and standardized protocol is crucial for obtaining high-quality, reproducible 2D NMR data.

Sample Preparation
  • Dissolve the Sample: Accurately weigh 5-10 mg of this compound and dissolve it in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenize: Gently vortex the NMR tube to ensure a homogeneous solution.

Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer.[1]

1. ¹H-¹H COSY (Correlation Spectroscopy): [7]

  • Pulse Program: Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf).

  • Spectral Width: Set the spectral width in both dimensions to cover the entire proton chemical shift range (e.g., 0-10 ppm).

  • Number of Increments: Acquire 256-512 increments in the indirect dimension (F1).

  • Scans per Increment: Use 2-4 scans per increment for sufficient signal-to-noise.

2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): [7]

  • Pulse Program: Employ a standard gradient-selected HSQC pulse sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).

  • ¹H Spectral Width: Set the ¹H spectral width as in the COSY experiment.

  • ¹³C Spectral Width: Set the ¹³C spectral width to encompass the expected carbon chemical shift range (e.g., 0-200 ppm).

  • Number of Increments: Collect 128-256 increments in the F1 dimension.

  • Scans per Increment: Acquire 4-8 scans per increment.

3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): [7]

  • Pulse Program: Utilize a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).

  • ¹H Spectral Width: Set the ¹H spectral width as in the COSY experiment.

  • ¹³C Spectral Width: Set the ¹³C spectral width as in the HSQC experiment.

  • Long-Range Coupling Constant: Optimize the long-range coupling delay for an average J-coupling of 8 Hz.

  • Number of Increments: Acquire 256-512 increments in the F1 dimension.

  • Scans per Increment: Use 8-16 scans per increment, as HMBC is a less sensitive experiment.

Visualizing the Molecular Structure and Key Correlations

Visual representations are invaluable for interpreting complex NMR data and confirming structural assignments.

molecular_structure cluster_pyridine This compound cluster_isopropyl cluster_acetyl N1 N C2 C2 N1->C2 C3 C3 C2->C3 C1 C1=O C2->C1 C4 C4 C3->C4 C9 C9=O C3->C9 C5 C5 C4->C5 H4 H4 C4->H4 C6 C6 C5->C6 H5 H5 C5->H5 C6->N1 H6 H6 C6->H6 O1 O C1->O1 C7 C7(H) O1->C7 C8 C8(H3) C7->C8 C8_prime C8'(H3) C7->C8_prime C10 C10(H3) C9->C10

Caption: Molecular structure of this compound.

hmbc_correlations cluster_scaffold cluster_protons C2 C2 C3 C3 C4 C4 C6 C6 C1 C1 C9 C9 H4 H4 H4->C2 ³J H4->C6 ²J H4->C9 ³J H5 H5 H5->C3 ²J H5->C1 ³J H6 H6 H6->C2 ³J H6->C4 ²J H10 H10 H10->C3 ²J H10->C9 ¹J

Caption: Key HMBC correlations for structural validation.

Comparison with Alternative Structural Elucidation Methods

While 2D NMR is a powerful technique, other methods can provide complementary or, in some cases, primary structural information.[8][9]

Table 4: Comparison of Structural Elucidation Techniques

TechniqueAdvantagesDisadvantages
2D NMR Spectroscopy - Provides detailed connectivity information.[1][2] - Non-destructive. - Applicable to solutions.- Requires a relatively large amount of pure sample. - Can be time-consuming to acquire and interpret data. - Does not provide absolute stereochemistry.
Mass Spectrometry (MS) - High sensitivity, requires very little sample.[8] - Provides accurate mass and molecular formula.[8] - Fragmentation patterns can give structural clues.[8]- Does not provide detailed connectivity information. - Isomers can be difficult to distinguish. - Is a destructive technique.
X-ray Crystallography - Provides the absolute 3D structure of a molecule. - Unambiguous determination of stereochemistry.- Requires a suitable single crystal, which can be difficult to grow. - The solid-state structure may not be the same as in solution.

References

A comparative study of molecular lipophilicity of acetylpyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the molecular properties of compounds is paramount. Among these, lipophilicity, the ability of a compound to dissolve in fats, oils, and non-polar solvents, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comparative study of the molecular lipophilicity of three key acetylpyridine derivatives: 2-acetylpyridine, 3-acetylpyridine, and 4-acetylpyridine. These isomers, while structurally similar, exhibit distinct physicochemical properties that influence their biological activity.

This analysis utilizes both experimentally determined and computationally calculated partition coefficients (logP) to quantify lipophilicity. The octanol-water partition coefficient (logP) is the standard measure, representing the ratio of a compound's concentration in a mixture of octanol and water at equilibrium. A higher logP value indicates greater lipophilicity.

Comparative Lipophilicity Data

The lipophilicity of the acetylpyridine isomers shows a clear trend dependent on the position of the acetyl group on the pyridine ring. The following table summarizes the experimental and calculated logP values for each derivative.

DerivativeChemical StructureExperimental logPCalculated logP (ALOGPS)
2-Acetylpyridine 2-Acetylpyridine Structure0.850.69
3-Acetylpyridine 3-Acetylpyridine Structure0.430.40
4-Acetylpyridine 4-Acetylpyridine Structure0.500.50

The data reveals that 2-acetylpyridine is the most lipophilic of the three isomers, while 3-acetylpyridine is the least. This difference can be attributed to the electronic effects and intramolecular interactions dictated by the position of the electron-withdrawing acetyl group relative to the nitrogen atom in the pyridine ring.

Experimental Determination of Lipophilicity

The experimental logP values are crucial for accurate assessment and are often determined using chromatographic methods. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely accepted and efficient technique for this purpose.

Experimental Protocol: Determination of logP by RP-HPLC

This protocol outlines a general procedure for determining the logP of acetylpyridine derivatives using RP-HPLC.[1][2][3][4][5]

1. Materials and Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile phase: Acetonitrile and water (HPLC grade).

  • Reference compounds with known logP values spanning the expected range of the analytes.

  • Acetylpyridine isomers (analytes).

  • Methanol for sample preparation.

2. Preparation of Solutions:

  • Mobile Phase: Prepare a series of isocratic mobile phases with varying acetonitrile/water compositions (e.g., 30:70, 40:60, 50:50, 60:40, 70:30 v/v). The aqueous phase should be buffered to a constant pH (e.g., pH 7.4) to ensure the consistent ionization state of the compounds.

  • Reference Compound Solutions: Prepare individual stock solutions of reference compounds in methanol at a concentration of 1 mg/mL. Create a working mixture of these standards.

  • Analyte Solutions: Prepare individual stock solutions of 2-acetylpyridine, 3-acetylpyridine, and 4-acetylpyridine in methanol at a concentration of 1 mg/mL.

3. Chromatographic Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase: As prepared in step 2.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

4. Experimental Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject the reference compound mixture and each analyte solution for each mobile phase composition.

  • Record the retention time (t_R) for each compound.

  • Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

5. Data Analysis:

  • Calculate the capacity factor (k') for each compound at each mobile phase composition using the formula: k' = (t_R - t_0) / t_0

  • For each compound, plot log(k') against the percentage of the organic modifier in the mobile phase.

  • Extrapolate the linear regression to 100% aqueous phase to determine the log(k'_w) value.

  • Create a calibration curve by plotting the known logP values of the reference compounds against their corresponding log(k'_w) values.

  • From the calibration curve, determine the logP values of the acetylpyridine isomers based on their measured log(k'_w) values.

Experimental_Workflow cluster_prep Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Processing prep_solutions Prepare Mobile Phases, Reference Standards, and Analytes hplc_injection Inject Samples into HPLC System prep_solutions->hplc_injection record_rt Record Retention Times (tR) hplc_injection->record_rt calc_k Calculate Capacity Factor (k') record_rt->calc_k extrapolate Extrapolate to log(k'w) calc_k->extrapolate calibrate Create logP Calibration Curve with Standards extrapolate->calibrate determine_logp Determine logP of Acetylpyridine Isomers calibrate->determine_logp

Workflow for the experimental determination of logP using RP-HPLC.

Computational Lipophilicity Prediction

In addition to experimental methods, computational models provide a rapid means of estimating lipophilicity. These in silico methods are valuable for high-throughput screening of large compound libraries in the early stages of drug discovery. The most common approaches are based on fragmental or atomic contributions to the overall lipophilicity.

  • ALOGPS (Atom-based LogP and Solubility): This method calculates logP based on the contributions of individual atoms and correction factors for their chemical environment.

  • ClogP (Calculated LogP): This is a fragment-based method where a molecule is dissected into structural fragments, and the logP is calculated by summing the contributions of each fragment.

Computational_Methods cluster_methods Computational Approaches molecule Molecular Structure of Acetylpyridine Derivative alogps ALOGPS (Atom-based) molecule->alogps clogp ClogP (Fragment-based) molecule->clogp predicted_logp Predicted logP Value alogps->predicted_logp clogp->predicted_logp

Computational approaches for predicting molecular lipophilicity.

Biological Relevance: Lipophilicity and Acetylcholinesterase Inhibition

The lipophilicity of pyridine derivatives is a critical factor in their biological activity, particularly in their role as enzyme inhibitors.[6][7][8][9][10] A key example is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for conditions such as Alzheimer's disease.

Quantitative Structure-Activity Relationship (QSAR) studies have shown a strong correlation between the lipophilicity of pyridine-based compounds and their AChE inhibitory activity.[7][10] A compound's ability to cross the blood-brain barrier and access the active site of AChE within the central nervous system is heavily influenced by its lipophilicity.

  • Increased Lipophilicity: Generally, a moderate increase in lipophilicity can enhance the ability of a molecule to partition into the lipid-rich environment of the neuronal cell membrane, facilitating its transport to the enzyme's active site.

  • Optimal Lipophilicity: However, excessively high lipophilicity can lead to non-specific binding to other cellular components and reduced aqueous solubility, which can hinder bioavailability and lead to toxicity.

Therefore, the subtle differences in the lipophilicity of acetylpyridine isomers can have significant implications for their potential as scaffolds in the design of novel AChE inhibitors.

Signaling_Pathway acetylcholine Acetylcholine (Neurotransmitter) ache Acetylcholinesterase (AChE) acetylcholine->ache Binds to hydrolysis Hydrolysis ache->hydrolysis choline_acetate Choline + Acetate hydrolysis->choline_acetate inhibitor Acetylpyridine Derivative (Inhibitor) inhibitor->ache Binds to & Blocks inhibition Inhibition

Inhibition of acetylcholinesterase by an acetylpyridine derivative.

References

A Comparative Guide to Analytical Method Validation for Metformin Hydrochloride: HPLC vs. UPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analytical method validation of Metformin Hydrochloride, a widely used pharmaceutical ingredient. The comparison is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines and supported by experimental data from published studies.

Executive Summary

The validation of analytical methods is a critical step in drug development and manufacturing, ensuring the quality, safety, and efficacy of pharmaceutical products. This guide delves into the validation of two common chromatographic techniques, HPLC and UPLC, for the analysis of Metformin Hydrochloride. While both methods are capable of producing accurate and reliable results, UPLC generally offers significant advantages in terms of speed, sensitivity, and efficiency, leading to reduced analysis time and solvent consumption. This comparison will aid researchers and drug development professionals in selecting the most appropriate analytical technology for their needs.

Comparative Analysis of HPLC and UPLC Methods

This section compares a conventional HPLC method with a modern UPLC method for the quantitative analysis of Metformin Hydrochloride. The data presented is a synthesis from multiple sources to provide a representative comparison.

Method Performance Characteristics
ParameterHPLC MethodUPLC MethodAdvantage
Analysis Time ~ 6 - 8 minutes~ 1 - 2 minutesUPLC
Solvent Consumption High (~1.0 mL/min)Low (~0.2 - 0.5 mL/min)UPLC
Resolution GoodExcellentUPLC
Sensitivity GoodHigherUPLC
System Backpressure LowerSignificantly HigherHPLC (less stress on instrument)
Validation Parameters According to ICH Q2(R1)
Validation ParameterHPLC MethodUPLC Method
Specificity Method is specific for Metformin HCl in the presence of excipients and degradation products.Method is specific for Metformin HCl in the presence of excipients and degradation products.
Linearity (r²) ≥ 0.999≥ 0.999
Range 5 - 150 µg/mL0.1 - 300 µg/mL
Accuracy (% Recovery) 99.80% - 100.91%100.7% - 101.4%
Precision (%RSD)
- Repeatability< 2.0%< 1.0%
- Intermediate Precision< 2.0%< 1.5%
Limit of Detection (LOD) ~0.03 µg/mL~0.002 µg/mL
Limit of Quantitation (LOQ) ~0.09 µg/mL~0.01 µg/mL
Robustness Unaffected by minor changes in flow rate, mobile phase composition, and pH.Unaffected by minor changes in flow rate, mobile phase composition, and pH.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation of analytical methods for Metformin Hydrochloride, in accordance with ICH Q2(R1) guidelines.

Specificity (Forced Degradation Studies)

Objective: To demonstrate that the analytical method is able to unequivocally assess the analyte in the presence of potential interferences, such as degradants.

Protocol:

  • Acid Degradation: Treat a solution of Metformin Hydrochloride with 0.1 N HCl and heat at 80°C for 2 hours. Neutralize the solution before analysis.

  • Base Degradation: Treat a solution of Metformin Hydrochloride with 0.1 N NaOH and heat at 80°C for 2 hours. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat a solution of Metformin Hydrochloride with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid Metformin Hydrochloride powder to 105°C for 24 hours. Dissolve the powder in the mobile phase for analysis.

  • Photolytic Degradation: Expose a solution of Metformin Hydrochloride to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples, along with an unstressed sample and a blank, using the respective HPLC or UPLC method.

  • Evaluation: Assess the chromatograms for any new peaks corresponding to degradation products and ensure that the Metformin peak is well-resolved from any degradant peaks.

Linearity

Objective: To demonstrate that the analytical method's response is directly proportional to the concentration of the analyte over a specified range.

Protocol:

  • Standard Preparation: Prepare a stock solution of Metformin Hydrochloride reference standard. From this stock, prepare a series of at least five dilutions covering the expected concentration range of the assay (e.g., for UPLC: 0.1, 10, 100, 200, 300 µg/mL).

  • Analysis: Inject each dilution in triplicate into the chromatograph.

  • Evaluation: Plot the mean peak area against the corresponding concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Protocol:

  • Sample Preparation: Prepare a placebo (a mixture of all excipients without the active pharmaceutical ingredient).

  • Spiking: Spike the placebo with known concentrations of Metformin Hydrochloride reference standard at three different levels (e.g., 80%, 100%, and 120% of the nominal assay concentration). Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples using the analytical method.

  • Evaluation: Calculate the percentage recovery for each sample. The mean recovery should be within an acceptable range (typically 98-102%).

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of Metformin Hydrochloride at 100% of the test concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (%RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD of the combined results from both studies.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

Protocol:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration of analyte that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the response (can be estimated from the standard deviation of the y-intercepts of regression lines) and S is the slope of the calibration curve.

Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Parameter Variation: Introduce small, deliberate changes to the chromatographic conditions, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic)

    • pH of the mobile phase buffer (e.g., ± 0.2 units)

    • Column temperature (e.g., ± 5°C)

  • Analysis: Analyze a standard solution of Metformin Hydrochloride under each of the modified conditions.

  • Evaluation: Assess the effect of the changes on the system suitability parameters (e.g., retention time, peak area, tailing factor, resolution). The method is considered robust if the results remain within the acceptance criteria.

Visualizing the Analytical Method Validation Workflow

The following diagram illustrates the logical flow of the analytical method validation process as per ICH guidelines.

Analytical_Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol cluster_2 Validation Parameter Assessment cluster_3 Validation Report & Implementation Dev Analytical Method Development Opt Method Optimization Dev->Opt Protocol Prepare Validation Protocol Opt->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy (% Recovery) Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Compile Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report Implementation Method Implementation for Routine Use Report->Implementation

Caption: Workflow for analytical method validation.

Conclusion

Both HPLC and UPLC are powerful techniques for the analysis of Metformin Hydrochloride, and both can be validated to meet the stringent requirements of the ICH guidelines. The choice between the two often depends on the specific needs of the laboratory. For high-throughput environments where speed and efficiency are paramount, UPLC offers clear advantages. For laboratories with established HPLC methods and instrumentation, continuing with HPLC may be a more practical approach. This guide provides the necessary framework and data to make an informed decision based on scientific evidence and regulatory expectations.

A Comparative Guide to Catalysts in Pyyridine Synthesis: Performance and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of pyridine and its derivatives is a cornerstone of modern chemistry, forming the backbone of numerous pharmaceuticals and functional materials. The choice of catalyst is paramount in determining the efficiency, selectivity, and environmental impact of these synthetic routes. This guide provides an objective comparison of the performance of various catalytic systems in pyridine synthesis, supported by experimental data and detailed methodologies.

Performance Comparison of Key Catalytic Systems

The selection of an appropriate catalyst for pyridine synthesis is a critical decision that balances factors such as yield, selectivity, reaction conditions, and cost. The following table summarizes the performance of prominent catalysts—cobalt, nickel, copper, and zeolites—based on reported experimental data.

Catalyst SystemReactantsReaction ConditionsYield (%)SelectivityKey Advantages
Cobalt-based Alkynes and Nitriles100-130 °CHighHigh regioselectivityMild conditions, high atom economy in [2+2+2] cycloadditions.[1][2][3]
Trifluoromethylated Diynes and Nitriles80 °C, 3hup to 98%Excellent regioselectivityEfficient synthesis of fluorinated pyridines.[4]
Nickel-based Diynes and NitrilesAmbient TemperatureGoodSingle regioisomerMild reaction conditions, effective for fused ring systems.[5]
Bromopyridines and Alkyl BromidesNot specifiedModerate to GoodHigh functional group toleranceEnables synthesis of pyridines with all-carbon quaternary centers.[6]
Copper-based Ketoxime Acetates, Aldehydes, and Activated Methylene CompoundsNot specifiedGood to HighNot specifiedUtilizes inexpensive catalyst, proceeds in a one-pot process.[7]
Acetophenones and Ammonium Acetate110 °C, 12hup to 71%Not specifiedEnvironmentally friendly, releases methane as a byproduct.[8]
Zeolite (H-ZSM-5) Ethanol, Formaldehyde, and Ammonia400-420 °CPyridine: 20-40%, Picolines: 10-25%Pyridine/picoline ratio increases with Si/Al ratioUtilizes simple and inexpensive starting materials.[9][10]
Acrolein and Ammonia360 °CVaries with aciditySelectivity towards 3-picoline favored with Brønsted/Lewis acid ratio near 1Tunable selectivity based on zeolite properties.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of catalytic processes. Below are generalized experimental protocols for the synthesis of pyridines using the discussed catalytic systems.

Cobalt-Catalyzed [2+2+2] Cycloaddition

This protocol is a generalized procedure for the synthesis of substituted pyridines from alkynes and nitriles using a cobalt catalyst.

Materials:

  • Cobalt catalyst (e.g., CoCl₂(PCy₃)₂)

  • Alkyne (2.0 equiv.)

  • Nitrile (excess)

  • Anhydrous solvent (e.g., toluene)

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a glovebox or under an inert atmosphere, a Schlenk tube is charged with the cobalt catalyst.

  • The anhydrous solvent is added, followed by the alkyne and the nitrile.

  • The reaction vessel is sealed and heated to the specified temperature (typically 100-130 °C) with stirring for the designated reaction time.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired pyridine derivative.

Copper-Catalyzed Three-Component Synthesis

This protocol outlines the synthesis of polysubstituted pyridines from ketoxime acetates, aldehydes, and activated methylene compounds.[7]

Materials:

  • Copper(I) bromide (CuBr) (10 mol%)

  • Ketoxime acetate (1.0 equiv.)

  • Aldehyde (1.2 equiv.)

  • Activated methylene compound (e.g., malononitrile) (1.5 equiv.)

  • Lithium carbonate (Li₂CO₃) (2.0 equiv.)

  • Dimethyl sulfoxide (DMSO)

  • Reaction vessel

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a reaction vessel, add the ketoxime acetate, aldehyde, activated methylene compound, CuBr, and Li₂CO₃.

  • Add DMSO as the solvent.

  • The reaction mixture is stirred at the appropriate temperature for the required time.

  • After the reaction is complete, the mixture is cooled and diluted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The resulting crude product is purified by silica gel column chromatography.

Zeolite-Catalyzed Gas-Phase Synthesis

This protocol describes a general procedure for the synthesis of pyridine and picolines from ethanol, formaldehyde, and ammonia in the gas phase using a zeolite catalyst.[9]

Materials:

  • H-ZSM-5 zeolite catalyst

  • Ethanol

  • Formaldehyde (as an aqueous solution, e.g., formalin)

  • Ammonia gas

  • Fixed-bed reactor system

  • Gas chromatography (GC) for product analysis

Procedure:

  • The H-ZSM-5 catalyst is packed into a fixed-bed reactor.

  • The catalyst is pre-treated under a flow of inert gas at an elevated temperature.

  • A feed mixture of ethanol, formaldehyde, and ammonia with a specific molar ratio is vaporized and passed through the catalyst bed at a controlled temperature (e.g., 400-420 °C) and weight hourly space velocity (WHSV).

  • The reactor effluent is cooled, and the liquid products are collected.

  • The product mixture is analyzed by gas chromatography to determine the conversion of reactants and the selectivity for pyridine and picolines.

Visualizing the Pathways and Processes

To better understand the underlying mechanisms and experimental setups, the following diagrams have been generated.

Reaction_Pathway cluster_cycloaddition [2+2+2] Cycloaddition Pathway (e.g., Co, Ni) cluster_condensation Condensation Pathway (e.g., Zeolite) Alkyne1 Alkyne Metallacycle Metallacyclopentadiene Intermediate Alkyne1->Metallacycle Oxidative Coupling Alkyne2 Alkyne Alkyne2->Metallacycle Nitrile Nitrile Pyridine_Product Substituted Pyridine Nitrile->Pyridine_Product Metal_Catalyst Metal Catalyst (e.g., Co, Ni) Metal_Catalyst->Metallacycle Metallacycle->Pyridine_Product Nitrile Insertion & Reductive Elimination Aldehyde Aldehyde/ Ketone Imines Imines/ Enamines Aldehyde->Imines Ammonia Ammonia Ammonia->Imines Zeolite_Catalyst Zeolite Catalyst (e.g., H-ZSM-5) Zeolite_Catalyst->Imines Dihydropyridine Dihydropyridine Intermediate Imines->Dihydropyridine Michael Addition & Cyclization Pyridine_Product2 Pyridine Dihydropyridine->Pyridine_Product2 Oxidation

Caption: Generalized reaction pathways for pyridine synthesis.

Experimental_Workflow cluster_prep 1. Catalyst & Reactant Preparation cluster_reaction 2. Catalytic Reaction cluster_analysis 3. Product Analysis & Catalyst Characterization Catalyst_Prep Catalyst Synthesis/ Activation Reactor_Setup Reactor Assembly & Inerting Catalyst_Prep->Reactor_Setup Reactant_Prep Reactant Purification/ Preparation Reaction_Execution Addition of Reactants & Reaction Monitoring Reactant_Prep->Reaction_Execution Reactor_Setup->Reaction_Execution Workup Reaction Quenching & Product Isolation Reaction_Execution->Workup Purification Purification (e.g., Chromatography) Workup->Purification Catalyst_Recovery Catalyst Recovery & Reusability Testing Workup->Catalyst_Recovery Analysis Product Characterization (NMR, GC-MS, etc.) Purification->Analysis

References

A Comparative Guide to Hantzsch and Bohlmann-Rahtz Pyridine Synthesis for Specific Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic compounds, the construction of the pyridine scaffold is a frequent and critical task. Among the myriad of named reactions available, the Hantzsch and Bohlmann-Rahtz syntheses represent two of the most established and versatile methods for assembling substituted pyridines. This guide provides an objective comparison of these two seminal reactions, focusing on their application in the synthesis of specific pyridine derivatives, supported by experimental data and detailed protocols.

At a Glance: Hantzsch vs. Bohlmann-Rahtz

FeatureHantzsch Pyridine SynthesisBohlmann-Rahtz Pyridine Synthesis
General Reaction A multi-component reaction between an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor.[1][2]A two-step synthesis involving the condensation of an enamine with an ethynylketone, followed by cyclodehydration.[3][4]
Substitution Pattern Primarily yields symmetrically substituted 1,4-dihydropyridines, which are then oxidized to pyridines.[5]Typically produces 2,3,6-trisubstituted pyridines.[3]
Key Intermediates 1,4-dihydropyridine.[5]Aminodiene intermediate.[3]
Versatility Well-suited for a wide range of aldehydes and β-dicarbonyl compounds.Considered more versatile in terms of the substitution patterns achievable on the final pyridine ring.[3]
Reaction Conditions Classically requires heating, but modern variations include milder, catalyst-driven, and solvent-free conditions.[2]Traditionally requires high temperatures for the cyclodehydration step, though acid-catalyzed and one-pot modifications allow for milder conditions.[3][6]

Mechanism and Logical Flow

The two syntheses proceed through distinct mechanistic pathways, as illustrated below.

G cluster_hantzsch Hantzsch Pyridine Synthesis cluster_bohlmann Bohlmann-Rahtz Pyridine Synthesis H_start Aldehyde + 2x β-Keto Ester + NH3 H_dhp 1,4-Dihydropyridine Intermediate H_start->H_dhp Multi-component Condensation H_oxidation Oxidation H_dhp->H_oxidation H_pyridine Symmetrically Substituted Pyridine H_oxidation->H_pyridine B_start Enamine + Ethynylketone B_intermediate Aminodiene Intermediate B_start->B_intermediate Condensation B_cyclodehydration Cyclodehydration (Heat or Acid) B_intermediate->B_cyclodehydration B_pyridine 2,3,6-Trisubstituted Pyridine B_cyclodehydration->B_pyridine

Figure 1: Comparative workflow of Hantzsch and Bohlmann-Rahtz pyridine syntheses.

Performance Comparison: Experimental Data

The following table summarizes experimental data for the synthesis of comparable pyridine derivatives via both Hantzsch and Bohlmann-Rahtz methodologies. It is important to note that direct head-to-head comparisons for identical products are scarce in the literature; therefore, data for structurally similar compounds are presented to illustrate the typical performance of each method.

Synthesis MethodTarget DerivativeReactantsConditionsTimeYield (%)
Hantzsch Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylateBenzaldehyde, Ethyl acetoacetate, Ammonium acetateReflux in ethanol4 h~90% (dihydropyridine)
Hantzsch (Microwave) Various 1,4-dihydropyridinesAldehyde, β-ketoester, AmmoniaMicrowave (150W), 140°C, EtOH/H₂O10 minHigh
Bohlmann-Rahtz (One-Pot) Ethyl 2,6-dimethyl-4-phenylpyridine-3-carboxylatePhenylpropynone, Ethyl acetoacetate, Ammonium acetateReflux in ethanol24 h98%
Bohlmann-Rahtz (Microwave) Ethyl 2,6-dimethyl-4-phenylpyridine-3-carboxylatePhenylpropynone, Ethyl β-aminocrotonateMicrowave, 120°C, EtOH/AcOH5 min86%

Experimental Protocols

Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

Reagents:

  • Benzaldehyde

  • Ethyl acetoacetate (2 equivalents)

  • Ammonium acetate

  • Ethanol

Procedure:

  • A mixture of benzaldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and ammonium acetate (1 equivalent) in ethanol is prepared.

  • The mixture is stirred at reflux for 4 hours.

  • Upon cooling, the precipitated 1,4-dihydropyridine product is collected by filtration, washed with cold ethanol, and dried.

  • For the corresponding pyridine, the isolated dihydropyridine is dissolved in a suitable solvent (e.g., acetic acid) and treated with an oxidizing agent (e.g., sodium nitrite) with heating.

One-Pot Bohlmann-Rahtz Synthesis of Ethyl 2,6-dimethyl-4-phenylpyridine-3-carboxylate

Reagents:

  • 1-Phenyl-2-propyn-1-one

  • Ethyl 3-aminocrotonate

  • Ethanol-Acetic Acid (5:1 mixture)

Procedure (Microwave-Assisted):

  • A solution of 1-phenyl-2-propyn-1-one (1 equivalent) and ethyl 3-aminocrotonate (1.3 equivalents) in a 5:1 mixture of ethanol and acetic acid is prepared.[7]

  • The solution is irradiated in a microwave synthesizer for 5 minutes at 120°C.[7]

  • After cooling, the reaction mixture is worked up by extraction with a suitable organic solvent (e.g., CH₂Cl₂) and purified by column chromatography to yield the trisubstituted pyridine.[7]

Concluding Remarks

Both the Hantzsch and Bohlmann-Rahtz syntheses are powerful and enduring methods for the construction of the pyridine ring.

The Hantzsch synthesis is a straightforward and efficient multi-component reaction, particularly advantageous for the preparation of symmetrically substituted pyridines.[1] Its one-pot nature and the potential for high yields make it an attractive choice for rapid library synthesis and the generation of 1,4-dihydropyridine derivatives, which are themselves an important class of compounds.[2]

The Bohlmann-Rahtz synthesis , while traditionally a two-step process requiring harsh conditions, has been significantly improved through the development of one-pot and acid-catalyzed modifications.[3][6] Its strength lies in its versatility and the ability to generate unsymmetrically substituted pyridines with a high degree of regiocontrol.[8] The direct formation of the aromatic pyridine ring without the need for a separate oxidation step is a notable advantage over the classical Hantzsch procedure.[3]

The choice between these two methods will ultimately depend on the desired substitution pattern of the target pyridine. For symmetrically substituted pyridines, the Hantzsch reaction offers a simple and efficient route. For more complex, unsymmetrically substituted pyridines, the Bohlmann-Rahtz synthesis, particularly in its modern one-pot variations, provides greater flexibility. The advent of microwave-assisted synthesis has dramatically reduced reaction times for both methodologies, offering a significant advantage for high-throughput synthesis and rapid lead optimization in drug discovery.[7][9]

References

Assessing the Genotoxic Potential of Impurities in Pyridine Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the genotoxic potential of impurities commonly found in different pyridine synthesis routes. It is designed to assist researchers, scientists, and drug development professionals in understanding and assessing the risks associated with these impurities, in line with regulatory expectations for pharmaceutical quality and safety. The guide details experimental protocols for key genotoxicity assays and presents available data to facilitate informed decision-making in drug development and manufacturing.

Introduction to Genotoxic Impurities in Pyridine Synthesis

Pyridine is a fundamental heterocyclic aromatic organic compound used as a precursor and solvent in the production of a vast array of pharmaceuticals, agrochemicals, and other industrial products. The synthetic route employed for its manufacture can introduce various impurities, some of which may have the potential to interact with DNA and cause mutations, classifying them as genotoxic. The control of such impurities is a critical aspect of pharmaceutical development and is mandated by regulatory bodies worldwide, such as the International Council for Harmonisation (ICH) under the M7 guideline, which addresses the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.

This guide will focus on impurities stemming from two classical and industrially relevant methods for pyridine synthesis: the Chichibabin synthesis and the Hantzsch synthesis.

Common Pyridine Synthesis Routes and Their Potential Impurities

The profile of impurities in the final pyridine product is intrinsically linked to the synthetic pathway. Understanding these pathways is the first step in identifying potential genotoxic risks.

1. Chichibabin Pyridine Synthesis:

This method involves the condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or ammonia derivatives at high temperatures over a catalyst.

Common Impurities:

  • Picolines (Methylpyridines): 2-, 3-, and 4-picoline are common byproducts. Their formation depends on the specific carbonyl compounds used as starting materials.

  • Lutidines (Dimethylpyridines): Various isomers can be formed through side reactions.

  • Higher Alkylated Pyridines: Depending on the complexity of the starting materials, other alkylated pyridines may be present.

  • Bipyridines: Dimerization of pyridine can occur as a side reaction.

2. Hantzsch Pyridine Synthesis:

This is a multi-component reaction involving an aldehyde, a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate. The initial product is a dihydropyridine, which is subsequently oxidized to the corresponding pyridine.

Common Impurities:

  • Unreacted Starting Materials: Residual aldehydes and β-ketoesters.

  • Dihydropyridine Intermediates: Incomplete oxidation can lead to the presence of dihydropyridine derivatives.

  • Symmetrical Byproducts: When synthesizing unsymmetrical pyridines, the formation of symmetrical pyridines is a common impurity.

  • Oxidation Byproducts: Impurities can be generated from the oxidizing agent used in the aromatization step.

Comparative Genotoxicity of Pyridine Impurities

The genotoxic potential of pyridine and some of its derivatives has been investigated. Pyridine itself has shown mixed results in genotoxicity assays, with some studies indicating a weak genotoxic potential at high concentrations. However, the focus for regulatory purposes is on the impurities, which may be more reactive.

Impurity ClassSpecific CompoundAmes Test ResultIn Vitro Micronucleus Assay ResultOther Genotoxicity DataReference(s)
Picolines 2-PicolineNegativeNo data availableNo data available
3-Picoline (β-Picoline)Negative in S. typhimurium strains TA98, TA100, TA1535, and TA1537 with and without S9 activation.No data availableNo evidence of genetic damage in published studies.
4-PicolineNegativeNo data availableNo data available
Lutidines 2,6-LutidineNo data availableNo data availableNo data available
3,5-LutidineNo data availableNo data availableNo data available
Halogenated Pyridines 2-ChloropyridinePositive with metabolic activation.No data availableEquivocal results for 2-fluoropyridine.
3-Chloromethyl pyridinePositive with and without metabolic activation.No data available

Note: The absence of data for a particular impurity does not signify a lack of genotoxic potential. It highlights the need for testing if that impurity is identified in the final product.

Experimental Protocols for Genotoxicity Assessment

A standard battery of tests is recommended by regulatory guidelines to assess the genotoxic potential of pharmaceutical impurities.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli.

Methodology:

  • Strains: A minimum of five strains should be used, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101) or S. typhimurium TA102.

  • Metabolic Activation: The test should be performed with and without a metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be genotoxic.

  • Procedure (Plate Incorporation Method):

    • The test substance, bacterial culture, and (if used) S9 mix are combined in molten top agar.

    • The mixture is poured onto minimal glucose agar plates.

    • Plates are incubated at 37°C for 48-72 hours.

    • The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.

  • Data Analysis: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible and statistically significant positive response for at least one concentration.

In Vitro Mammalian Cell Micronucleus Test

This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

Methodology (OECD Guideline 487):

  • Cell Lines: Human peripheral blood lymphocytes or established cell lines such as CHO, V79, L5178Y, or TK6 are commonly used.

  • Metabolic Activation: The test is conducted with and without an S9 metabolic activation system.

  • Procedure:

    • Cells are exposed to the test substance for a short (3-6 hours) or long (up to 1.5-2 normal cell cycle lengths) duration.

    • For lymphocyte cultures and some cell lines, cytokinesis is blocked using cytochalasin B to allow for the identification of cells that have completed one cell division.

    • Cells are harvested, fixed, and stained.

    • The frequency of micronucleated cells is determined by scoring at least 2000 binucleated cells per concentration.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

In Vitro Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Methodology:

  • Cell Preparation: A single-cell suspension is prepared from the chosen cell line or primary cells.

  • Embedding and Lysis: Cells are embedded in a thin layer of agarose on a microscope slide and then lysed with detergent and high salt to form nucleoids.

  • Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline (pH > 13) or neutral buffer. DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail".

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

  • Data Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head. A dose-dependent increase in DNA migration indicates a positive result.

Visualizing Genotoxicity Pathways and Workflows

DNA Damage Response Pathway

Genotoxic agents, such as alkylating agents which can be present as impurities, can cause DNA damage that triggers a complex cellular response. This signaling pathway aims to repair the damage or, if the damage is too severe, induce cell death (apoptosis) to prevent the propagation of mutations.

DNA_Damage_Response cluster_0 Cellular Exposure cluster_1 DNA Damage cluster_2 Damage Sensing & Signaling cluster_3 Cellular Outcomes Impurity Genotoxic Impurity (e.g., Alkylating Agent) DNA_Damage DNA Adducts & Strand Breaks Impurity->DNA_Damage ATM_ATR ATM/ATR Kinases (Sensors) DNA_Damage->ATM_ATR activates p53 p53 Activation ATM_ATR->p53 activates Repair DNA Repair Pathways (BER, NER, etc.) p53->Repair activates CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest induces Apoptosis Apoptosis (Programmed Cell Death) p53->Apoptosis induces Survival Cell Survival (Damage Repaired) Repair->Survival leads to Mutation Mutation (If repair fails) Repair->Mutation failure leads to CellCycleArrest->Repair allows time for

Caption: DNA damage response pathway initiated by a genotoxic impurity.

Experimental Workflow for Genotoxicity Assessment

A structured workflow is crucial for the systematic evaluation of potential genotoxic impurities.

Genotoxicity_Workflow cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 Data Interpretation & Action Identify Identify Potential Impurities (Synthesis Route Analysis) QSAR In Silico Assessment (QSAR Analysis) Identify->QSAR Ames Ames Test (Bacterial Reverse Mutation) QSAR->Ames Alert for genotoxicity Micronucleus In Vitro Micronucleus Assay (Mammalian Cells) Ames->Micronucleus If Ames is positive or inconclusive Negative Negative Results Ames->Negative Negative Positive Positive Results Ames->Positive Positive Micronucleus->Negative Negative Micronucleus->Positive Positive Risk_Assessment Risk Assessment (ICH M7) Negative->Risk_Assessment Positive->Risk_Assessment Control Implement Control Strategy (e.g., limit in specification) Risk_Assessment->Control

Caption: A typical workflow for assessing the genotoxic potential of impurities.

Logical Relationship for Risk Assessment

The decision-making process for controlling genotoxic impurities follows a logical progression based on the outcomes of the assessments.

Risk_Assessment_Logic Start Impurity Identified QSAR_Check QSAR Alert for Mutagenicity? Start->QSAR_Check Ames_Test Perform Ames Test QSAR_Check->Ames_Test Yes Non_Genotoxic Classify as Non-Genotoxic QSAR_Check->Non_Genotoxic No Ames_Result Ames Test Positive? Ames_Test->Ames_Result In_Vivo_Follow_Up Consider In Vivo Follow-up Testing Ames_Result->In_Vivo_Follow_Up Yes Ames_Result->Non_Genotoxic No Genotoxic_Impurity Classify as Genotoxic Impurity In_Vivo_Follow_Up->Genotoxic_Impurity Positive in vivo In_Vivo_Follow_Up->Non_Genotoxic Negative in vivo Control_Strategy Define Control Strategy (TTC or compound-specific limit) Genotoxic_Impurity->Control_Strategy

Caption: Logical flow for the classification and control of genotoxic impurities.

Conclusion

The assessment of genotoxic impurities is a critical safety consideration in the manufacturing of pharmaceuticals containing a pyridine moiety. A thorough understanding of the synthesis route and the potential impurities it may generate is paramount. While comprehensive comparative genotoxicity data for all possible pyridine synthesis impurities is not exhaustive, a systematic approach utilizing in silico assessment followed by a standard battery of in vitro genotoxicity tests, such as the Ames test and the in vitro micronucleus assay, provides a robust framework for identifying and controlling these risks. The experimental protocols and workflows detailed in this guide offer a practical resource for researchers and drug development professionals to ensure the safety and quality of their products. Continuous evaluation and data generation for new and existing impurities will further enhance the ability to manage the potential risks associated with genotoxic impurities in pyridine synthesis.

Safety Operating Guide

Navigating the Disposal of Isopropyl 3-Acetylpyridine-2-carboxylate: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe handling and disposal of Isopropyl 3-Acetylpyridine-2-carboxylate, ensuring that operational procedures align with the highest safety standards.

It is important to note that a specific Safety Data Sheet (SDS) for this compound (CAS No. 195812-68-1) was not located. The following guidance is based on the available physicochemical data for the compound and conservative safety protocols informed by the hazards of the related compound, 3-Acetylpyridine. Consultation with your institution's Environmental Health and Safety (EHS) department is strongly recommended before proceeding with any disposal.

Key Physicochemical Properties

Understanding the properties of this compound is the first step in ensuring its safe handling and disposal. The table below summarizes the available quantitative data for this compound.

PropertyValue
CAS Number 195812-68-1
Molecular Formula C₁₁H₁₃NO₃
Molecular Weight 207.23 g/mol
Melting Point 35°C
Boiling Point 140-142°C @ 1mm Hg
Flash Point 159.1°C
Density 1.117 g/cm³

Immediate Safety and Handling Precautions

Given the absence of specific toxicity data, a cautious approach is warranted. The related compound, 3-Acetylpyridine, is known to be toxic if swallowed and causes skin irritation[1][2][3]. Therefore, it is prudent to handle this compound with similar precautions.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat and closed-toe shoes.

Engineering Controls:

  • All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood[1].

Step-by-Step Disposal Protocol

The following protocol is a conservative recommendation for the disposal of this compound and materials contaminated with it.

1. Waste Segregation and Collection:

  • Unused or Waste Product: Do not mix this compound with other waste streams. Collect it in a dedicated, properly labeled, and sealed container.

  • Contaminated Materials: Any materials, such as pipette tips, gloves, or absorbent pads, that come into contact with the compound should be considered contaminated and collected separately as hazardous waste.

2. Containerization:

  • Use a container that is compatible with the chemical. The original container is often a suitable choice.

  • Ensure the container is in good condition, with a secure, leak-proof lid.

3. Labeling:

  • Clearly label the waste container with the following information:

    • "Hazardous Waste"

    • "this compound"

    • CAS Number: "195812-68-1"

    • Associated Hazards (as a precaution): "Toxic"

    • Date of accumulation.

4. Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[1].

5. Professional Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's licensed hazardous waste disposal contractor[4].

  • Provide the contractor with all available information about the compound.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe waste_type Identify Waste Type containerize Place in a Labeled, Sealed, and Compatible Waste Container waste_type->containerize Unused Product or Contaminated Materials fume_hood Work in a Chemical Fume Hood ppe->fume_hood fume_hood->waste_type labeling Label as: 'Hazardous Waste' 'this compound' 'CAS: 195812-68-1' 'Precaution: Toxic' containerize->labeling storage Store in Designated Hazardous Waste Accumulation Area labeling->storage disposal Arrange for Pickup by Licensed Hazardous Waste Contractor storage->disposal

Logical workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Isopropyl 3-Acetylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling Isopropyl 3-Acetylpyridine-2-carboxylate, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans. The following information is synthesized from safety data for structurally similar compounds, including 3-Acetylpyridine and general pyridine derivatives, to ensure a high standard of laboratory safety.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Body Part Personal Protective Equipment Specifications and Remarks
Eyes/Face Chemical safety goggles and face shieldGoggles should meet ANSI Z.87.1 1989 standards. A face shield is necessary when there is a risk of splashing or a highly exothermic reaction.[1]
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended for handling pyridine-based compounds.[2][3] Butyl rubber gloves may also be suitable.[4][5] Always inspect gloves before use and dispose of them after contact.[1]
Body Laboratory coatA fully-buttoned lab coat made of Nomex® or similar flame-resistant material is recommended.[1] Ensure it covers as much skin as possible.[1]
Respiratory RespiratorUse a NIOSH/MSHA approved respirator if working outside of a certified chemical fume hood or if exposure limits are likely to be exceeded.[6] Annual medical evaluations and fit testing are required for respirator use.[1]
Feet Closed-toe shoesShoes must cover the entire foot; no open-toed or perforated shoes are permitted.[1]

II. Chemical and Physical Properties

Understanding the properties of this compound and related compounds is vital for safe handling.

Property This compound 3-Acetylpyridine (for comparison)
Molecular Formula C11H13NO3[7]C7H7NO
Molecular Weight 207.226 g/mol [7]121.14 g/mol [8]
Melting Point 35°C[7]11-13°C[9]
Boiling Point 140-142°C at 1mm Hg[7]220°C[9]
Density 1.117 g/cm³[7]1.102 g/mL at 25°C[9]
Flash Point 159.1°C[7]104°C (closed cup)
Vapor Pressure 9.18E-05 mmHg at 25°C[7]Not specified

III. Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical to prevent accidents and exposure.

Operational Plan:

  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation of vapors.[2][3][5]

  • Risk Assessment: Conduct a thorough risk assessment before beginning any new procedure involving this compound.[5]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[6][10] Do not breathe mists or vapors.[6]

  • Hygiene: Wash hands thoroughly after handling.[11][12] Do not eat, drink, or smoke in the laboratory.[3][12]

  • Spill Management: In case of a spill, evacuate the area. For small spills, absorb the material with an inert substance like sand or diatomaceous earth and place it in a sealed container for disposal.[5]

Storage Plan:

  • Store in a cool, dry, and well-ventilated area.[3][4][5]

  • Keep containers tightly closed when not in use.[3][6]

  • Store locked up and away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][6]

IV. Disposal Plan

Proper disposal of chemical waste is crucial for environmental and personal safety.

  • Waste Collection: Collect waste containing this compound in a dedicated, sealed, and properly labeled hazardous waste container.[4][5]

  • Labeling: Attach a completed Dangerous Waste label as soon as waste is added to the container.[4]

  • Disposal: Dispose of the hazardous waste in accordance with local, state, and federal regulations.[5] Do not empty into drains.[11]

V. Emergency Procedures

In the event of exposure, immediate action is required.

Exposure Route First Aid Measures
Skin Contact Immediately remove all contaminated clothing.[5] Wash the affected area with plenty of soap and water for at least 15 minutes.[2][5] Seek medical attention if irritation occurs.[5][11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5] Remove contact lenses if present and easy to do.[12] Seek medical attention.[2]
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[2][12] If not breathing, give artificial respiration. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting.[6] If swallowed, immediately call a POISON CENTER or doctor.[11][13] Rinse mouth.[11][13]

VI. Workflow for Safe Handling and Disposal

The following diagram illustrates the standard operating procedure for working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe handle_fumehood Work in Fume Hood prep_ppe->handle_fumehood handle_synthesis Perform Synthesis/ Experiment handle_fumehood->handle_synthesis cleanup_decontaminate Decontaminate Glassware & Surfaces handle_synthesis->cleanup_decontaminate emergency_spill Spill Response handle_synthesis->emergency_spill If Spill Occurs emergency_exposure Exposure Response handle_synthesis->emergency_exposure If Exposure Occurs cleanup_waste Collect Waste in Labeled Container cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste per Regulations cleanup_waste->cleanup_dispose

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.